molecular formula C32H48Cl2N4O7 B140300 Procaterol hydrochloride hemihydrate CAS No. 81262-93-3

Procaterol hydrochloride hemihydrate

Numéro de catalogue: B140300
Numéro CAS: 81262-93-3
Poids moléculaire: 671.6 g/mol
Clé InChI: RZKAQAPBCFPJTK-GOPHCVLGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Procaterol hydrochloride hemihydrate is an orally active and selective β2-adrenoreceptor agonist widely used in respiratory research . As a bronchodilator, its primary research value lies in modeling therapeutic interventions for obstructive airway diseases such as asthma, chronic bronchitis, and pulmonary emphysema . Its mechanism of action involves direct stimulation of β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle . Research indicates that the compound exhibits a rapid onset of action, with effects observable within 5 minutes of inhalation in study models, and a prolonged duration of up to 8 hours . In vitro studies highlight its potential beyond bronchodilation; this compound has been shown to inhibit human rhinovirus infection in airway epithelial cells and suppress cytokine-mediated eosinophil chemotactic activity, suggesting a role in researching antiviral and anti-inflammatory pathways . Furthermore, it demonstrates a protective effect against hydrogen peroxide-induced oxidative stress in human bronchial epithelial cells . Metabolic studies in rats have identified key metabolites, including procaterol glucuronide, desisopropylprocaterol, and 5-formyl-8-hydroxycarbostyril, with excretion occurring in both urine and feces . Researchers should note that this compound is sensitive to oxidation in the presence of moisture and air, requiring stabilizers for use in inhalation studies and careful handling, including storage in a refrigerator under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

81262-93-3

Formule moléculaire

C32H48Cl2N4O7

Poids moléculaire

671.6 g/mol

Nom IUPAC

bis(8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one);hydrate;dihydrochloride

InChI

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1

Clé InChI

RZKAQAPBCFPJTK-GOPHCVLGSA-N

SMILES isomérique

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

SMILES canonique

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Synonymes

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate;  R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; 

Origine du produit

United States

Foundational & Exploratory

Procaterol hydrochloride hemihydrate β2-adrenergic receptor selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the β2-Adrenergic Receptor Selectivity of Procaterol (B1663013) Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent, second-generation short-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its high selectivity for the β2-AR subtype, which is predominantly expressed in bronchial smooth muscle.[4] Activation of these receptors leads to smooth muscle relaxation and bronchodilation.[1][2][5] This high degree of selectivity is critical for minimizing off-target effects, particularly cardiac stimulation, which is mediated by β1-adrenergic receptors (β1-AR). This guide provides a detailed examination of the receptor selectivity of procaterol, the underlying signaling pathways, and the experimental methodologies used to quantify its specific pharmacological profile.

Core Mechanism: β2-Adrenergic Receptor Signaling

The primary mechanism of action for procaterol involves the activation of the β2-AR, a G-protein-coupled receptor (GPCR).[6] This activation initiates a well-defined signaling cascade, although alternative pathways are also recognized.

Canonical Gs-Protein Coupled Pathway

The classical and most prominent signaling pathway activated by β2-AR agonists like procaterol is mediated by the stimulatory G-protein, Gs.[5][6]

  • Agonist Binding: Procaterol binds to the β2-AR, inducing a conformational change in the receptor.[7]

  • Gs Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.[6]

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6][8]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[5]

  • Downstream Effects: PKA then phosphorylates various downstream targets, including myosin light-chain kinase, which leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[5]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Procaterol Procaterol B2AR β2-AR Procaterol->B2AR Binds Gs Gs Protein (GDP) B2AR->Gs Activates Gs_act Gs Protein (GTP) Gs->Gs_act GDP/GTP Exchange AC Adenylyl Cyclase Gs_act->AC AC_act Adenylyl Cyclase (Active) AC->AC_act Activates ATP ATP AC_act->ATP cAMP cAMP ATP->cAMP Converts to PKA PKA (Inactive) cAMP->PKA PKA_act PKA (Active) PKA->PKA_act Activates Relaxation Smooth Muscle Relaxation PKA_act->Relaxation Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Rich Membrane Prep Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Procaterol Procaterol (Varying Conc.) Procaterol->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs [Procaterol] Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki cAMP_Assay_Workflow Start Culture Cells Expressing β1-AR or β2-AR IBMX Add PDE Inhibitor (e.g., IBMX) Start->IBMX Stimulate Stimulate with Procaterol (Dose-Response) IBMX->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify cAMP (e.g., HTRF, AlphaScreen) Lyse->Quantify Analyze Generate Dose-Response Curve & Determine EC₅₀ Quantify->Analyze

References

Synthesis and characterization of Procaterol hydrochloride hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Procaterol (B1663013) Hydrochloride Hemihydrate

Introduction

Procaterol hydrochloride hemihydrate is a potent and selective long-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema.[1][2][3] Its high selectivity for β2-adrenergic receptors in the bronchial smooth muscle results in effective bronchodilation with minimal cardiovascular side effects.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of Procaterol hydrochloride is a multi-step process that involves the formation of key intermediates. One common synthetic route begins with the acylation of 8-hydroxycarbostyril.[5] A detailed, multi-step synthesis process is outlined below.

A patented synthesis method involves the following sequential steps[6]:

  • Fries Rearrangement: 8-butyryloxy quinolone undergoes a Fries rearrangement with butyryl chloride to yield a mixture of acylated products.

  • Benzylation: The resulting mixture is reacted with a benzyl (B1604629) compound in the presence of a base.

  • Bromination: The product from the previous step is treated with pyridinium (B92312) tribromide in tetrahydrofuran (B95107) to produce 5-(2-bromobutyryl)-8-benzyloxy quinolone.

  • Ammonolysis: The brominated intermediate undergoes ammonolysis with isopropylamine (B41738) in tetrahydrofuran.

  • Reduction: The subsequent product is reduced in an alcohol solvent to yield 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone.

  • Hydrogenation and Salt Formation: Finally, a hydrogenation reduction is carried out, followed by a salt formation reaction with hydrochloric acid to obtain Procaterol hydrochloride.[6]

Another described method involves the acylation of 8-hydroxy quinolone with 2-chlorobutyryl chloride catalyzed by aluminum chloride. The resulting product is then partially hydrolyzed and subsequently aminated and reduced to yield procaterol.[7]

G cluster_synthesis Synthesis Workflow A 8-hydroxycarbostyril (Starting Material) B Acylation with 2-bromobutyric acid chloride A->B Step 1 C Intermediate 3 B->C D Reaction with isopropylamine C->D Step 2 E Aminoketone Intermediate D->E F Reduction with Sodium Borohydride E->F Step 3 G Procaterol F->G H Salt formation with HCl and hydration G->H Step 4 I This compound H->I

A simplified workflow for the synthesis of this compound.

Mechanism of Action

Procaterol is a selective β2-adrenergic receptor agonist.[4][8] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][4] This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding to the β2-adrenergic receptor, Procaterol activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, resulting in the widening of the airways and improved airflow.[3][8]

G cluster_pathway Procaterol Signaling Pathway Procaterol Procaterol Beta2Receptor β2-Adrenergic Receptor Procaterol->Beta2Receptor Binds to GProtein Gs Protein Beta2Receptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Leads to Bronchodilation Bronchodilation SmoothMuscle->Bronchodilation

Signaling pathway of Procaterol leading to bronchodilation.

Physicochemical Properties

This compound presents as white to pale yellowish-white crystals or a crystalline powder.[1][9] It exhibits solubility in water, formic acid, and methanol, is slightly soluble in ethanol, and is practically insoluble in diethyl ether.[9]

PropertyValueReference
Molecular Formula C32H48Cl2N4O7[10]
Molecular Weight 671.6 g/mol [1][10]
Melting Point ~195°C (with decomposition)[1][9]
pH (1 in 100 solution) 4.0 - 5.0[9]
Water Content 2.5 - 3.3%[9]
Residue on Ignition Not more than 0.10%[9]
Heavy Metals Not more than 10 ppm[9]

Characterization and Analytical Methods

The characterization of this compound is crucial for ensuring its purity, identity, and quality. A variety of analytical techniques are employed for this purpose.

G cluster_characterization Characterization Workflow Sample Procaterol Hydrochloride Hemihydrate Sample Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography Physical Physical & Chemical Tests Sample->Physical UVVis UV-Vis Spectrophotometry Spectroscopy->UVVis IR Infrared Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC GCMS GC-MS Chromatography->GCMS LCMSMS LC-MS/MS Chromatography->LCMSMS MeltingPoint Melting Point Physical->MeltingPoint pH pH Determination Physical->pH WaterContent Water Content (Karl Fischer) Physical->WaterContent Purity Purity Assay Physical->Purity

General workflow for the characterization of this compound.
Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectrophotometry

  • Protocol: A solution of Procaterol hydrochloride (e.g., 7 in 1,000,000) is prepared, and its absorption spectrum is determined using a UV-Vis spectrophotometer.[9] The spectrum is then compared with a reference spectrum.

  • Data: The absorption spectrum should exhibit similar intensities of absorption at the same wavelengths as the reference spectrum.[9] Maximum absorption wavelengths are observed at approximately 234 nm, 259 nm, and 295 nm.[7]

Infrared (IR) Spectrophotometry

  • Protocol: The infrared absorption spectrum of Procaterol hydrochloride is determined using the potassium bromide (KBr) disk method and compared with a reference spectrum.[9]

  • Data: The IR spectrum should show absorption at the same wave numbers as the reference spectrum, confirming the identity of the functional groups present in the molecule.[9]

Mass Spectrometry (MS)

  • Protocol: Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of Procaterol.

  • Data: For Procaterol hydrochloride, the standard mass spectrum shows a base peak at m/z 273.64 from the parent fragment at m/z 290.99.

TechniqueKey FindingsReference
UV-Vis Max absorption at ~234, 259, 295 nm[7]
IR Spectrum matches reference standard[9]
MS Base peak at m/z 273.64, parent at m/z 290.99
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., 4 mm internal diameter, 25 cm length, 5 µm particle size).[9]

    • Mobile Phase: A mixture of a sodium 1-pentanesulfonate solution, methanol, and glacial acetic acid (e.g., 760:230:10).[9]

    • Flow Rate: Adjusted so that the retention time of procaterol is approximately 15 minutes.[9]

    • Column Temperature: Maintained at a constant temperature, for instance, around 40°C.[9]

    • Detection: UV spectrophotometer.

  • Application: Used to determine purity and quantify related substances.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol: This method often requires derivatization of the analyte. A common procedure involves deconjugation with enzymatic hydrolysis, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and subsequent derivatization with an agent like N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA).[11]

  • Application: A sensitive method for the determination of Procaterol in biological matrices like urine.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Protocol:

    • Column: A silica column (e.g., Lichrospher® Silica).

    • Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution and acetonitrile (B52724) (e.g., 30/70, v/v).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode. Detection mass transitions are monitored for procaterol (290.99 > 273.64) and an internal standard.

  • Application: A highly sensitive and accurate method for determining the plasma concentration of Procaterol, with a linear range typically from 0.005 to 1.0 ng/mL.

ParameterHPLC[9]GC-MS[11]LC-MS/MS
Stationary Phase Octadecylsilanized silica gel-Lichrospher® Silica
Mobile Phase Sodium 1-pentanesulfonate/Methanol/Acetic Acid-Ammonium acetate/Acetonitrile
Detection UVMS/MSMS/MS
Linear Range -5-40 ng/mL (in urine)0.005-1.0 ng/mL (in plasma)
LOD/LOQ -3 ng/mL / 5 ng/mL-

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic pathways, mechanism of action, and a comprehensive suite of analytical methods for its characterization have been presented. The data and protocols summarized herein serve as a valuable resource for professionals engaged in the research, development, and quality control of this important bronchodilator. Adherence to these established analytical procedures is essential for ensuring the safety, efficacy, and quality of this compound in pharmaceutical applications.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent, long-acting beta-2 adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema. Its therapeutic efficacy is intrinsically linked to its chemical structure and stability. This technical guide provides a comprehensive overview of the chemical properties and stability profile of procaterol hydrochloride hemihydrate, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to pale yellowish-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Name 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;dihydrochloride
Molecular Formula C₁₆H₂₂N₂O₃·HCl·½H₂O
Molecular Weight 335.83 g/mol
CAS Number 81262-93-3
Appearance White to pale yellowish-white crystals or crystalline powder
Solubility Soluble in water, formic acid, and methanol (B129727); slightly soluble in ethanol (B145695) (95%); practically insoluble in diethyl ether.
Melting Point Approximately 195°C (with decomposition)
pH (1 in 100 solution) 4.0 - 5.0
pKa (Strongest Acidic) 8.52
pKa (Strongest Basic) 9.88
Optical Rotation (1 in 20 solution) No optical rotation
Water Content 2.5% - 3.3%

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway

Procaterol exerts its bronchodilatory effects by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi. This interaction initiates a signal transduction cascade, leading to muscle relaxation and bronchodilation. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. Procaterol's action is primarily mediated through this Gs-cAMP-PKA pathway. Additionally, beta-2 adrenergic receptors can also couple to inhibitory G-proteins (Gi), which can modulate the signaling cascade.

B2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Procaterol Procaterol B2AR β2-Adrenergic Receptor Procaterol->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates Gi Gi Protein (αβγ) B2AR->Gi Can also couple to AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Procaterol's Mechanism of Action via the β2-Adrenergic Receptor Signaling Pathway.

Stability Profile

The stability of this compound is a critical factor for ensuring its safety and efficacy. It is known to be sensitive to light and is hygroscopic. Therefore, it should be stored in tight, light-resistant containers. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to assess the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing to generate degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS, NMR) HPLC->Characterization Method Validation of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways Characterization->Pathway Drug Procaterol HCl Hemihydrate Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Figure 2: General Workflow for a Forced Degradation Study.
Experimental Protocols for Forced Degradation

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should ideally be in the range of 5-20%.

4.2.1 Hydrolytic Degradation (Acid and Base)

  • Objective: To assess the stability of the drug substance in acidic and basic conditions.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

    • Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), with samples taken at various time points.

    • Neutralize the samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

4.2.2 Oxidative Degradation

  • Objective: To evaluate the drug's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature for a specified period (e.g., 24 hours), with samples taken at various time points.

    • Analyze the samples using a validated stability-indicating HPLC method.

4.2.3 Photolytic Degradation

  • Objective: To determine the effect of light exposure on the drug's stability.

  • Protocol:

    • Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

4.2.4 Thermal Degradation

  • Objective: To assess the stability of the solid drug substance at elevated temperatures.

  • Protocol:

    • Place the solid this compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., up to 7 days).

    • At designated time points, withdraw samples and prepare solutions for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method for Related Substances

The following method, adapted from a pharmacopeial monograph for related substances, can serve as a starting point for developing and validating a stability-indicating method for this compound.

Table 2: HPLC Parameters for Analysis of this compound and Related Substances

ParameterCondition
Column A stainless steel column 4.6 mm in inside diameter and 15 cm in length, packed with octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm in particle diameter).
Mobile Phase Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid.
Flow Rate Adjust

The In Vivo Odyssey of Procaterol Hydrochloride Hemihydrate: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate, a potent and selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is intrinsically linked to its journey through the body—a process governed by its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of procaterol, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and the workflow for its analysis.

Pharmacokinetics of Procaterol

The systemic exposure and therapeutic action of procaterol are defined by its pharmacokinetic parameters. Following oral administration, procaterol is rapidly absorbed, with key pharmacokinetic metrics summarized below.

Quantitative Pharmacokinetic Data

The following tables present a summary of key pharmacokinetic parameters of procaterol in healthy human subjects following oral administration.

Table 1: Pharmacokinetic Parameters of Procaterol After Single Oral Administration

Dose (µg)Cmax (pg/mL)Tmax (hr)t½ (hr)AUC (pg·hr/mL)Reference
50136.4~1.44~3.83Not Reported[1]
503581.64.2Not Reported[2]
50 (Syrup)263 ± 1041.3 ± 0.74.1 ± 1.81151 ± 288 (AUC0-13hr)[3]

Table 2: Urinary Excretion of Procaterol and its Metabolites After a Single 50 µg Oral Dose [3]

Compound% of Administered Dose Excreted in Urine (24 hr)
Unchanged Procaterol15.7%
Glucuronide Metabolite23.6%
Desisopropyl Procaterol0.48%

Metabolism of Procaterol

The biotransformation of procaterol is a critical determinant of its clearance and duration of action. Metabolism occurs primarily in the liver, with two major pathways identified: glucuronide conjugation and desisopropylation.

The main metabolic pathway for procaterol in humans is believed to be glucuronide conjugation[3]. The cytochrome P450 enzyme CYP3A4 is the main enzyme involved in the formation of the desisopropyl metabolite of procaterol in vitro[3]. Studies in rats have identified several metabolites, including procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-hydroxycarbostyril, and 8-hydroxycarbostyril[4].

Metabolic Pathway of Procaterol

G Procaterol Procaterol Glucuronide Procaterol Glucuronide (Major Metabolite) Procaterol->Glucuronide Glucuronidation (UGTs) Desisopropyl Desisopropyl Procaterol (Minor Metabolite) Procaterol->Desisopropyl Desisopropylation (CYP3A4) Excretion1 Urinary Excretion Glucuronide->Excretion1 Excretion2 Urinary Excretion Desisopropyl->Excretion2

Metabolic pathway of procaterol.

Experimental Protocols

The quantification of procaterol in biological matrices is challenging due to its low therapeutic dose. This necessitates the use of highly sensitive analytical methods. Below are representative protocols for the analysis of procaterol in plasma and urine.

In Vivo Pharmacokinetic Study Workflow

G cluster_study_design Study Design cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis Subject Healthy Volunteers Admin Oral Administration of Procaterol HCl Subject->Admin Blood Serial Blood Sampling Admin->Blood Urine Urine Collection Admin->Urine Centrifuge Centrifugation (Plasma Separation) Blood->Centrifuge Extraction Extraction (LLE or SPE) Urine->Extraction Centrifuge->Extraction LCMS LC-MS/MS or GC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

General workflow for an in vivo pharmacokinetic study.
Protocol 1: Quantification of Procaterol in Human Plasma by LC-MS/MS

This protocol is a representative method for the determination of procaterol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 2.5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for procaterol and the internal standard.

3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Protocol 2: Quantification of Procaterol in Human Urine by GC-MS/MS

This protocol outlines a general procedure for analyzing procaterol in urine, which often requires a derivatization step to improve volatility for gas chromatography.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/arylsulfatase to deconjugate the glucuronide and sulfate (B86663) metabolites. Incubate at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute procaterol with a small volume of a methanolic solution containing a weak base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form a volatile trimethylsilyl (B98337) derivative.

2. GC-MS/MS Analysis

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any remaining matrix components.

  • Mass Spectrometer: A tandem mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic fragment ions of the derivatized procaterol.

Conclusion

This technical guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of procaterol hydrochloride hemihydrate. The quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important bronchodilator. The provided visual representations of the metabolic pathway and analytical workflow offer a clear and concise summary of the key processes involved in the disposition of procaterol within the body. A thorough understanding of these principles is paramount for the safe and effective therapeutic use of procaterol.

References

Procaterol hydrochloride hemihydrate for asthma and COPD research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Procaterol (B1663013) Hydrochloride Hemihydrate for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent and highly selective second-generation β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Developed by Otsuka Pharmaceutical Co., Ltd., it exhibits a strong bronchodilatory effect at small doses and can be administered orally or via inhalation.[4] Its high selectivity for the β2-adrenergic receptors located in bronchial smooth muscle minimizes cardiovascular side effects often associated with less selective β-agonists.[4][5] This guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and application in preclinical and clinical research, complete with detailed experimental protocols and data presented for scientific evaluation.

Mechanism of Action

Procaterol's therapeutic effect is primarily mediated by its selective agonism on β2-adrenergic receptors in the lungs.[2][6] This interaction initiates a well-defined signaling cascade that results in the relaxation of airway smooth muscle.

2.1 Signaling Pathway

The binding of procaterol to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), triggers a conformational change that activates the associated stimulatory G-protein (Gs).[7][8][9] The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7][10] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][9]

PKA, in turn, phosphorylates several downstream targets, leading to:

  • Inhibition of myosin light chain kinase (MLCK), preventing the phosphorylation of myosin required for muscle contraction.[10]

  • A decrease in intracellular calcium (Ca2+) concentrations.[10]

  • Opening of calcium-activated potassium channels, causing membrane hyperpolarization.

Collectively, these actions lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.[2][7] Beyond bronchodilation, some studies suggest that β2-agonists may have anti-inflammatory effects, such as reducing eosinophil numbers in bronchoalveolar lavage fluid (BALF) and inhibiting the release of inflammatory mediators.

Procaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Procaterol Procaterol B2AR β2-Adrenergic Receptor (GPCR) Procaterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: Procaterol's β2-Adrenergic Receptor Signaling Cascade.

Pharmacokinetics and Metabolism

Procaterol is well-absorbed following oral or inhaled administration.[3] Due to the low therapeutic doses used, systemic levels can be low or undetectable after inhalation.[1][3]

Table 1: Pharmacokinetic Parameters of Oral this compound

Parameter Value (Mean ± SD) Reference
Dose 50 µg (oral tablet)
Cmax (Peak Plasma Conc.) 136.4 pg/mL
Tmax (Time to Peak Conc.) ~1.44 hours
(Elimination Half-life) ~3.83 ± 0.93 hours [6]
Metabolism Primarily in the liver via glucuronide conjugation.[6]
Primary Metabolites Glucuronides of optical isomers (DM-251, DM-252).
Excretion (24h Urinary) 15.7% as unchanged procaterol.
23.6% as glucuronide metabolites.

| | 0.48% as desisopropyl procaterol. | |

Preclinical Research & Experimental Protocols

Procaterol has been extensively studied in various preclinical models to characterize its efficacy and selectivity.

4.1 In Vitro Studies

In vitro studies have consistently demonstrated procaterol's potent relaxant effects on airway smooth muscle and its high selectivity for β2- over β1-adrenergic receptors. One study determined the dissociation constant (KP value) for procaterol on β2-adrenoceptors to be 0.008 µM, compared to 4.9 µM for β1-adrenoceptors, indicating a selectivity ratio of 612.[5] Other research has shown that procaterol inhibits mechanical contractions induced by acetylcholine (B1216132) and histamine (B1213489) in isolated dog trachea.

4.1.1 Experimental Protocol: In Vitro Assessment of Bronchodilator Effect

This protocol outlines a general method for evaluating the relaxant properties of procaterol on isolated tracheal tissue.

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., guinea pig, rat) according to approved ethical guidelines.

    • Excise the trachea and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Dissect the trachea into rings, approximately 2-3 mm in width.

  • Organ Bath Setup:

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1.0 g.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction using a contractile agent such as acetylcholine (1 µM) or histamine (10 µM).

    • Once the contraction plateaus, add procaterol in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) to determine potency.

In_Vitro_Workflow cluster_protocol In Vitro Bronchodilator Assay Workflow A 1. Tissue Excision (e.g., Guinea Pig Trachea) B 2. Preparation of Tracheal Rings A->B C 3. Suspension in Organ Bath System B->C D 4. Induce Contraction (e.g., Acetylcholine) C->D E 5. Add Procaterol (Cumulative Dosing) D->E F 6. Record Relaxation (Isometric Transducer) E->F G 7. Data Analysis (EC50 Calculation) F->G

Caption: Workflow for an in vitro tracheal relaxation experiment.

4.2 Animal Models

Animal models are crucial for studying the effects of procaterol in a complex physiological system that mimics human respiratory diseases.

  • Asthma Models: Mice immunized and challenged with ovalbumin (OVA) are commonly used to model allergic airway inflammation and hyperresponsiveness. In such a model, oral administration of procaterol was found to significantly reduce the number of eosinophils in BALF without augmenting airway hyperresponsiveness, suggesting a beneficial anti-inflammatory effect.

  • COPD Models: Models using exposure to cigarette smoke, lipopolysaccharide (LPS), or elastase in rodents are employed to study the pathological changes seen in COPD, such as chronic inflammation and emphysema.

4.2.1 Experimental Protocol: Murine Model of Allergic Asthma

This protocol describes a typical workflow for inducing an asthma phenotype in mice to test procaterol's efficacy.

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) to BALB/c mice.

  • Drug Administration:

    • Beginning on day 21, administer procaterol (or vehicle control) orally to the mice daily for 7 days.

  • Airway Challenge:

    • On days 25, 26, and 27, expose the mice to an aerosolized solution of 1% OVA for 30 minutes to induce an allergic airway response.

  • Endpoint Measurement (Day 28):

    • Airway Hyperresponsiveness (AHR): Anesthetize the mice, tracheostomize, and use a body plethysmograph to measure airway resistance in response to increasing concentrations of inhaled methacholine.

    • Bronchoalveolar Lavage (BAL): Lavage the lungs with saline and perform differential cell counts on the collected BALF to quantify inflammatory cells (e.g., eosinophils).

    • Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and remodeling.

Animal_Study_Workflow cluster_protocol Murine Asthma Model Workflow Sensitization 1. Sensitization (OVA + Alum IP) Days 0, 14 Treatment 2. Procaterol Admin (Oral) Days 21-27 Sensitization->Treatment Challenge 3. Airway Challenge (Aerosolized OVA) Days 25-27 Treatment->Challenge Measurement 4. Endpoint Analysis (AHR, BALF, Histology) Day 28 Challenge->Measurement

Caption: Experimental workflow for an OVA-induced murine asthma model.

Clinical Research Data

Clinical trials have established the efficacy and safety of procaterol in patients with asthma and COPD.

5.1 Efficacy in Asthma

Double-blind, placebo-controlled studies have confirmed that both oral and inhaled procaterol produce significant improvements in pulmonary function.[11]

Table 2: Summary of Key Clinical Trials in Asthma

Study Dosage Patient Population Key Efficacy Outcomes
Oral Procaterol 0.05 mg or 0.10 mg, twice daily for 2 weeks 45 patients with chronic reversible airway disease - Significant improvement in FEV1 vs. placebo (p < 0.05).- Bronchodilation evident at 30 mins, peak at 2 hrs, duration > 8 hrs.- Significantly higher daily peak flow rates with 0.10 mg dose.
Inhaled Procaterol[11] 10 µg (low dose) or 20 µg (high dose), three times daily for 2 weeks 210 patients with mild to moderate reversible airway obstruction - Mean FEV1 increase at week 2: 35% (high dose) and 29% (low dose).- Significantly greater improvement in PFTs vs. placebo for up to 7 hours (p < 0.05).

| Cough Variant Asthma[12] | Procaterol with inhaled glucocorticoid for 8 weeks | Patients aged 18-75 with cough variant asthma | - Primary outcomes: cough symptom score and quality of life score. |

5.2 Efficacy in COPD

Procaterol is also effective in managing symptoms for patients with COPD, particularly for improving dyspnea during daily activities.

Table 3: Summary of Key Clinical Trials in COPD

Study Dosage Patient Population Key Efficacy Outcomes
Inhaled Procaterol 20 µg as needed (max 4 times/day) for 2 weeks 30 outpatients with moderate to severe COPD (Stage II-IV) - Significantly improved dyspnea scores for activities like climbing stairs (p=0.014) and walking (p=0.006) in Stage III patients.- Significant improvement in St. George's Respiratory Questionnaire (SGRQ) scores.
Inhaled Procaterol[13] Single inhalation Stable COPD patients on long-acting bronchodilators - Modest but significant improvement in spirometry and respiratory mechanics within 2 hours post-inhalation.

| Oral Procaterol[14][15] | Oral administration for 4 weeks | 20 COPD patients (randomized crossover) | - Doxofylline showed greater improvement in some pulmonary function parameters (post-BD PEF, FEF25-75) compared to procaterol. |

Safety, Tolerability, and Interactions

Procaterol is generally well-tolerated. The most frequently reported side effects are consistent with β2-agonist class effects and are typically mild and transient.

  • Common Side Effects: Tremor, nervousness, palpitations, and headache.[3]

  • Serious but Rare Side Effects: Significant hypokalemia (especially when co-administered with corticosteroids or diuretics), and potential for shock or anaphylactoid reactions.[6]

  • Drug Interactions:

    • Beta-blockers: May antagonize the bronchodilatory effects of procaterol.[3]

    • Xanthine Derivatives (e.g., Theophylline): May potentiate side effects and increase the risk of hypokalemia.

    • Corticosteroids and Diuretics: Concomitant use can increase the risk of decreased serum potassium levels.

Conclusion

This compound is a highly selective and effective β2-adrenergic receptor agonist with a rapid onset and long duration of action.[11] Its well-characterized mechanism of action, favorable pharmacokinetic profile, and established efficacy in both preclinical models and clinical trials make it a valuable agent for the treatment of asthma and COPD. For the research community, procaterol serves as a reliable tool for investigating β2-adrenergic signaling pathways and for evaluating therapeutic strategies in validated animal models of obstructive airway diseases.

References

In vitro bronchodilator effects of Procaterol hydrochloride hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Bronchodilator Effects of Procaterol (B1663013) Hydrochloride Hemihydrate

Introduction

Procaterol hydrochloride hemihydrate is a potent, long-acting, and highly selective beta-2 (β2) adrenergic receptor agonist.[1][2][3] It is clinically utilized as a bronchodilator for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic action is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.[1][4] This technical guide provides a comprehensive overview of the in vitro pharmacology of procaterol, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Procaterol exerts its bronchodilator effects primarily through the stimulation of β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[4] This interaction initiates a well-defined intracellular signaling cascade. Additionally, procaterol has been shown to exhibit a prejunctional inhibitory effect on the release of neurotransmitters from vagal nerve endings in human bronchial tissue.[5]

1. Postjunctional β2-Adrenergic Receptor Stimulation:

The binding of procaterol to β2-adrenergic receptors triggers the activation of the stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium (Ca2+) concentrations and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation.[6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Procaterol Procaterol Receptor β2-Adrenergic Receptor Procaterol->Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca_decrease->Relaxation

Figure 1: Postjunctional signaling pathway of Procaterol.

2. Prejunctional Inhibition of Neurotransmission:

In vitro studies on human bronchial tissue have demonstrated that procaterol, at low concentrations (10⁻¹⁰ to 10⁻⁷ M), can inhibit contractions caused by electrical field stimulation without affecting the response to exogenously applied acetylcholine.[5] This indicates a prejunctional action, where procaterol activates β2-adrenoceptors on vagal nerve terminals, suppressing the release of the contractile neurotransmitter acetylcholine.[5] This prejunctional effect contributes to its overall potent bronchodilator activity.[5]

Quantitative In Vitro Data

The potency, efficacy, and selectivity of procaterol have been quantified in various in vitro models. The following tables summarize key data from studies on isolated airway tissues.

Table 1: Potency and Efficacy of Procaterol in Isolated Tracheal and Bronchial Tissues

Tissue PreparationContractile AgentMeasured ParameterValueReference
Dog TracheaAcetylcholine (30 nM)ID₅₀0.3 nM[6][7]
Dog TracheaHistamine (10 µM) - PhasicID₅₀0.15 nM[6][7]
Dog TracheaHistamine (10 µM) - TonicID₅₀0.01 nM[6][7]
Human BronchusElectrical Field StimulationInhibitory Range10⁻¹⁰ to 10⁻⁷ M[5]

ID₅₀ (Median Inhibitory Dose): The concentration of procaterol required to inhibit 50% of the maximal contractile response.

Table 2: β-Adrenergic Receptor Selectivity of Procaterol

Tissue/ReceptorMeasured ParameterValue (µM)Selectivity Ratio (β2:β1)Reference
β1-Adrenoceptors (Dog Coronary Artery)Kₚ4.9612[8]
β2-Adrenoceptors (Rabbit Pulmonary Artery)Kₚ0.008[8]
β1-Adrenoceptors (Guinea Pig Atria)Kₚ3.5[8]
β2-Adrenoceptors (Guinea Pig Atria)Kₚ0.009[8]

Kₚ (Dissociation Constant): A measure of the affinity of a drug for a receptor. A lower Kₚ value indicates higher affinity.

The data clearly demonstrates that procaterol is a highly potent β2-adrenoceptor agonist with a substantial selectivity for β2 over β1 receptors, which is a desirable characteristic for minimizing cardiac side effects.[8]

Experimental Protocols

The evaluation of in vitro bronchodilator activity typically involves the use of isolated airway smooth muscle preparations mounted in an organ bath.[9][10]

Protocol: Isolated Tracheal Ring Relaxation Assay

1. Tissue Preparation:

  • Source: Male Dunkin-Hartley guinea pigs are commonly used.[10][11] Human bronchial tissue can also be obtained from surgical resections.[5]

  • Dissection: The trachea is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Preparation: The trachea is cleaned of adherent connective tissue and cut into rings, typically 2-3 mm in width.[10] For studies on smaller airways, intralobular bronchi can be dissected.[12]

2. Organ Bath Setup:

  • Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a water-jacketed organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C.[13]

  • Gassing: The solution is continuously gassed with carbogen (B8564812) (95% O₂, 5% CO₂) to maintain a physiological pH (7.4).[13]

  • Transducer: The upper hook is connected to an isometric force transducer to record changes in muscle tension.[13]

3. Experimental Procedure:

  • Equilibration: The tissues are allowed to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams).[13] The buffer solution is changed every 15-20 minutes.

  • Viability Check: Tissues are challenged with a high concentration of potassium chloride (KCl) to ensure viability.

  • Pre-contraction: A stable contraction is induced using a contractile agonist such as histamine, methacholine, or carbachol (B1668302) at a concentration that produces approximately 50-70% of the maximal response (EC₅₀-EC₇₀).[10]

  • Concentration-Response Curve: Once the contraction reaches a stable plateau, procaterol is added to the organ bath in a cumulative manner (increasing concentrations). The tissue is allowed to reach a steady-state response at each concentration before the next addition.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction induced by the agonist. The EC₅₀ (concentration producing 50% of the maximal relaxation) or pD₂ (-log EC₅₀) is calculated by fitting the concentration-response data to a sigmoidal curve.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Excise Trachea Cleaning Clean & Section into Rings Dissection->Cleaning Mounting Mount Ring in Organ Bath Cleaning->Mounting Transducer Connect to Transducer Mounting->Transducer Equilibration Equilibrate under Tension (60-90 min) Transducer->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Procaterol_add Cumulative Addition of Procaterol Contraction->Procaterol_add Record Record Relaxation Procaterol_add->Record Analysis Calculate % Relaxation & EC₅₀/pD₂ Record->Analysis

Figure 2: Workflow for an isolated tracheal ring relaxation assay.

In vitro pharmacological studies provide fundamental insights into the bronchodilator effects of this compound. The data consistently demonstrates that it is a highly potent and selective β2-adrenergic agonist that induces relaxation of airway smooth muscle through a cAMP-dependent mechanism.[6] Furthermore, its ability to inhibit cholinergic neurotransmission at the prejunctional level enhances its therapeutic efficacy.[5] The experimental protocols described herein represent standard methodologies for the preclinical evaluation and characterization of bronchodilator agents, providing a robust framework for future research and drug development in respiratory medicine.

References

The Anti-Inflammatory Properties of Procaterol Hydrochloride Hemihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol (B1663013) hydrochloride hemihydrate, a potent and selective β2-adrenergic receptor agonist, is widely recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, a growing body of evidence demonstrates that procaterol possesses significant anti-inflammatory properties. This technical guide provides an in-depth review of the mechanisms underlying these anti-inflammatory effects, supported by quantitative data from key preclinical and in vitro studies. Detailed experimental protocols are provided for the principal assays cited, and the core signaling pathways are visualized to facilitate a comprehensive understanding of procaterol's multimodal action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic applications of procaterol and other β2-agonists in inflammatory airway diseases.

Introduction

Chronic airway inflammation is a hallmark of asthma and COPD, contributing to airway hyperresponsiveness, remodeling, and progressive loss of lung function. While corticosteroids are the cornerstone of anti-inflammatory therapy, β2-adrenergic receptor agonists are critical for symptomatic relief. Procaterol hydrochloride hemihydrate is a second-generation β2-agonist known for its rapid onset and sustained duration of action. Accumulating research, however, indicates that its therapeutic benefits extend beyond bronchodilation to the direct modulation of inflammatory processes. This guide synthesizes the current understanding of procaterol's anti-inflammatory actions, focusing on its effects on key inflammatory cells and mediators.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-Inflammation

Procaterol exerts its anti-inflammatory effects primarily through the activation of β2-adrenergic receptors on the surface of various immune and structural cells in the airways.[1] This initiates a signaling cascade that ultimately suppresses the expression and release of pro-inflammatory mediators.

The canonical signaling pathway involves the following key steps:

  • Receptor Binding and G-Protein Activation: Procaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This leads to the activation of the stimulatory G-protein, Gs.

  • Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of Gs stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Modulation of Downstream Inflammatory Pathways: PKA, in turn, phosphorylates various intracellular targets, leading to the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

This signaling cascade results in a broad spectrum of anti-inflammatory effects, as detailed in the subsequent sections.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of procaterol have been quantified in a variety of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Chemokine Release

Inflammatory MediatorCell/Model SystemInducerProcaterol Concentration% Inhibition / IC50Reference(s)
TNF-α Human Peripheral Blood Mononuclear CellsLipopolysaccharide (LPS)Concentration-dependentIC50: 57.8 nM[2]
IL-8 Human Bronchial Epithelial Cells (BEAS-2B)IL-1β and TNF-αDose-dependentNot specified
RANTES (CCL5) Human Bronchial Epithelial Cells (BEAS-2B)IL-1β and TNF-αDose-dependentNot specified
GM-CSF Human Bronchial Epithelial Cells (BEAS-2B)IL-1β and TNF-αDose-dependentNot specified
MDC (CCL22) Human Monocytes (THP-1)-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition[2]
I-309 (CCL1) Human Monocytes (THP-1)-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition[2]
TARC (CCL17) Human Bronchial Epithelial Cells (BEAS-2B)-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition[2]

Table 2: Effects on Eosinophil Function

EndpointCell/Model SystemInducerProcaterol ConcentrationEffectReference(s)
Eosinophil Degranulation Human EosinophilsInterleukin-5 (IL-5)10⁻⁹ M and 10⁻⁸ M (with Theophylline (B1681296) 10⁻⁵ M)43.8% inhibition (synergistic)[3]
Eosinophil Adhesion to Lung Fibroblasts Human Eosinophils and Normal Human Lung Fibroblasts (NHLF)TNF-α and EotaxinConcentration-dependentInhibition of adhesion[4]
ICAM-1 Expression Normal Human Lung Fibroblasts (NHLF)TNF-αConcentration-dependentInhibition of expression[4]
VCAM-1 Expression Normal Human Lung Fibroblasts (NHLF)TNF-αConcentration-dependentInhibition of expression[4]
Eosinophil Infiltration in BALF Ovalbumin-induced asthma mouse modelOvalbuminClinical dose equivalent (oral)Significant reduction in eosinophil number[2]

Table 3: In Vivo Anti-Inflammatory Effects

EndpointAnimal ModelInducerProcaterol AdministrationEffectReference(s)
Microvascular Leakage Guinea Pig AirwaysHistamine (B1213489) (30 µg/kg)10 µg/mL (inhaled)28.7% to 69.8% inhibition[5]
Wheal Formation Asthmatic ChildrenHistamine50 µg (oral)15% average inhibition[6]
Wheal Formation Asthmatic ChildrenPlatelet-Activating Factor (PAF)50 µg (oral)18% average inhibition[6]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory actions of procaterol.

Procaterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procaterol Procaterol B2AR β2-Adrenergic Receptor Procaterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates IKK IKK PKA_active->IKK Inhibits MAPK MAPK (p38, JNK) PKA_active->MAPK Modulates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Induces

Caption: Procaterol Anti-Inflammatory Signaling Cascade.

Experimental_Workflow_Eosinophil_Adhesion cluster_cell_culture Cell Culture and Treatment cluster_adhesion_assay Adhesion Assay cluster_quantification Quantification NHLF 1. Culture Normal Human Lung Fibroblasts (NHLF) Pretreat_NHLF 2. Pretreat NHLF with TNF-α and Procaterol/Budesonide (B1683875) NHLF->Pretreat_NHLF Co_culture 5. Co-culture stimulated Eosinophils with pretreated NHLF Pretreat_NHLF->Co_culture Isolate_Eos 3. Isolate Human Eosinophils Stimulate_Eos 4. Stimulate Eosinophils with Eotaxin Isolate_Eos->Stimulate_Eos Stimulate_Eos->Co_culture Wash 6. Wash to remove non-adherent Eosinophils Co_culture->Wash Lyse 7. Lyse remaining cells Wash->Lyse Peroxidase_Assay 8. Measure Eosinophil Peroxidase (EPO) activity Lyse->Peroxidase_Assay Calculate_Adhesion 9. Calculate percentage of Eosinophil adhesion Peroxidase_Assay->Calculate_Adhesion

Caption: Eosinophil Adhesion Assay Workflow.

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This in vivo model is used to assess the effect of procaterol on airway inflammation and hyperresponsiveness.

  • Animals: BALB/c mice (female, 6-8 weeks old).

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg aluminum hydroxide (B78521) (Alum) in 0.2 mL saline.

  • Challenge:

    • From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline, generated by an ultrasonic nebulizer.

  • Procaterol Administration:

    • This compound is administered orally at a clinically equivalent dose during the challenge period. A control group receives the vehicle (saline).

  • Readouts (24 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Mice are anesthetized, tracheostomized, and mechanically ventilated. AHR to increasing concentrations of inhaled methacholine (B1211447) is measured using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). BAL fluid is collected, and total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by microscopy after staining.

    • Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BAL fluid are quantified by ELISA.

    • Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Histamine-Induced Microvascular Leakage in Guinea Pigs

This model evaluates the effect of procaterol on airway microvascular permeability.

  • Animals: Male Hartley guinea pigs (300-400 g).

  • Procedure:

    • Guinea pigs are anesthetized with an i.p. injection of pentobarbital (B6593769) sodium.

    • Aerosolized procaterol (e.g., 10 µg/mL) or saline (vehicle control) is administered for 10 minutes via a nebulizer connected to the tracheal cannula.

    • Fifteen minutes after inhalation, Evans blue dye (20 mg/kg), a marker for plasma extravasation, is injected intravenously (i.v.).

    • One minute after Evans blue injection, histamine (e.g., 30 µg/kg) is administered i.v. to induce microvascular leakage.

    • After 5 minutes, the systemic circulation is perfused with saline to remove intravascular dye.

    • The trachea and lungs are removed, and the amount of extravasated Evans blue dye in the airway tissue is quantified by spectrophotometry after formamide (B127407) extraction.

In Vitro Inhibition of Cytokine Release from BEAS-2B Cells

This assay assesses the direct effect of procaterol on cytokine production by human bronchial epithelial cells.

  • Cell Line: BEAS-2B, a human bronchial epithelial cell line.

  • Culture: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound for 1 hour.

    • The pro-inflammatory stimulus (e.g., a combination of IL-1β and TNF-α, or LPS) is added to the culture medium.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentrations of secreted cytokines and chemokines (e.g., IL-8, RANTES, GM-CSF) in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine release by procaterol at each concentration is calculated relative to the stimulated control (no procaterol). The IC50 value can be determined by non-linear regression analysis.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as an anti-inflammatory agent, in addition to its well-established bronchodilatory function. Its ability to inhibit the release of a wide array of pro-inflammatory mediators and to suppress the activity of key inflammatory cells, particularly eosinophils, highlights its potential for broader therapeutic applications in airway diseases. The elucidation of its action through the β2-adrenergic receptor/cAMP/PKA signaling pathway, leading to the modulation of NF-κB and MAPK, provides a solid mechanistic foundation for these effects.

Future research should focus on several key areas:

  • Clinical Studies: While preclinical and in vitro data are compelling, more clinical trials are needed to specifically evaluate the anti-inflammatory benefits of procaterol in patients with asthma and COPD, independent of its bronchodilator effects.

  • Synergistic aCombinations: The synergistic anti-inflammatory effects observed when procaterol is combined with corticosteroids or theophylline warrant further investigation.[3][4] Optimizing these combination therapies could lead to improved disease control with lower doses of each agent, thereby reducing the risk of side effects.

  • Long-Term Effects: The long-term impact of procaterol on airway remodeling, a critical feature of chronic airway diseases, requires further study.

  • Differential Effects on Inflammatory Phenotypes: Investigating the efficacy of procaterol in different inflammatory phenotypes of asthma (e.g., eosinophilic vs. neutrophilic) could lead to more personalized treatment approaches.

Conclusion

This compound is a multifaceted therapeutic agent with significant anti-inflammatory properties that complement its bronchodilatory action. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for leveraging its full therapeutic potential in the management of chronic inflammatory airway diseases. Continued research in this area is likely to uncover new avenues for the application of procaterol and other β2-agonists in the treatment of a range of inflammatory conditions.

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Procaterol (B1663013) hydrochloride hemihydrate is a potent β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of procaterol hydrochloride hemihydrate in both bulk drug substance and finished pharmaceutical products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its related substances.

I. HPLC Method Parameters

A robust HPLC method for the analysis of this compound is detailed below. This method is a composite of established procedures found in pharmacopeias and scientific literature.[4][5][6]

ParameterSpecification
Column Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size, e.g., Waters Symmetry Shield™ C18 (4.6 mm x 150 mm)
Mobile Phase Varies by analytical goal: - For Related Substances: 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4 v/v/v)[4] - For Assay: Phosphate (B84403) buffer (11.04g sodium dihydrogen phosphate in 1000ml water, pH adjusted to 3.1±0.05 with phosphoric acid)-Methanol (83:17 v/v)[5] - Alternative for Related Substances: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.[6]
Flow Rate 1.0 mL/min[4]
Column Temperature 35-40°C[4][6]
Detection Wavelength 254 nm or 259 nm[4][5]
Injection Volume 2-20 µL

II. Experimental Protocols

A. Preparation of Solutions

  • Mobile Phase Preparation (for Related Substances - Method 1):

    • Accurately prepare a 1.0 mmol·L⁻¹ aqueous solution of sodium heptanesulfonate.

    • Mix the sodium heptanesulfonate solution, methanol, and glacial acetic acid in the ratio of 81:15:4.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase Preparation (for Assay - Method 2):

    • Dissolve 11.04 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 3.1 ± 0.05 using phosphoric acid.

    • Mix the phosphate buffer and methanol in the ratio of 83:17.

    • Degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration similar to the standard solution.

    • For tablets, finely powder a number of tablets, and use a quantity of powder equivalent to the average tablet weight.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

B. Chromatographic Procedure

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of all relevant peaks. The total run time should be at least 2.5 times the retention time of the procaterol peak.[6]

III. System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaSource
Theoretical Plates (N) Not less than 2500 for the procaterol peak[5]
Tailing Factor (T) Not more than 2.0 for the procaterol peak-
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for peak area and retention time-
Resolution (Rs) Resolution between procaterol and any adjacent impurity peak should be not less than 3.0[6]

IV. Data Presentation

A. Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for this compound.

ParameterTypical ResultsSource
Linearity (Correlation Coefficient, r²) > 0.999[4]
Accuracy (Recovery) 95.0% - 105.0%[4]
Precision (RSD) < 2%-
Limit of Detection (LOD) Dependent on the detector and method, can be as low as 0.001 ng/mL with LC/MS/MS[2]
Limit of Quantitation (LOQ) Dependent on the detector and method, can be as low as 0.005 ng/mL with LC/MS/MS[2]

V. Visualizations

A. HPLC Analysis Workflow

HPLC_Workflow P1 Prepare Mobile Phase H1 System Equilibration P1->H1 P2 Prepare Standard Solution H2 System Suitability Test P2->H2 P3 Prepare Sample Solution H3 Sample Injection P3->H3 H1->H2 H2->H3 H4 Chromatographic Separation H3->H4 D1 Data Acquisition H4->D1 D2 Peak Integration & Quantification D1->D2 D3 Report Generation D2->D3

Caption: Workflow for HPLC analysis of Procaterol HCl.

B. Logical Relationship for Method Validation

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision confirms Robustness Robustness Method->Robustness tests LOD_LOQ LOD & LOQ Method->LOD_LOQ determines

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: In Vitro Airway Smooth Muscle Relaxation Assay using Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other obstructive airway diseases.[1][2] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle (ASM). This document provides detailed application notes and protocols for conducting an in vitro airway smooth muscle relaxation assay using procaterol hydrochloride hemihydrate, a fundamental method for characterizing its pharmacological activity and potency. This assay is crucial for preclinical drug development and for investigating the mechanisms of bronchodilation.

Procaterol exerts its action by stimulating β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation and an increased bronchial airflow.[2][3] The primary mechanism involves the activation of a Gs protein-coupled receptor, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.[4]

Data Presentation

The following tables summarize the quantitative data for this compound in in vitro airway smooth muscle relaxation assays.

SpeciesContractile Agent (Concentration)Procaterol Potency (ID50/pD2)Reference
DogAcetylcholine (30 nM)ID50: 0.3 nM[5][6]
DogHistamine (B1213489) (10 µM) - Phasic ResponseID50: 0.15 nM[5][6]
DogHistamine (10 µM) - Tonic ResponseID50: 0.01 nM[5][6]
Guinea PigHistamine (1 x 10⁻⁵ M)pD2: 10.58 ± 0.03[7]

Table 1: Potency of Procaterol in Inducing Airway Smooth Muscle Relaxation. ID50 represents the concentration of procaterol required to inhibit 50% of the contractile response. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

ParameterValueSpeciesReference
β2-Adrenoceptor Dissociation Constant (Kp)0.008 µMRabbit[8]
β1-Adrenoceptor Dissociation Constant (Kp)4.9 µMDog[8]
β2:β1 Selectivity Ratio612[8]

Table 2: Receptor Binding Affinity and Selectivity of Procaterol. Kp represents the equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Kp value signifies higher binding affinity.

Signaling Pathway

The binding of procaterol to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Procaterol Procaterol Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Binds to Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Ca_decrease ↓ Intracellular Ca²⁺ PKA_active->Ca_decrease Phosphorylates Targets Leading to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Procaterol-induced β2-adrenergic receptor signaling pathway in airway smooth muscle.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol details the methodology for assessing the relaxant effects of procaterol on pre-contracted guinea pig tracheal rings in an organ bath system.[8][9]

Materials and Reagents:

  • Male Hartley guinea pigs (250-700 g)

  • This compound

  • Histamine or Acetylcholine (contractile agent)

  • Krebs-Henseleit or Tyrode's physiological salt solution

  • Distilled water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Standard dissection tools

Procedure:

  • Preparation of Physiological Salt Solution:

    • Krebs-Henseleit Solution (mM): NaCl (118.0), KCl (4.7), CaCl₂ (2.5), KH₂PO₄ (1.2), MgSO₄ (1.2), NaHCO₃ (25.0), and glucose (11.1).[8]

    • Tyrode's Solution (mM): NaCl (137.0), NaHCO₃ (11.9), KCl (2.68), CaCl₂ (1.89), MgCl₂ (1.09), NaH₂PO₄ (0.24), and glucose (5.6).[7]

    • Prepare the solution fresh and continuously gas with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.

  • Tissue Dissection and Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in a petri dish containing cold, gassed physiological salt solution.

    • Remove adhering connective tissue and fat.

    • Cut the trachea into rings of 4-5 mm in length.[8]

  • Mounting the Tracheal Rings:

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber (10-20 mL capacity) filled with gassed physiological salt solution maintained at 37°C.[8]

    • Attach one hook to a fixed support and the other to an isometric force transducer.

    • Apply an initial resting tension of 1.0-1.5 g to each ring.[10]

    • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.[10]

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 x 10⁻⁵ M histamine or 1 µM acetylcholine).[7]

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.

    • At the end of the experiment, add a supramaximal concentration of a standard relaxing agent (e.g., papaverine (B1678415) or isoprenaline) to induce maximal relaxation (100% relaxation).[7]

  • Data Analysis:

    • Express the relaxation at each procaterol concentration as a percentage of the pre-contracted tone.

    • Plot the concentration-response curve (log concentration of procaterol vs. percentage of relaxation).

    • Calculate the EC₅₀ (or pD₂) and Eₘₐₓ values from the concentration-response curve using appropriate pharmacological software.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro airway smooth muscle relaxation assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig and Dissect Trachea B Prepare Tracheal Rings (4-5 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate (60 min, 37°C, 1.5g tension) C->D E Induce Contraction (e.g., Histamine) D->E F Cumulative Addition of Procaterol E->F G Record Relaxation Response F->G H Plot Concentration- Response Curve G->H I Calculate EC50/pD2 and Emax H->I

Caption: Workflow for the in vitro airway smooth muscle relaxation assay.

References

Application Notes and Protocols for Measuring Procaterol Hydrochloride Hemihydrate Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride hemihydrate is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other obstructive airway diseases. Its therapeutic efficacy is primarily mediated through the activation of β2-adrenergic receptors (β2-ARs), which are Gs protein-coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, leading to smooth muscle relaxation. Accurate and reproducible measurement of Procaterol's efficacy in cell-based assays is crucial for drug discovery, development, and quality control.

These application notes provide detailed protocols for two common and robust cell-based assays to quantify the efficacy of this compound: a direct measurement of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and a reporter gene assay that measures the transcriptional response downstream of cAMP production.

Mechanism of Action and Signaling Pathway

Procaterol binds to and activates the β2-adrenergic receptor, a Gs protein-coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the desired physiological response, such as smooth muscle relaxation.

Procaterol_Signaling_Pathway cluster_intracellular Intracellular Space Procaterol Procaterol B2AR β2-Adrenergic Receptor Procaterol->B2AR Gs Gs Protein (Inactive) B2AR->Gs Activation Gs_active Gs Protein (Active) AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Stimulation AC_active Adenylyl Cyclase (Active) ATP ATP AC_active->ATP Conversion cAMP cAMP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activation PKA_active PKA (Active) Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylation of targets

Procaterol Signaling Pathway

Data Presentation

CompoundAssay TypeTissue/Cell LineParameterValue (nM)Reference
ProcaterolFunctional Antagonism (Relaxation)Human Bronchial Smooth MuscleKA427
SalbutamolFunctional Antagonism (Relaxation)Human Bronchial Smooth MuscleKA3000
FormoterolFunctional Antagonism (Relaxation)Human Bronchial Smooth MuscleKA112

Note: KA represents the equilibrium dissociation constant of an agonist, determined by functional antagonism experiments, and provides a measure of the agonist's affinity for the receptor. A lower KA value indicates higher affinity.

Experimental Protocols

Two primary types of cell-based assays are recommended for measuring the efficacy of this compound:

  • cAMP Accumulation Assay: This assay directly measures the production of the second messenger, cAMP, in response to β2-adrenergic receptor activation.

  • CRE-Luciferase Reporter Gene Assay: This assay indirectly measures receptor activation by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE).

Recommended Cell Lines
  • Chinese Hamster Ovary (CHO-K1) cells: These cells are a common choice for GPCR assays as they have low endogenous expression of many receptors, providing a clean background for stably or transiently expressing the human β2-adrenergic receptor.

  • Human Embryonic Kidney (HEK293) cells: Similar to CHO cells, HEK293 cells are easily transfected and are widely used for GPCR signaling studies. They may have low levels of endogenous β2-adrenergic receptors.

Protocol 1: cAMP Accumulation Assay (HTRF-Based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a competitive immunoassay for the detection of cAMP.

HTRF_cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-K1 or HEK293 cells expressing human β2-AR Cell_Harvest 2. Harvest and resuspend cells in stimulation buffer Cell_Culture->Cell_Harvest Dispense_Cells 4. Dispense cells into 384-well plate Cell_Harvest->Dispense_Cells Compound_Prep 3. Prepare serial dilutions of Procaterol and controls Add_Compound 5. Add Procaterol/controls to wells Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Incubate_Stim 6. Incubate for 30 min at RT to stimulate cAMP production Add_Compound->Incubate_Stim Add_Reagents 7. Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate Incubate_Stim->Add_Reagents Incubate_Detect 8. Incubate for 60 min at RT Add_Reagents->Incubate_Detect Read_Plate 9. Read plate on HTRF-compatible plate reader (665 nm / 620 nm) Incubate_Detect->Read_Plate Calc_Ratio 10. Calculate HTRF ratio (665/620) Read_Plate->Calc_Ratio Convert_cAMP 12. Convert HTRF ratios to cAMP concentrations Calc_Ratio->Convert_cAMP Std_Curve 11. Generate cAMP standard curve Std_Curve->Convert_cAMP Dose_Response 13. Plot dose-response curve and calculate EC50 Convert_cAMP->Dose_Response

HTRF cAMP Assay Workflow

A. Materials

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Reference β2-adrenergic receptor agonist (e.g., Isoproterenol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody)

  • Low-volume, white 384-well plates

  • HTRF-compatible microplate reader

B. Experimental Procedure

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • On the day of the assay, aspirate the medium, wash with PBS, and detach the cells (e.g., using trypsin or a non-enzymatic cell dissociation solution).

    • Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and determine the cell density.

    • Dilute the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of Procaterol and the reference agonist in stimulation buffer to create a range of concentrations for the dose-response curve.

  • Assay Protocol:

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Add 10 µL of the diluted Procaterol, reference agonist, or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

C. Data Analysis

  • Calculate the HTRF ratio for each well: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10^4.

  • Generate a cAMP standard curve using the known concentrations of cAMP provided in the kit.

  • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the Procaterol concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the increase in transcription from a cAMP Response Element (CRE) promoter, which drives the expression of a luciferase reporter gene.

CRE_Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 or CHO-K1 cells Transfection 2. Co-transfect cells with β2-AR, CRE-luciferase, and control reporter plasmids Cell_Culture->Transfection Cell_Plating 3. Plate transfected cells into 96-well plates and incubate for 24h Transfection->Cell_Plating Serum_Starve 5. Serum-starve cells for 4-6h Cell_Plating->Serum_Starve Compound_Prep 4. Prepare serial dilutions of Procaterol and controls Add_Compound 6. Add Procaterol/controls to wells Compound_Prep->Add_Compound Serum_Starve->Add_Compound Incubate_Stim 7. Incubate for 6h at 37°C Add_Compound->Incubate_Stim Lyse_Cells 8. Lyse cells and add luciferase substrate Incubate_Stim->Lyse_Cells Read_Plate 9. Read luminescence on a plate reader Lyse_Cells->Read_Plate Normalize_Data 10. Normalize firefly luciferase to control reporter luminescence Read_Plate->Normalize_Data Dose_Response 11. Plot normalized luminescence vs. log[Procaterol] Normalize_Data->Dose_Response Calc_EC50 12. Fit to a sigmoidal curve and calculate EC50 Dose_Response->Calc_EC50

CRE-Luciferase Assay Workflow

A. Materials

  • HEK293 or CHO-K1 cells

  • Cell culture medium and supplements

  • Expression plasmid for human β2-adrenergic receptor

  • CRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Reference β2-adrenergic receptor agonist (e.g., Isoproterenol)

  • White, clear-bottom 96-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

B. Experimental Procedure

  • Cell Transfection:

    • One day before transfection, seed cells in a culture dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the β2-adrenergic receptor expression plasmid, the CRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Protocol:

    • After 24 hours of transfection, detach the cells and seed them into a 96-well plate at a density of 30,000-50,000 cells per well.

    • Allow the cells to attach and recover for another 24 hours.

    • Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

    • Prepare serial dilutions of Procaterol and the reference agonist in serum-free medium.

    • Add the diluted compounds to the respective wells and incubate at 37°C in a CO2 incubator for 6 hours.

  • Luminescence Measurement:

    • Remove the medium and lyse the cells according to the dual-luciferase assay kit instructions.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

C. Data Analysis

  • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

  • Plot the normalized luciferase activity against the logarithm of the Procaterol concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Conclusion

The described cell-based assays provide robust and reproducible methods for quantifying the efficacy of this compound. The cAMP accumulation assay offers a direct measure of the second messenger response, while the CRE-luciferase reporter gene assay provides a sensitive readout of the downstream transcriptional activation. The choice of assay will depend on the specific research question and available resources. Adherence to these detailed protocols will enable researchers to generate high-quality data for the characterization and development of β2-adrenergic receptor agonists.

Application Notes and Protocols for a Murine Asthma Model Featuring Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a murine model of allergic asthma using ovalbumin (OVA) and outlines a protocol for evaluating the therapeutic potential of Procaterol (B1663013) hydrochloride hemihydrate, a selective β2-adrenergic receptor agonist.

Introduction

The ovalbumin (OVA)-induced allergic asthma model in mice is a cornerstone for preclinical research, effectively mimicking key features of human asthma such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels.[1][2] This model is invaluable for investigating disease pathogenesis and for the preclinical assessment of novel therapeutics.[2] Procaterol hydrochloride hemihydrate is a potent bronchodilator that exerts its effects through the selective stimulation of β2-adrenergic receptors on bronchial smooth muscle, leading to relaxation and improved airflow.[3][4][5] Beyond its bronchodilatory effects, studies suggest that procaterol also possesses anti-inflammatory properties, making it a compound of significant interest in asthma research.[6][7]

These application notes detail the experimental procedures for inducing asthma in a murine model, administering this compound, and analyzing the subsequent immunological and physiological changes.

Experimental Protocols

I. Ovalbumin-Induced Murine Asthma Model

This protocol is adapted from established methods for inducing allergic airway inflammation in mice.[1][8][9]

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice[1]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[9]

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Pierce)[9]

  • Sterile Phosphate Buffered Saline (PBS)

  • Ketamine and Xylazine for anesthesia[1]

  • Ultrasonic nebulizer[1]

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 ml sterile PBS.[1]

    • The control group receives i.p. injections of 2 mg of aluminum hydroxide in 0.2 ml of sterile PBS without OVA.[1]

  • Airway Challenge:

    • From Day 14 to Day 20 (or on a more intensive schedule such as days 14, 16, 18, and 20), challenge the mice.[1]

    • Nebulization Method: Place mice in a plexiglass chamber and expose them to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer. The control group is exposed to a PBS aerosol.[1][9]

    • Intratracheal Method: Alternatively, anesthetize the mice (e.g., with a ketamine/xylazine cocktail) and intratracheally administer 0.1% OVA in a small volume of PBS.[1]

  • Timeline:

    • Endpoints are typically assessed 24 hours after the final OVA challenge.[1]

II. Administration of this compound

Procaterol can be administered to investigate its prophylactic or therapeutic effects on the asthmatic phenotype.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., sterile saline for oral gavage or inhalation)

Procedure:

  • Administration Route: Procaterol can be administered orally or via inhalation.[10] Oral administration is common in murine studies to ensure accurate dosing.[10]

  • Dosing: A study in an OVA-induced murine asthma model used oral administration of procaterol at a clinical dose equivalent.[10] The specific dose may need to be optimized based on the experimental design and mouse strain.

  • Timing: Administer this compound 1 hour prior to each OVA challenge to assess its preventative effects on airway inflammation and hyperresponsiveness.[8]

Outcome Assessment

I. Airway Hyperresponsiveness (AHR) Measurement

AHR is a key characteristic of asthma and can be measured using invasive or non-invasive techniques 24 hours after the final challenge.[1]

Protocol: Invasive Measurement (Forced Oscillation Technique)

  • Anesthetize the mouse and perform a tracheostomy.[6]

  • Connect the mouse to a small animal ventilator.

  • Baseline airway resistance is measured.

  • Administer increasing concentrations of a bronchoconstrictor, such as methacholine, via nebulization.

  • Record the changes in lung resistance (RL) and dynamic compliance (Cdyn).

Protocol: Non-Invasive Measurement (Whole-Body Plethysmography)

  • Place conscious, unrestrained mice into the main chamber of the plethysmograph.

  • Allow the mice to acclimatize.

  • Record baseline readings.

  • Expose the mice to nebulized PBS followed by increasing concentrations of methacholine.

  • The system records respiratory parameters, and the enhanced pause (Penh) value is calculated as an indicator of airway obstruction.[1]

II. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Protocol:

  • Euthanize the mouse 24 hours after the final OVA challenge.

  • Expose the trachea and make a small incision.

  • Insert a catheter into the trachea.

  • Instill a known volume of cold PBS (e.g., 1 ml) into the lungs and then gently aspirate the fluid.

  • Repeat the lavage process 2-3 times.

  • Centrifuge the collected BAL fluid to separate the cells from the supernatant.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[11]

  • The supernatant can be stored at -80°C for subsequent analysis of cytokines (e.g., IL-4, IL-5, IL-13) and chemokines by ELISA.[2][12]

III. Lung Histopathology

Histological analysis of lung tissue provides insight into the extent of inflammation and airway remodeling.

Protocol:

  • After BAL fluid collection, perfuse the lungs with PBS.

  • Inflate the lungs with 10% neutral buffered formalin and excise them.

  • Fix the lungs in formalin for 24 hours.

  • Process the tissue, embed in paraffin, and cut sections (4-5 µm).

  • Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory cell infiltration and general lung morphology.

  • Periodic acid-Schiff (PAS) Staining: To identify goblet cell hyperplasia and mucus production.

  • Masson's Trichrome Staining: To assess collagen deposition and subepithelial fibrosis, which are features of airway remodeling.

Data Presentation

The following tables summarize the expected quantitative outcomes in an OVA-induced asthma model and the reported effects of Procaterol.

Table 1: Expected Cellular Changes in Bronchoalveolar Lavage (BAL) Fluid in an OVA-Induced Asthma Model

Cell TypeControl Group (PBS Challenge)OVA-Induced Asthma Group
Total Cells (x10⁵) LowSignificantly Increased[1]
Eosinophils (x10⁴) Very Low / UndetectableSignificantly Increased[11][12]
Neutrophils (x10⁴) LowMay be increased[1]
Lymphocytes (x10⁴) LowIncreased[11]
Macrophages (x10⁴) Predominant cell typeMay be slightly increased or remain stable

Table 2: Effect of Procaterol on Inflammatory Cells in BAL Fluid of OVA-Induced Asthmatic Mice

Treatment GroupEosinophil Count in BALFReference
OVA + Vehicle High[6][10]
OVA + Procaterol Significantly Reduced[6][10]

Table 3: Expected Changes in Airway Hyperresponsiveness (AHR) and Lung Histology

ParameterControl GroupOVA-Induced Asthma GroupEffect of Procaterol
AHR (to Methacholine) Normal ResponsivenessSignificantly Increased[1]Did not augment AHR[6][10]
Peribronchial Inflammation MinimalMarked InfiltrationReduced Inflammation
Goblet Cell Hyperplasia AbsentPresentReduction in mucus production
Subepithelial Fibrosis AbsentMay be present in chronic modelsPotential to reduce remodeling

Visualizations

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0 OVA/Alum i.p. injection Day7 Day 7 OVA/Alum i.p. injection Day0->Day7 Challenge Days 14-20 Daily OVA Nebulization Day7->Challenge Day21 Day 21 (24h post-final challenge) Challenge->Day21 Treatment Procaterol or Vehicle 1 hr before challenge Treatment->Challenge AHR AHR Measurement Day21->AHR BAL BAL Fluid Analysis Day21->BAL Histo Lung Histology Day21->Histo

Caption: Experimental workflow for the murine asthma model with Procaterol treatment.

Procaterol Signaling Pathway in Airway Smooth Muscle

G Procaterol Procaterol B2AR β2-Adrenergic Receptor Procaterol->B2AR binds to Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Inhibition of Inflammatory Mediator Release PKA->Inflammation

Caption: Simplified signaling pathway of Procaterol in airway smooth muscle cells.

Conclusion

This document provides a detailed framework for utilizing a murine model of OVA-induced asthma to study the effects of this compound. The protocols for animal sensitization and challenge, drug administration, and various endpoint analyses are based on established and peer-reviewed methodologies. The provided tables and diagrams serve to summarize key data and conceptual workflows, aiding in experimental design and interpretation. This model is a robust platform for further investigation into the therapeutic mechanisms of β2-agonists and other novel anti-asthmatic compounds.

References

Application Notes and Protocols: Procaterol Hydrochloride Hemihydrate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent and selective β2-adrenergic receptor agonist. It functions as a bronchodilator and is used in the treatment of asthma and other respiratory diseases. The primary mechanism of action for procaterol is its high-affinity binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which initiates a signaling cascade leading to smooth muscle relaxation. Characterizing the binding affinity of compounds like procaterol to their target receptor is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of procaterol hydrochloride hemihydrate for the human β2-adrenergic receptor.

Signaling Pathway

Procaterol, as a β2-adrenergic receptor agonist, stimulates a well-characterized signaling pathway. Upon binding of procaterol, the β2-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. The second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response such as smooth muscle relaxation in the bronchi.

B2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Procaterol Procaterol B2AR β2-Adrenergic Receptor (GPCR) Procaterol->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The binding affinity of procaterol for β1- and β2-adrenergic receptors has been determined through functional assays, demonstrating its high selectivity for the β2 subtype. The dissociation constant (Kp) is a measure of the drug's affinity for the receptor.

CompoundReceptorKp (nM)Kp (µM)Selectivity (β1/β2)Reference
Procaterol Hydrochlorideβ2-Adrenergic Receptor80.008612-fold
Procaterol Hydrochlorideβ1-Adrenergic Receptor49004.9
Procaterol Hydrochlorideβ1-Adrenergic Receptor43004.3

Note: Kp values from functional studies are presented. The Ki value determined from a direct binding assay, as described in the protocol below, would be the direct measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of this compound for the human β2-adrenergic receptor by competing against the binding of a known radiolabeled antagonist, [3H]dihydroalprenolol ([3H]-DHA).

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]dihydroalprenolol ([3H]-DHA) with a specific activity of ~80-120 Ci/mmol.

  • Competitor: this compound.

  • Non-specific Binding Control: Propranolol (B1214883) (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail: Suitable for counting tritium.

  • Equipment: 96-well plate shaker, vacuum filtration manifold, liquid scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand Dilution - Procaterol Serial Dilutions - Non-specific Control Plate Add to 96-well Plate: 1. Assay Buffer 2. Procaterol or Control 3. [3H]-DHA 4. β2-AR Membranes Reagents->Plate Membranes Thaw and Dilute β2-AR Membranes Membranes->Plate Incubate Incubate with Shaking (e.g., 60 min at 25°C) Plate->Incubate Filter Rapidly Filter through Glass Fiber Plate Incubate->Filter Wash Wash Plate with Ice-Cold Wash Buffer Filter->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Count Radioactivity (Liquid Scintillation Counter) Scint->Count Plot Plot % Inhibition vs. [Procaterol] Count->Plot IC50 Determine IC50 (Non-linear Regression) Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2. Competitive Radioligand Binding Assay Workflow.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or DMSO. Perform a serial dilution in Assay Buffer to obtain a range of concentrations (e.g., 10-12 to 10-5 M).

    • Dilute the [3H]-DHA stock in Assay Buffer to a final concentration of approximately 0.5-1.0 nM. This concentration should be close to the Kd of [3H]-DHA for the β2-adrenergic receptor.[1]

    • Prepare the non-specific binding control by diluting propranolol in Assay Buffer to a final concentration of 10 µM.

    • On the day of the assay, thaw the frozen β2-adrenergic receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand. This typically corresponds to 5-20 µg of membrane protein per well.[2]

  • Assay Setup (96-well plate):

    • The final assay volume is 200 µL.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-DHA, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM propranolol, 50 µL of [3H]-DHA, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of each procaterol dilution, 50 µL of [3H]-DHA, and 100 µL of the diluted membrane preparation.

    • Perform all additions in triplicate.

  • Incubation:

    • Seal the plate and incubate at 25°C for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the 96-well glass fiber filter plate using a cell harvester.[2] This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add approximately 50 µL of liquid scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • For each concentration of procaterol, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percentage of specific binding against the logarithm of the procaterol concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of procaterol that inhibits 50% of the specific binding of [3H]-DHA.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[3][4]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([3H]-DHA) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined independently via a saturation binding experiment.

Conclusion

This competitive radioligand binding assay provides a robust and quantitative method for determining the binding affinity of this compound to the human β2-adrenergic receptor. The resulting Ki value is a crucial parameter for characterizing the potency of the compound and is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

References

Quantifying Procaterol Hydrochloride Hemihydrate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of procaterol (B1663013) hydrochloride hemihydrate in various biological samples. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and doping control.

Introduction

Procaterol is a potent, selective β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other respiratory diseases. Accurate quantification of procaterol in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its low therapeutic dosage, highly sensitive analytical methods are required for its detection. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and reliable techniques for procaterol quantification.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Procaterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation. The binding of procaterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Procaterol_Signaling_Pathway Procaterol Procaterol Beta2AR β2-Adrenergic Receptor (GPCR) Procaterol->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of downstream targets PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation Leads to

Procaterol Signaling Pathway

Analytical Methods for Quantification

The choice of analytical method depends on the required sensitivity, specificity, and the nature of the biological matrix. LC-MS/MS and GC-MS are the preferred methods for their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying procaterol in plasma and urine.

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol describes a liquid-liquid extraction procedure for the isolation of procaterol from human plasma.

Materials:

  • Human plasma sample

  • Internal Standard (IS) working solution (e.g., Betaxolol, 0.02 µg/mL)

  • 1 M K2PO4 solution

  • 2-Propanol

  • 3% Formic acid

  • Acetonitrile (B52724)

  • Vortex mixer

  • Centrifuge

  • Conical tubes

  • Sample vials

Protocol:

  • Pipette 0.5 mL of the plasma sample into a conical tube.

  • Add 5 µL of the internal standard working solution.

  • Add 25 µL of 1 M K2PO4 solution.

  • Add 5.0 mL of 2-propanol and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean conical tube.

  • Add 100 µL of 3% formic acid and vortex for 30 seconds.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of acetonitrile and vortex for 1 minute.

  • Transfer 150 µL of the solution to a sample vial for LC-MS/MS analysis.

LLE_Workflow Start Start: 0.5 mL Plasma Add_IS Add Internal Standard (e.g., Betaxolol) Start->Add_IS Add_K2PO4 Add 1 M K2PO4 Add_IS->Add_K2PO4 Add_2Propanol Add 2-Propanol & Vortex Add_K2PO4->Add_2Propanol Centrifuge1 Centrifuge (3000 rpm, 10 min) Add_2Propanol->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_Formic_Acid Add 3% Formic Acid & Vortex Transfer_Supernatant->Add_Formic_Acid Evaporate Evaporate to Dryness Add_Formic_Acid->Evaporate Reconstitute Reconstitute in Acetonitrile Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

LLE Workflow for Plasma

3.1.2. LC-MS/MS Instrumental Parameters

  • Chromatographic System: Lichrospher® Silica column

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution/acetonitrile (30/70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Source Block Temperature: 90°C

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Procaterol: 290.99 > 273.64

    • Betaxolol (IS): 308.33 > 116.31

3.1.3. Method Validation Parameters

ParameterResultReference
Linearity Range0.005 - 1.0 ng/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.001 ng/mL
Limit of Quantification (LOQ)0.005 ng/mL
Recovery86.15% - 109.34%
Within-run Precision (CV%)≤ 10.2%
Between-run Precision (CV%)≤ 8.7%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another sensitive method suitable for the quantification of procaterol, particularly in urine samples for doping control purposes.

3.2.1. Sample Preparation: SPE and LLE for Urine

This protocol involves enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) for the purification and concentration of procaterol from urine.

Materials:

  • Urine sample (2 mL)

  • Internal Standard (IS) mixture

  • 0.1 M Phosphate (B84403) buffer (pH 7)

  • β-glucuronidase

  • XAD2 SPE column

  • Tert-butyl methyl ether (TBME)

  • Na2SO4

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Vortex mixer

  • Centrifuge

  • Water bath or oven (60°C)

  • Evaporator

Protocol:

  • Deconjugation (Enzymatic Hydrolysis):

    • To a 2 mL aliquot of urine, add 50 µL of the internal standard mixture.

    • Add 1 mL of 0.1 M phosphate buffer (pH 7) and 50 µL of β-glucuronidase.

    • Incubate at 60°C for 1 hour.[1]

  • Solid-Phase Extraction (SPE):

    • Apply the hydrolyzed sample to a pre-conditioned XAD2 SPE column.

    • Wash the column to remove interferences.

    • Elute procaterol with an appropriate solvent.

  • Liquid-Liquid Extraction (LLE):

    • Extract the eluate with 5 mL of tert-butyl methyl ether (TBME) by vortexing.

    • Centrifuge for 5 minutes at approximately 2000 rpm.

    • Transfer the organic layer and dry it over Na2SO4.

  • Derivatization:

    • Evaporate the organic solvent to dryness.

    • Add the derivatizing agent (e.g., MSTFA) and incubate at 60°C for 30 minutes to form a volatile derivative.[1]

  • Inject the derivatized sample into the GC-MS system.

SPE_LLE_Workflow_Urine Start Start: 2 mL Urine Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) Start->Hydrolysis SPE Solid-Phase Extraction (XAD2 column) Hydrolysis->SPE LLE Liquid-Liquid Extraction (TBME) SPE->LLE Centrifuge Centrifuge & Transfer Organic Layer LLE->Centrifuge Dry Dry over Na2SO4 Centrifuge->Dry Evaporate Evaporate to Dryness Dry->Evaporate Derivatize Derivatization (MSTFA, 60°C, 30 min) Evaporate->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

SPE-LLE Workflow for Urine

3.2.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Equipped with a capillary column.

  • Injector Temperature: 280°C

  • Interface Temperature: 250°C

  • Carrier Gas: Helium at 0.8 mL/min

  • Injection Mode: Pulse-splitless

  • Mass Spectrometer: Quadrupole

  • MS Source Temperature: 230°C

  • MS Quad Temperature: 150°C

3.2.3. Method Validation Parameters

ParameterResultReference
Linearity Range5 - 40 ng/mL (Urine)
Correlation Coefficient (r)0.98 (Urine)
Limit of Detection (LOD)3 ng/mL (Urine)
Limit of Quantification (LOQ)5 ng/mL (Urine)
Recovery83% (Urine)
Intra-day Precision (CV%)0.75% - 0.94% (Urine)
Inter-day Precision (CV%)1.2% - 1.70% (Urine)
Linearity Range10 - 10,000 ng/L (Plasma)
Correlation Coefficient0.9987 (Plasma)
Limit of Detection (LOD)5 ng/L (Plasma)
Recovery99.1% ± 1.3% (Plasma)
Precision (CV%)< 10% (Plasma)

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of procaterol in humans.

Table 1: Pharmacokinetic Parameters of Oral Procaterol in Healthy Adults

ParameterValueReference
Cmax (Maximum Plasma Concentration)
50 µg dose136.4 pg/mL
100 µg dose263 ± 104 pg/mL
Tablet formulation358 pg/mL
Tmax (Time to Cmax)
50 µg dose~1.44 hours
100 µg dose1.3 ± 0.7 hours
Tablet formulation1.6 hours
t1/2 (Elimination Half-life)
50 µg dose~3.83 hours
100 µg dose4.1 ± 1.8 hours
Tablet formulation4.2 hours
Urinary Excretion (24h, unchanged) 15.7% of administered dose

Conclusion

The LC-MS/MS and GC-MS methods described provide the necessary sensitivity and selectivity for the quantification of procaterol hydrochloride hemihydrate in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized validation and pharmacokinetic data, offer a comprehensive resource for researchers in the fields of pharmacology, clinical chemistry, and anti-doping science. The choice between LC-MS/MS and GC-MS will depend on the specific application, available instrumentation, and the biological matrix being analyzed. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes: Procaterol Hydrochloride Hemihydrate for Diaphragm Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent, long-acting, and selective beta-2 adrenergic receptor agonist commonly used as a bronchodilator for treating asthma and COPD.[1][2] Beyond its well-documented effects on airway smooth muscle, procaterol has demonstrated significant positive inotropic effects on skeletal muscle, particularly the diaphragm.[3] This makes it a valuable pharmacological tool for researchers studying respiratory muscle function, fatigue, and dysfunction, especially in the context of conditions like sepsis, which can impair diaphragmatic contractility.[4][5] Procaterol enhances diaphragm muscle strength by stimulating beta-2 adrenoceptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent modulation of muscle contraction.[4][5]

These notes provide detailed protocols for utilizing procaterol in both in vitro and in vivo models to investigate its effects on diaphragm muscle contractility.

Mechanism of Action: Signaling Pathway

Procaterol exerts its effects by activating the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor. In skeletal muscle, this activation triggers a signaling cascade that ultimately enhances contractility. The binding of procaterol to the β2-AR initiates the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets involved in calcium handling and myofilament sensitivity, leading to an increased force of contraction.

Procaterol_Signaling_Pathway Procaterol Procaterol Receptor β2-Adrenergic Receptor Procaterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Phosphorylation of Downstream Targets PKA->Effect Result Increased Muscle Contractility Effect->Result

Caption: Procaterol's signaling cascade in skeletal muscle.

Quantitative Data Summary

The following table summarizes the quantitative findings from key studies on the effect of procaterol on diaphragm contractility.

Animal ModelStudy TypeProcaterol Concentration / DoseKey Quantitative FindingsReference
Mice (BALB/c)In VitroDose-dependentResulted in an upward shift of the force-frequency curves.[3]
Mice (BALB/c)In Vivo (Inhalation)Not specifiedShifted force-frequency curves upward 30 minutes post-inhalation.[3]
Rats (Wistar)In Vitro (Sepsis model)10⁻⁸ M to 10⁻⁶ MCaused an upward shift in force-frequency curves and significantly increased intracellular cyclic AMP levels.[4][5]
Rats (Wistar)In Vitro (Sham group)10⁻⁸ M to 10⁻⁶ MHad no effect on the force-frequency curves.[4][5]

Experimental Protocols

Protocol 1: In Vitro Analysis of Diaphragm Muscle Contractility

This protocol details the procedure for preparing a diaphragm muscle strip and measuring its contractile properties in an organ bath following exposure to procaterol. This method is adapted from studies conducted on rats and mice.[3][4][5]

Materials:

  • Procaterol hydrochloride hemihydrate

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Animal model (e.g., Wistar rat or BALB/c mouse)

  • Dissection tools (scissors, forceps)

  • Organ bath system with temperature control and aeration (95% O₂, 5% CO₂)

  • Force-displacement transducer

  • Nerve stimulator

  • Data acquisition system

Procedure:

  • Animal Preparation: Euthanize the animal using an approved method.

  • Diaphragm Dissection: Immediately perform a laparotomy to expose the diaphragm. Carefully excise a section of the left hemidiaphragm along with the phrenic nerve and central tendon.[4]

  • Muscle Strip Preparation: Place the dissected tissue in chilled, oxygenated Krebs-Henseleit solution. Prepare a muscle strip (approximately 2-3 mm wide) from the costal region of the hemidiaphragm, ensuring the muscle fibers run parallel to the length of the strip.

  • Mounting: Mount the muscle strip vertically in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated. Attach the central tendon to a fixed clamp at the bottom and the costal margin to a force-displacement transducer at the top.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes. During this period, adjust the muscle to its optimal length (L₀)—the length at which maximal twitch force is produced.

  • Contractility Measurement (Baseline):

    • Measure the force-frequency relationship by stimulating the phrenic nerve (or directly stimulating the muscle) at various frequencies (e.g., 10, 20, 50, 100 Hz).

    • Record the peak twitch tension, contraction time, and half-relaxation time.

  • Procaterol Administration:

    • Introduce procaterol into the organ bath to achieve the desired final concentration (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).[4][5]

    • Allow the tissue to incubate with the drug for a predetermined period (e.g., 15-30 minutes).

  • Contractility Measurement (Post-Procaterol): Repeat the force-frequency stimulation protocol as described in step 6 to measure the effects of procaterol on contractile properties.

  • Data Analysis: Compare the force-frequency curves, peak twitch tension, and other parameters before and after procaterol administration.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Animal Euthanasia B 2. Diaphragm Dissection A->B C 3. Muscle Strip Preparation B->C D 4. Mount Strip in Organ Bath C->D E 5. Equilibrate & Set Optimal Length D->E F 6. Record Baseline Contractility (Force-Frequency Curve) E->F G 7. Add Procaterol to Bath F->G H 8. Record Post-Drug Contractility G->H I 9. Compare Pre- and Post-Drug Data H->I

Caption: Workflow for in vitro diaphragm contractility studies.

Protocol 2: In Vivo Analysis of Diaphragm Muscle Contractility (Inhalation Model)

This protocol outlines an in vivo approach to assess the impact of inhaled procaterol on diaphragm function in a mouse model.[3]

Materials:

  • This compound for inhalation

  • Animal model (e.g., BALB/c mouse)

  • Inhalation chamber or nebulizer system

  • Anesthetic

  • Surgical tools for dissection

  • In vitro organ bath setup (as described in Protocol 1) for post-treatment analysis

Procedure:

  • Animal Grouping: Divide animals into a control group (receiving vehicle/saline) and a procaterol group.

  • Procaterol Administration:

    • Place the mice in an inhalation chamber.

    • Administer aerosolized procaterol for a specified duration (e.g., 30 minutes).

  • Post-Inhalation Period: Return the animals to their cages. The effects of procaterol have been observed to be significant at 30 minutes post-inhalation.[3]

  • Diaphragm Contractility Measurement:

    • At the desired time point post-inhalation (e.g., 30 minutes), anesthetize the animal.

    • Proceed with the dissection of the diaphragm muscle as described in Protocol 1 (steps 2-3).

    • Mount the muscle strip in the organ bath and measure its contractile properties (force-frequency relationship) as detailed in Protocol 1 (steps 4-6).

  • Data Analysis: Compare the force-frequency curves obtained from the procaterol-treated group with those from the control group to determine the in vivo effect of the drug.

This compound serves as an effective β2-adrenergic agonist for enhancing the contractility of the diaphragm. Its demonstrated ability to improve muscle force, particularly in models of sepsis-induced weakness, makes it an important compound for research in respiratory physiology and the development of therapies for diaphragmatic dysfunction. The protocols provided here offer standardized methods for investigating these effects in both in vitro and in vivo settings.

References

Application Notes and Protocols for In Vivo Bioequivalence Study of Procaterol Hydrochloride Hemihydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent, selective beta-2 adrenergic receptor agonist that induces bronchodilation, making it a crucial medication for managing asthma and chronic obstructive pulmonary disease (COPD).[1] Establishing the bioequivalence of generic or new formulations of procaterol hydrochloride hemihydrate is essential to ensure their therapeutic interchangeability with the reference product. These application notes provide a comprehensive guide to designing and conducting an in vivo bioequivalence study for orally inhaled this compound formulations, in line with regulatory expectations.

The design of bioequivalence studies for orally inhaled drug products (OIDPs) can follow different regulatory approaches, with the US Food and Drug Administration (FDA) often favoring an aggregated weight of evidence approach and the European Medicines Agency (EMA) recommending a stepwise approach.[2] For locally acting OIDPs like procaterol, pharmacodynamic (PD) endpoint studies are often considered more sensitive and clinically relevant than pharmacokinetic (PK) studies alone.

Signaling Pathway of Procaterol

Procaterol acts as a selective agonist for beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the bronchial tree.[2] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Procaterol Signaling Pathway Procaterol Procaterol Hydrochloride Hemihydrate Beta2AR Beta-2 Adrenergic Receptor Procaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates by phosphorylation Myosin_LC Myosin Light Chain PKA->Myosin_LC Promotes dephosphorylation of Phosphorylated Myosin Light Chain to MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) Myosin_LC_P->Relaxation Prevents interaction with actin, leading to Myosin_LC->Relaxation Leads to Bioequivalence Study Workflow Screening Screening Visit (Informed Consent, Inclusion/Exclusion Criteria, FEV1) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (Test or Reference Drug Administration) Randomization->Period1 Washout Washout Period (1-4 weeks) Period1->Washout Period2 Treatment Period 2 (Crossover to other treatment) Washout->Period2 FollowUp End of Study/ Follow-up Visit Period2->FollowUp

References

Application Notes and Protocols: The In Vitro Effect of Procaterol Hydrochloride Hemihydrate on Chemokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Procaterol (B1663013) hydrochloride hemihydrate, a selective β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the treatment of asthma.[1][2] Beyond its role in smooth muscle relaxation, emerging in vitro evidence highlights its significant anti-inflammatory properties, particularly its ability to modulate the production of chemokines, which are critical mediators of inflammatory cell recruitment.[1][3][4] These findings suggest a broader therapeutic potential for procaterol in inflammatory airway diseases.

This document provides a comprehensive overview of the in vitro effects of procaterol on the production of key chemokines involved in Th1 and Th2-mediated inflammatory responses. The presented data and protocols are derived from studies utilizing human cell lines, including monocytic (THP-1), bronchial epithelial (BEAS-2B), and primary human monocytes.

Procaterol has been shown to significantly inhibit the production of Th2-related chemokines such as Macrophage-Derived Chemokine (MDC/CCL22) and Thymus and Activation-Regulated Chemokine (TARC/CCL17).[1] Furthermore, its inhibitory action extends to other chemokines like RANTES (CCL5) and IP-10 (CXCL10), which are involved in the recruitment of eosinophils, mast cells, and Th1 cells.[5] The mechanism of action is primarily mediated through the β2-adrenoceptor-cAMP pathway, and also involves the modulation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5]

Data Presentation

The following tables summarize the quantitative and qualitative effects of procaterol hydrochloride hemihydrate on chemokine production in various in vitro models.

Table 1: Effect of Procaterol on Th2-Related Chemokine Production

Cell Line/TypeChemokineStimulusProcaterol ConcentrationObserved EffectReference
THP-1MDC/CCL22-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition of production.[1]
Primary Human MonocytesMDC/CCL22-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition of production.[1]
BEAS-2BTARC/CCL17-10⁻¹⁰ - 10⁻⁷ MSignificant inhibition of expression.[1]

Table 2: Effect of Procaterol on Other Chemokine Production

Cell Line/TypeChemokineStimulusProcaterol ConcentrationObserved EffectReference
BEAS-2BRANTES/CCL5Poly I:C (10 µg/mL)Not specified, but dose-dependentSignificant suppression of production.[5]
BEAS-2BIP-10/CXCL10Poly I:C (10 µg/mL)Not specified, but dose-dependentSignificant suppression of production.[5]
THP-1Mig/CXCL9-10⁻¹⁰ - 10⁻⁷ MNo suppression of expression.[1]
THP-1IP-10/CXCL10-10⁻¹⁰ - 10⁻⁷ MNo suppression of expression.[1]
BEAS-2BEosinophil Chemotactic FactorIL-1β and TNF-α10-1000 ng/mLDose-dependent inhibition of release.[3][6]

Experimental Protocols

Protocol 1: Evaluation of Procaterol's Effect on MDC/CCL22 Production in THP-1 Cells

1. Cell Culture:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Setup:

  • Seed THP-1 cells in 24-well plates at a density of 1 x 10⁶ cells/mL.
  • Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile distilled water or PBS).
  • Pre-treat the cells with varying concentrations of procaterol (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) for 1 hour. Include a vehicle-only control.

3. Stimulation (if necessary):

  • For studies investigating stimulated chemokine production, add the appropriate stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL) to the wells after the pre-treatment period.

4. Incubation:

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

5. Sample Collection and Analysis:

  • Centrifuge the plates to pellet the cells.
  • Collect the culture supernatants and store at -80°C until analysis.
  • Quantify the concentration of MDC/CCL22 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Protocol 2: Assessment of Procaterol's Impact on RANTES/CCL5 and IP-10/CXCL10 in BEAS-2B Cells

1. Cell Culture:

  • Culture BEAS-2B human bronchial epithelial cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Setup:

  • Seed BEAS-2B cells in 12-well plates and grow to confluence.
  • Pre-treat the cells with different doses of procaterol for 1 hour.

3. Stimulation:

  • After pre-treatment, stimulate the cells with polyinosinic:polycytidylic acid (poly I:C) at a concentration of 10 µg/mL to induce chemokine production.

4. Incubation:

  • Collect supernatants at 12 and 24 hours post-stimulation.

5. Sample Analysis:

  • Determine the concentrations of RANTES/CCL5 and IP-10/CXCL10 in the collected supernatants using specific ELISA kits.

6. Intracellular Signaling Analysis (Optional):

  • To investigate the signaling pathways, pre-treat cells with specific inhibitors for MAPK (e.g., p38, JNK, ERK inhibitors) or NF-κB 30 minutes before procaterol treatment.
  • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-ERK, p-JNK, p-p38, p-p65).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Culture (e.g., THP-1, BEAS-2B) seeding Cell Seeding in Plates cell_culture->seeding procaterol_treatment Pre-treatment with Procaterol (Varying Concentrations) seeding->procaterol_treatment stimulus Stimulation (e.g., Poly I:C, LPS) procaterol_treatment->stimulus incubation Incubation (e.g., 24 hours) stimulus->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cell_lysis Cell Lysis (for signaling studies) incubation->cell_lysis elisa ELISA for Chemokine Quantification (MDC, TARC, RANTES, etc.) supernatant_collection->elisa western_blot Western Blot (p-MAPK, p-NF-κB) cell_lysis->western_blot

Caption: Experimental workflow for in vitro analysis of procaterol's effect on chemokine production.

signaling_pathway procaterol Procaterol beta2ar β2-Adrenergic Receptor procaterol->beta2ar ac Adenylate Cyclase beta2ar->ac Activates camp cAMP ac->camp pka Protein Kinase A camp->pka mapk MAPK Pathway (p38, JNK) pka->mapk Inhibits nfkb NF-κB Pathway pka->nfkb Inhibits stimulus Inflammatory Stimulus (e.g., Poly I:C, LPS) stimulus->mapk Activates stimulus->nfkb Activates nucleus Nucleus mapk->nucleus nfkb->nucleus chemokine_gene Chemokine Gene Transcription nucleus->chemokine_gene chemokine_protein Chemokine Production (MDC, TARC, RANTES) chemokine_gene->chemokine_protein

Caption: Signaling pathways modulated by procaterol to inhibit chemokine production.

References

Application Notes and Protocols: Long-Term Stability Testing of Procaterol Hydrochloride Hemihydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride hemihydrate is a potent β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma and other respiratory diseases. The stability of procaterol hydrochloride hemihydrate in aqueous solutions is a critical factor for ensuring its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

These application notes provide a comprehensive overview of the long-term stability testing of this compound in solution. This document outlines the key factors influencing its stability, including pH, temperature, and light. Detailed protocols for conducting stability studies, including forced degradation and long-term storage testing, are provided. Furthermore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of procaterol and its degradation products is described.

Factors Influencing Stability

The stability of this compound in solution is primarily affected by the following factors:

  • pH: Procaterol is more stable in acidic solutions.[1] The degradation rate increases as the pH of the solution rises.[1] The pH of a 1 in 100 solution of Procaterol Hydrochloride is between 4.0 and 5.0.

  • Temperature: An increase in temperature accelerates the degradation of procaterol in solution. The degradation process is described by the Arrhenius equation, where a higher temperature leads to a higher degradation rate.

  • Light: Procaterol hydrochloride is sensitive to light and should be protected from light exposure to prevent photodegradation. Storage in light-resistant containers is recommended.

  • Oxidation: Procaterol is susceptible to auto-oxidation, a process that can be catalyzed by the presence of metal ions.[1] Therefore, solutions should be protected from air and contact with metallic ions.[1]

Quantitative Data Summary

The following tables summarize the stability data for this compound in solution under various conditions. Please note that the data presented in these tables are illustrative and based on general trends observed in the literature. Actual degradation rates should be determined experimentally for specific formulations and storage conditions.

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of this compound in Solution at 40°C.

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4.00.005138.6
5.00.01257.8
6.00.03023.1
7.00.0759.2

Table 2: Effect of Temperature on the Pseudo-First-Order Degradation Rate Constant (k) of this compound in Solution at pH 6.0.

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
250.01069.3
400.03023.1
500.0788.9
600.1953.6

Table 3: Summary of Forced Degradation Studies of this compound in Solution.

Stress ConditionReagent/ConditionDurationProcaterol Degraded (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 hours at 60°C~ 5%Degradant A, Degradant B
Base Hydrolysis0.1 M NaOH2 hours at 60°C~ 20%Degradant C, Degradant D
Oxidation3% H₂O₂24 hours at 25°C~ 15%Oxidative Degradant E
Thermal Degradation80°C48 hours~ 10%Thermal Degradant F
PhotodegradationICH Photostability Chamber1.2 million lux hours~ 8%Photodegradant G

Experimental Protocols

Protocol for Long-Term and Accelerated Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances and products.

4.1.1 Objective

To evaluate the long-term stability of a this compound solution under defined storage conditions.

4.1.2 Materials

  • This compound reference standard

  • This compound solution (test sample)

  • HPLC grade water, methanol, and other reagents for mobile phase preparation

  • Validated stability-indicating HPLC method

  • Calibrated stability chambers

  • Light-resistant containers (e.g., amber glass vials)

4.1.3 Sample Preparation and Storage

  • Prepare a batch of the this compound solution at the desired concentration.

  • Fill the solution into inert, light-resistant containers and seal them.

  • Divide the samples into two groups for long-term and accelerated stability testing.

  • Place the long-term stability samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH.

  • Place the accelerated stability samples in a stability chamber maintained at 40°C ± 2°C / 75% RH ± 5% RH.

4.1.4 Testing Schedule

  • Long-Term Stability: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability: Test the samples at 0, 3, and 6 months.

4.1.5 Analytical Procedure

At each time point, withdraw samples and analyze them for the following parameters using the validated stability-indicating HPLC method:

  • Assay of this compound

  • Quantification of known and unknown degradation products

  • pH of the solution

  • Appearance (color and clarity)

4.1.6 Acceptance Criteria

Define the acceptance criteria for the stability study, which may include:

  • The assay of procaterol should remain within 90.0% to 110.0% of the initial value.

  • Individual specified degradation products should not exceed 0.2%.

  • Individual unspecified degradation products should not exceed 0.1%.

  • Total degradation products should not exceed 1.0%.

  • The pH and appearance of the solution should remain within the specified limits.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_report Reporting prep Prepare Procaterol Solution fill Fill into Light-Resistant Containers prep->fill long_term Long-Term 25°C / 60% RH fill->long_term accelerated Accelerated 40°C / 75% RH fill->accelerated analysis_lt Analyze at 0, 3, 6, 9, 12, 18, 24, 36 months long_term->analysis_lt analysis_acc Analyze at 0, 3, 6 months accelerated->analysis_acc hplc Stability-Indicating HPLC (Assay, Impurities, pH, Appearance) analysis_lt->hplc analysis_acc->hplc report Stability Report hplc->report G cluster_input Input cluster_stress Stress Conditions cluster_output Output cluster_analysis Analysis procaterol Procaterol Hydrochloride Hemihydrate acid Acid Hydrolysis procaterol->acid base Base Hydrolysis procaterol->base oxidation Oxidation procaterol->oxidation thermal Thermal procaterol->thermal photo Photodegradation procaterol->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products hplc_ms HPLC-MS/MS Analysis (Identification and Quantification) degradation_products->hplc_ms G cluster_main Degradation Pathway cluster_products Degradation Pathway procaterol Procaterol hydrolysis_product Hydrolysis Product procaterol->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidation Product procaterol->oxidation_product Oxidation (H₂O₂) photo_product Photodegradation Product procaterol->photo_product Photodegradation (Light)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Procaterol Hydrochloride Hemihydrate HPLC Separation of Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Procaterol (B1663013) Hydrochloride Hemihydrate and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of procaterol hydrochloride hemihydrate and its impurities.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase pH: Procaterol is a basic compound, and an unsuitable mobile phase pH can lead to peak tailing due to interactions with residual silanols on the column.[1] 2. Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak fronting.[2] 3. Column Degradation: Loss of stationary phase or contamination of the column can create active sites, causing peak tailing. 4. Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled and optimized. For basic compounds like procaterol, a lower pH (around 2.5-3.5) can suppress silanol (B1196071) interactions. The use of a buffer is recommended to maintain a stable pH. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Column Washing/Replacement: Wash the column with a strong solvent according to the manufacturer's instructions. If the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column. 4. Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly fitted.
Poor Resolution/Co-elution of Impurities 1. Suboptimal Mobile Phase Composition: The organic solvent ratio and buffer concentration may not be optimal for separating all impurities. 2. Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the impurities. 3. Flow Rate Too High: A high flow rate can decrease separation efficiency.1. Optimize Mobile Phase: Systematically vary the organic-to-aqueous ratio. Consider using a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). Adjusting the buffer concentration or using an ion-pair reagent (like sodium heptanesulfonate or sodium 1-pentanesulfonate as cited in established methods) can improve separation. 2. Select a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Reduce Flow Rate: Lower the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.
Ghost Peaks 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or water used for the mobile phase are a common cause.[3] 2. Carryover from Previous Injections: Residuals from a previous sample may elute in a subsequent run. 3. System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or the injection port.[4] 4. Mobile Phase Degassing Issues: Incomplete degassing can lead to the formation of bubbles that register as peaks.[3]1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. 2. Implement a Needle Wash Protocol: Use a strong solvent in the autosampler wash vial to clean the needle between injections. 3. Clean the System: Flush the entire system with a strong solvent. If the problem persists, systematically isolate and clean individual components. 4. Ensure Proper Degassing: Degas the mobile phase using an online degasser, sonication, or helium sparging.[5]
Retention Time Drifting 1. Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic component can alter retention times. 2. Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and analyte retention. 3. Column Equilibration: Insufficient column equilibration time before injection can lead to shifting retention times at the beginning of a sequence.1. Prepare Mobile Phase Accurately: Ensure precise measurement and mixing of mobile phase components. Keep the mobile phase container covered to minimize evaporation. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analysis sequence.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for separating this compound from its impurities?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium heptanesulfonate or sodium 1-pentanesulfonate) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the mobile phase should be controlled, and a column temperature of around 35-40°C is often used.

Q2: How can I improve the resolution between procaterol and its closely related impurity, threo-procaterol?

A2: The Japanese Pharmacopoeia method suggests using a mobile phase of sodium 1-pentanesulfonate in water, methanol, and glacial acetic acid. The resolution between procaterol and threo-procaterol should be not less than 3.0. Optimizing the methanol and acetic acid concentration can help in achieving the desired separation.

Q3: What detection wavelength is recommended for the analysis of procaterol and its impurities?

A3: A UV detection wavelength of 254 nm has been reported to be effective for the determination of procaterol and its related compounds.

Q4: My baseline is noisy. What are the common causes and how can I fix it?

A4: A noisy baseline can be caused by several factors, including:

  • Contaminated mobile phase: Use fresh, HPLC-grade solvents and filter the mobile phase.[5]

  • Air bubbles in the system: Ensure the mobile phase is properly degassed.[3]

  • Detector issues: The detector lamp may be failing or the flow cell could be dirty.

  • Pump problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies, such as acid, base, oxidation, heat, and light.[6] This is done to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating HPLC method.[6]

Experimental Protocols

HPLC Method for Related Substances

This protocol is based on a published method for the determination of related compounds in procaterol hydrochloride tablets.

  • Column: Waters Symmetry Shield™ C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4, v/v/v)

  • Flow Rate: 1.0 mL·min⁻¹

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve an accurately weighed portion of the sample in the mobile phase to obtain a suitable concentration.

Pharmacopoeial HPLC Method (Reference)

This protocol is adapted from the Japanese Pharmacopoeia for the analysis of related substances.

  • Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., 4 mm × 250 mm, 5 µm)

  • Mobile Phase: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid.

  • Flow Rate: Adjust so that the retention time of procaterol is about 15 minutes.

  • Column Temperature: 40°C

  • Detection: UV spectrophotometer (wavelength not specified in the snippet, but 254 nm is a reasonable starting point based on other methods).

  • System Suitability: The resolution between procaterol and threo-procaterol should be at least 3.

Protocol for Forced Degradation Study

This is a general protocol for conducting a forced degradation study on this compound. The extent of degradation should be targeted to be between 5-20%.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

Samples from each stress condition should be analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.

Quantitative Data Summary

Table 1: HPLC Method Parameters

ParameterMethod 1JP Method
Column Waters Symmetry Shield™ C18 (4.6 x 150 mm, 5 µm)ODS (4 x 250 mm, 5 µm)
Mobile Phase 1.0 mM Sodium Heptanesulfonate:Methanol:Acetic Acid (81:15:4)0.87 g/L Sodium 1-Pentanesulfonate:Methanol:Acetic Acid (76:23:1)
Flow Rate 1.0 mL/minAdjusted for RT of ~15 min
Temperature 35°C40°C
Detection 254 nmUV

Visualizations

HPLC_Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Steps start HPLC Analysis Issue (e.g., Poor Peak Shape, Low Resolution) check_method Review Method Parameters (Mobile Phase, Column, etc.) start->check_method check_system Inspect HPLC System (Connections, Pump, Detector) start->check_system adjust_mp Adjust Mobile Phase (pH, Composition) check_method->adjust_mp Parameter Issue optimize_column Optimize Column Conditions (Temperature, New Column) check_method->optimize_column Selectivity Issue clean_system Clean System Components (Injector, Flow Cell) check_system->clean_system System Contamination resolution_ok Problem Resolved adjust_mp->resolution_ok optimize_column->resolution_ok clean_system->resolution_ok

Caption: A logical workflow for troubleshooting common HPLC issues.

Forced_Degradation_Pathway cluster_stress Stress Conditions procaterol Procaterol Hydrochloride Hemihydrate acid Acid Hydrolysis procaterol->acid base Base Hydrolysis procaterol->base oxidation Oxidation procaterol->oxidation heat Thermal procaterol->heat light Photolytic procaterol->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Overview of a forced degradation study workflow.

References

Troubleshooting low solubility of Procaterol hydrochloride hemihydrate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro solubility of Procaterol hydrochloride hemihydrate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound shows variable solubility across different solvents. While it is considered soluble in water and methanol, its solubility in aqueous buffers can be limited.[1][2][3] For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[2]

Data Presentation: Solubility Summary

The following table summarizes the maximum reported concentrations in common solvents. Note that the molecular weight of the hemihydrate form (335.83 g/mol ) is used for molarity calculations.[3]

SolventMax Concentration (mg/mL)Max Concentration (mM)Notes
Water ~32-65 mg/mL~95-194 mMA 1% w/v solution (10 mg/mL) should have a pH of 4.0-5.0.[1][3] Solubility can be lower in neutral pH buffers.
DMSO ~30-65 mg/mL[2]~89-194 mMUse fresh, anhydrous DMSO as absorbed moisture can reduce solubility.
Ethanol (95%) ~3 mg/mL~8.9 mMConsidered "slightly soluble".[1][3]
Methanol Soluble[1][3]Not Quantified-
PBS (pH 7.2) Sparingly soluble[2]Not QuantifiedA 1:4 DMSO:PBS solution yields a solubility of ~0.2 mg/mL.[2]

Q2: My this compound won't dissolve in my aqueous cell culture medium or buffer, even though it's listed as "water-soluble." Why is this happening?

A2: This is a common issue. The high solubility reported in "water" often refers to deionized water, where the compound itself dictates the pH, resulting in an acidic solution (pH 4.0-5.0).[1] Most cell culture media and physiological buffers are buffered to a neutral pH (e.g., 7.2-7.4). This pH shift can significantly decrease the solubility of the compound, causing it to precipitate. For maximum solubility in aqueous buffers, the compound should first be dissolved in an organic solvent like DMSO and then serially diluted into the buffer of choice.[2]

Q3: What is the best practice for preparing a high-concentration stock solution?

A3: The recommended method is to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 30-65 mg/mL).[2] This organic stock can then be used for serial dilutions into your aqueous experimental medium to achieve the desired final concentration. This method minimizes the risk of precipitation.

Q4: How should I properly store the solid compound and my prepared stock solutions?

A4:

  • Solid Powder: The solid form is stable for at least four years when stored at -20°C.[2] It is known to be light-sensitive and should be stored in a light-resistant container.[1]

  • Stock Solutions: Aliquot your stock solutions to avoid repeated freeze-thaw cycles. In an organic solvent like DMSO, solutions are stable for up to one year at -80°C or one month at -20°C. It is not recommended to store aqueous solutions for more than one day.[2]

Troubleshooting Guide: Low Solubility In Vitro

If you are experiencing precipitation or difficulty dissolving this compound, follow this step-by-step guide.

Problem: The compound is not fully dissolving or is precipitating out of solution in my aqueous experimental buffer.

Step 1: Review Your Solvent and Concentration

  • Action: Compare the solvent you are using and your target concentration against the solubility table provided above.

  • Rationale: Attempting to dissolve the compound directly in a neutral aqueous buffer at high concentrations is a frequent cause of failure. The compound is sparingly soluble in these conditions.[2]

Step 2: Follow the Recommended Solubilization Protocol

  • Action: Prepare a fresh, high-concentration stock solution in anhydrous DMSO. Use gentle warming (to 37°C) or brief sonication to aid dissolution if necessary. Once fully dissolved, perform serial dilutions from this stock into your final aqueous medium.

  • Rationale: This is the most reliable method for achieving solubility in aqueous buffers.[2] The small amount of DMSO carried over in the final dilution (typically <0.1%) is well-tolerated by most in vitro assays.

Step 3: Check Your Solvent Quality

  • Action: Ensure your DMSO is anhydrous and has been stored properly.

  • Rationale: DMSO is hygroscopic (absorbs moisture from the air). Water-logged DMSO has been shown to reduce the solubility of compounds like Procaterol hydrochloride.

Step 4: Consider pH Adjustment (Advanced)

  • Action: If you cannot use a DMSO stock, you may try to dissolve the compound in a slightly acidic buffer (pH 4-5) and then carefully adjust the pH upwards.

  • Rationale: The compound is a hydrochloride salt and is more soluble at a lower pH.[1] However, this can be a difficult process to control and may lead to precipitation as you approach neutral pH. This method is less reliable than using a DMSO stock.

Experimental Protocols & Visualizations

Protocol: Preparation of a 100 mM Stock Solution in DMSO

  • Calculate Mass: Based on the hemihydrate molecular weight (MW = 335.83 g/mol ), weigh out 33.58 mg of this compound powder.

  • Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath or warm it to 37°C for 5-10 minutes until all solid material is dissolved.

  • Store: Aliquot the stock solution into smaller, light-protected vials and store at -80°C for long-term use or -20°C for short-term use.

Diagram: Recommended Experimental Workflow

G cluster_workflow Solution Preparation Workflow A Weigh Procaterol HCl Hemihydrate Powder B Add Anhydrous DMSO to desired concentration A->B C Vortex / Sonicate (If necessary) B->C D High-Concentration DMSO Stock Solution C->D E Perform Serial Dilution into Aqueous Buffer D->E F Final Working Solution (e.g., <0.1% DMSO) E->F

Caption: Recommended workflow for preparing working solutions.

Diagram: Solubility Troubleshooting Flowchart

G start Start: Compound Precipitates in Aqueous Buffer q1 Are you dissolving directly in buffer? start->q1 a1_yes Prepare a concentrated stock solution in anhydrous DMSO first. q1->a1_yes Yes q2 Is the DMSO fresh/anhydrous? q1->q2 No, using DMSO stock end_ok Problem Solved: Dilute DMSO stock into buffer. a1_yes->end_ok a2_no Use a fresh, sealed vial of anhydrous DMSO. q2->a2_no No / Unsure a2_yes Try gentle warming (37°C) or sonication to aid dissolution in DMSO. q2->a2_yes Yes a2_no->a1_yes a2_yes->end_ok end_fail Contact Technical Support for further assistance. a2_yes->end_fail

Caption: A logical guide for troubleshooting solubility issues.

Diagram: Canonical β2-Adrenergic Signaling Pathway

Procaterol is a potent β2-adrenergic receptor agonist.[4] Its primary mechanism of action involves the activation of the Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_pathway Procaterol Signaling Pathway Proc Procaterol HCl AR β2-Adrenergic Receptor (β2-AR) Proc->AR Binds & Activates Gs Gs Protein AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Resp Downstream Cellular Response PKA->Resp Phosphorylates Targets

Caption: The canonical Gs-cAMP-PKA signaling pathway.

References

Technical Support Center: Improving Reproducibility in Procaterol Hydrochloride Hemihydrate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of cell-based assays involving Procaterol hydrochloride hemihydrate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a direct question-and-answer format.

1. High Variability Between Replicate Wells

  • Question: I'm observing significant variability in the response to Procaterol across my replicate wells. What are the likely causes and how can I minimize this?

  • Answer: High variability can stem from several factors, broadly categorized into biological and technical issues.

    • Biological Factors:

      • Cell Health and Passage Number: Ensure cells are healthy, viable, and within a consistent, low passage number range. High-passage cells can exhibit altered morphology, growth rates, and receptor expression, leading to inconsistent responses.

      • Cell Plating Density: Inconsistent cell seeding density is a major source of variability.[1][2] Cells seeded at lower densities may appear more sensitive to the compound. Create and follow a strict standard operating procedure (SOP) for cell counting and plating.

      • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

    • Technical Factors:

      • Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors. Ensure pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions.

      • Compound Solubility and Stability: this compound is soluble in water and DMSO.[3][4][5] However, its stability in aqueous solutions for extended periods may be a concern.[5][6] Prepare fresh dilutions of the compound for each experiment from a frozen stock. When diluting from a DMSO stock into aqueous media, ensure rapid mixing to avoid precipitation.

      • Incubation Conditions: Uneven temperature or CO2 distribution in the incubator can affect cell growth and assay performance. Ensure your incubator is properly maintained and calibrated.

2. Low or No Signal/Response to Procaterol

  • Question: My cells are not responding, or are showing a very weak response, to Procaterol treatment. What should I check?

  • Answer: A lack of response can be due to issues with the cells, the compound, or the assay itself.

    • Cellular Factors:

      • Receptor Expression: The target cell line must express sufficient levels of the beta-2 adrenergic receptor (β2AR). Consider using a cell line known to express endogenous β2AR (e.g., A549, BEAS-2B) or a recombinant cell line overexpressing the receptor (e.g., HEK293-β2AR, CHO-β2AR).[7][8][9]

      • Receptor Desensitization: Prolonged or repeated exposure to an agonist like Procaterol can lead to desensitization of the β2AR, where the receptor is phosphorylated and uncoupled from its signaling pathway, or internalized.[10][11][12] Keep agonist exposure times as short as functionally possible for the assay endpoint.

    • Compound and Reagent Issues:

      • Incorrect Concentration: The concentration of Procaterol may be too low. Perform a dose-response curve to determine the optimal concentration range.

      • Degraded Compound: Ensure the this compound has been stored correctly (protect from light and moisture) and that stock solutions have not undergone multiple freeze-thaw cycles.[13]

    • Assay-Specific Problems (e.g., cAMP assay):

      • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to accumulate a measurable cAMP signal.[12][14]

      • Assay Window: If the difference between basal and stimulated cAMP levels is small, optimize the agonist concentration (typically EC80 for antagonist screening) and stimulation time.[10]

3. High Background Signal in cAMP Assays

  • Question: I'm seeing a high basal cAMP signal even in my untreated control wells. What could be causing this?

  • Answer: A high background signal can mask the specific response to Procaterol.

    • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the β2AR, may exhibit agonist-independent (constitutive) activity, leading to a constant production of cAMP.[10]

    • Serum Components: Components in fetal bovine serum (FBS) can sometimes stimulate adenylyl cyclase. Consider reducing the serum concentration or performing the final stimulation step in serum-free media.

    • High Cell Density: Plating too many cells per well can lead to an elevated basal cAMP level.[10] Optimize cell seeding density as described in the variability section.

    • Excessive PDE Inhibitor: While necessary, too high a concentration of a PDE inhibitor like IBMX can cause an accumulation of basal cAMP.[10] Titrate the PDE inhibitor to the lowest effective concentration.

Data Presentation

Table 1: Troubleshooting Summary for Common Issues in Procaterol Cell-Based Assays

IssuePotential CauseRecommended Solution
High Variability Inconsistent cell numberStandardize cell counting and seeding protocols.
Cell passage effectsUse cells within a consistent, low passage range.
Edge effects in plateDo not use outer wells for samples; fill with PBS.
Pipetting errorsCalibrate pipettes; use proper technique.
Low/No Signal Low β2AR expressionUse a validated cell line (e.g., A549, HEK293-β2AR).[7][8][9]
Receptor desensitizationMinimize agonist pre-incubation/exposure time.[10][11][12]
Inactive compoundPrepare fresh dilutions from properly stored stock.[13]
High PDE activity (cAMP assays)Include a PDE inhibitor (e.g., IBMX).[12][14]
High Background Constitutive receptor activityConsider a cell line with lower receptor expression.[10]
(cAMP assays) Serum-induced stimulationReduce serum concentration or use serum-free media for stimulation.
High cell densityOptimize and reduce the number of cells per well.[10]
Excessive PDE inhibitorTitrate to the lowest effective concentration.[10]

Table 2: Typical Concentration Ranges for Procaterol in Cell-Based Assays

Cell TypeAssay TypeTypical Concentration RangeReference
BEAS-2BRANTES Release10 - 1000 ng/mL[7]
Lung Epithelial CellsCiliary Beat Frequency10 nM[7]
Human Tracheal Epithelial CellsAntiviral Activity0.1 µM[7]
Tracheal RingsCiliary Beat Frequency100 nM[15]
Gastric Cancer CellsCell Viability0.5 - 2 µM[16]

Note: Optimal concentrations should be empirically determined for each specific cell line and assay.

Experimental Protocols

1. Protocol for a Standard cAMP Accumulation Assay

This protocol is a general guideline for measuring cAMP levels in response to Procaterol stimulation in adherent cells grown in a 96-well plate.

  • Materials:

    • Cells expressing β2AR (e.g., HEK293-β2AR, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • PDE inhibitor (e.g., IBMX)

    • Assay buffer (e.g., HBSS or serum-free media)

    • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)

    • 96-well white, opaque tissue culture-treated plates (for luminescence)

  • Methodology:

    • Cell Plating:

      • Trypsinize and count cells.

      • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 20,000 - 50,000 cells/well).

      • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

    • Compound Preparation:

      • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

      • Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Agonist Stimulation:

      • Aspirate the culture medium from the wells.

      • Wash the cells once with assay buffer.

      • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

      • Add the prepared Procaterol dilutions to the respective wells.

      • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis and cAMP Detection:

      • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

    • Data Analysis:

      • Generate a standard curve using the cAMP standards provided in the kit.

      • Determine the cAMP concentration in each sample by interpolating from the standard curve.

      • Plot the cAMP concentration against the log of the Procaterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. Protocol for Assessing ERK1/2 Phosphorylation

This protocol provides a general workflow for measuring the phosphorylation of ERK1/2 as a downstream signaling event of β2AR activation.

  • Materials:

    • Cells expressing β2AR

    • Cell culture medium

    • Serum-free medium for starvation

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

    • Secondary antibody (HRP-conjugated)

    • Western blot reagents and equipment or a plate-based detection kit (e.g., AlphaLISA, TR-FRET).[6][17]

  • Methodology:

    • Cell Culture and Starvation:

      • Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.

      • To reduce basal phosphorylation levels, replace the growth medium with serum-free medium and incubate for 4-12 hours.

    • Procaterol Stimulation:

      • Treat the starved cells with various concentrations of Procaterol (and a vehicle control) for a predetermined time (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to capture the peak phosphorylation.

    • Cell Lysis:

      • Place the plate on ice and aspirate the medium.

      • Wash cells once with ice-cold PBS.

      • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

      • Clarify the lysate by centrifugation.

    • Protein Quantification and Analysis:

      • Determine the protein concentration of each lysate (e.g., BCA assay).

      • Analyze the samples by Western blotting, probing for phospho-ERK1/2 first. Then, strip the membrane and re-probe for total-ERK1/2 as a loading control.

      • Alternatively, use a plate-based immunoassay kit following the manufacturer's instructions.[6][17]

    • Data Analysis:

      • Quantify band intensities (for Western blot) or the assay signal.

      • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

      • Plot the normalized signal against the Procaterol concentration or time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Cell Culture (e.g., HEK293-β2AR) B Cell Seeding (Optimize Density) A->B C Overnight Incubation B->C E Pre-incubation (e.g., with PDE inhibitor) C->E D Prepare Procaterol Serial Dilutions F Add Procaterol (Stimulation) D->F E->F G Cell Lysis F->G H Endpoint Measurement (e.g., cAMP, p-ERK) G->H I Data Analysis (Dose-Response Curve, EC50) H->I

References

Technical Support Center: Airway Smooth Muscle Relaxation Assays with β2-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during in vitro airway smooth muscle relaxation assays using β2-adrenergic receptor agonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Tachyphylaxis and Desensitization

Q1: My β2-agonist shows a diminished response upon repeated application. What is happening and how can I mitigate this?

A1: This phenomenon is likely tachyphylaxis, or desensitization, where the airway smooth muscle becomes less responsive to the β2-agonist. This is a common occurrence with prolonged or repeated exposure.

Troubleshooting Steps:

  • Sufficient Washout Periods: Ensure adequate time between drug applications to allow the tissue to return to its baseline state. Incomplete washout can lead to cumulative desensitization.

  • Cumulative vs. Non-Cumulative Dosing: For single-dose experiments, use fresh tissue preparations for each concentration to avoid desensitization. For cumulative concentration-response curves, be aware that some level of desensitization may be inherent to the protocol.

  • Control for Time-Dependent Effects: Run a time-matched control experiment with vehicle to ensure the observed decrease in response is drug-induced and not due to tissue degradation over time.

  • Consider the Agonist's Properties: Long-acting β2-agonists (LABAs) like formoterol (B127741) and salmeterol (B1361061) may induce more pronounced tachyphylaxis compared to short-acting β2-agonists (SABAs) like salbutamol, especially with prolonged incubation.

Q2: What are the molecular mechanisms behind β2-agonist-induced tachyphylaxis?

A2: Tachyphylaxis is primarily mediated by three mechanisms:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor (β2AR).[1]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[1][2] β-arrestin binding sterically hinders the coupling of the receptor to its Gs protein, uncoupling it from downstream signaling pathways that lead to relaxation.

  • Receptor Internalization: The β-arrestin-bound receptor complex is targeted for internalization into endosomes, removing it from the cell surface and making it unavailable for further agonist stimulation.[2]

2. Experimental Protocol and Setup

Q3: My tissue is not showing a consistent contractile response to the pre-constrictor agent. What could be the issue?

A3: Inconsistent pre-constriction can significantly impact the accuracy of your relaxation data.

Troubleshooting Steps:

  • Tissue Viability: Before starting the experiment, test the viability of the tissue with a high-potassium solution (e.g., 60-80 mM KCl) to ensure it can mount a robust contraction. A lack of response indicates compromised tissue.

  • Equilibration Period: Allow the tissue to equilibrate in the organ bath for a sufficient period (typically 60-90 minutes) under a stable resting tension before adding any contractile agents.[3]

  • Optimal Resting Tension: The applied resting tension is critical for optimal muscle function. This needs to be determined empirically for your specific tissue type and preparation.

  • Buffer Composition and Temperature: Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 to maintain a stable pH.[4]

Q4: I am observing a high degree of variability between different tissue preparations. How can I improve reproducibility?

A4: Biological variability is inherent in ex vivo tissue experiments, but several factors can be controlled to minimize it.

Troubleshooting Steps:

  • Consistent Dissection: Standardize your dissection technique to ensure uniformity in the size and anatomical location of the airway smooth muscle strips.

  • Animal/Tissue Source: Use animals of the same age, sex, and strain. If using human tissue, be aware of the patient's clinical history as it can influence tissue responsiveness.

  • Data Normalization: Express relaxation as a percentage of the pre-contraction induced by the contractile agent. This helps to normalize for differences in the absolute contractile force between tissues.

3. Data Interpretation and Artifacts

Q5: The baseline (pre-drug) relaxation values are drifting during the experiment. How should I handle this?

A5: Baseline drift can be caused by several factors, including tissue fatigue or instability of the recording setup.

Troubleshooting Steps:

  • Stabilization: Ensure the tissue is fully stabilized before starting data collection.

  • Data Correction: If a slow, consistent drift is observed, it may be possible to correct for it during data analysis by subtracting the baseline drift from the drug-induced response. However, significant and erratic drift may invalidate the experiment.

  • Control for Spontaneous Relaxation: Some tissues may exhibit spontaneous relaxation over time. A time-matched vehicle control is essential to account for this.

Q6: My concentration-response curve does not have a classic sigmoidal shape. What could be the cause?

A6: Deviations from a sigmoidal concentration-response curve can indicate several issues.

Troubleshooting Steps:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full range of the response. A wider range of concentrations, typically in logarithmic increments, may be needed.[3]

  • Drug Stability: Ensure the β2-agonist is stable in the experimental buffer and has not degraded. Prepare fresh solutions for each experiment.

  • Off-Target Effects: At high concentrations, some β2-agonists may exhibit off-target effects that can lead to biphasic or other non-sigmoidal responses.[5]

  • Data Analysis: Use appropriate non-linear regression models to fit the data. Forcing a sigmoidal model onto non-sigmoidal data will result in a poor fit and inaccurate EC50 values.[6]

Quantitative Data Summary

Table 1: Tachyphylaxis to β2-Agonists in Airway Smooth Muscle

β2-AgonistTissue/Cell TypePre-treatment Conditions% Desensitization of Maximal ResponseReference
IsoproterenolHuman Airway Smooth Muscle Cells1 µM for 30 min~60%[7]
AlbuterolHuman Airway Smooth Muscle18-hour exposure>90% loss of isoproterenol-promoted decrease in cell stiffness[8][9]
AlbuterolHuman lung slicesChronic exposure64 ± 5.7%[10][11]
AlbuterolHuman Airway Smooth Muscle Cells30 min pretreatment~35%[12]
AlbuterolHuman Airway Smooth Muscle Cells4-hour pretreatment>70%[12]
IsoprenalineHuman isolated peripheral airwayConcentration-dependentConcentration-dependent reduction in maximal response[13]

Table 2: Comparison of Salbutamol and Formoterol in Reversing Bronchoconstriction

ParameterSalbutamolFormoterolReference
Onset of Action (time to return to 85% of baseline FEV1)6.5 min7.2 min
Onset of Action (time to 50% of max bronchodilation)~10 min~30 min[14]
Duration of Significant Bronchodilation2 hours8 hours[14]

Detailed Experimental Protocols

1. Organ Bath Assay for Airway Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effects of β2-agonists on pre-contracted airway smooth muscle tissue.

Materials:

  • Isolated tracheal or bronchial rings

  • Organ bath system with force transducers

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Contractile agent (e.g., methacholine (B1211447), histamine, carbachol)

  • β2-agonist of interest

  • Gas mixture: 95% O2, 5% CO2

Procedure:

  • Tissue Preparation:

    • Carefully dissect the trachea or bronchi and place them in cold PSS.

    • Prepare rings of 2-4 mm in width, taking care not to damage the epithelium unless experimentally desired.

  • Mounting the Tissue:

    • Suspend each ring between two L-shaped hooks in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Apply an initial resting tension (e.g., 1-2 g, this needs to be optimized for the specific tissue).

    • Allow the tissue to equilibrate for at least 60-90 minutes, washing with fresh PSS every 15-20 minutes. Adjust the tension as needed as the tissue relaxes.

  • Viability and Contraction:

    • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.

    • Wash the tissue thoroughly and allow it to return to the baseline resting tension.

    • Pre-contract the tissue with a submaximal concentration (EC50-EC80) of a contractile agent (e.g., methacholine 1 µM). Wait for the contraction to reach a stable plateau.

  • β2-Agonist Application (Cumulative Concentration-Response):

    • Once the contraction is stable, add the β2-agonist in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

    • Allow the relaxation at each concentration to stabilize before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • Calculate the percentage of relaxation at each β2-agonist concentration relative to the maximal pre-contraction.

    • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

2. Protocol for Assessing β2-Agonist-Induced Tachyphylaxis

This protocol is designed to quantify the degree of desensitization following pre-exposure to a β2-agonist.

Procedure:

  • Follow steps 1-4 of the Organ Bath Assay protocol.

  • Initial Concentration-Response (Control):

    • In a set of control tissues, generate a cumulative concentration-response curve for the β2-agonist as described in step 5 of the previous protocol.

  • Desensitization Protocol:

    • In a separate set of tissues, after the initial pre-contraction has stabilized, incubate the tissue with a fixed concentration of the β2-agonist (e.g., the EC50 or a clinically relevant concentration) for a defined period (e.g., 30-60 minutes).

  • Washout:

    • Thoroughly wash the tissue with fresh PSS for an extended period (e.g., 60-90 minutes) to remove the desensitizing agonist.

  • Second Concentration-Response (Tachyphylaxis):

    • Re-contract the tissue with the same concentration of the contractile agent.

    • Once the contraction is stable, generate a second cumulative concentration-response curve for the β2-agonist.

  • Data Analysis:

    • Compare the EC50 and Emax values of the control and desensitized concentration-response curves. A rightward shift in the EC50 and/or a decrease in the Emax indicates tachyphylaxis.

Mandatory Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Pathway β2-Agonist β2-Agonist β2AR β2-Adrenergic Receptor β2-Agonist->β2AR Binds to Gs Gs Protein β2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway leading to airway smooth muscle relaxation.

G cluster_1 Tachyphylaxis (Desensitization) Workflow Agonist_Binding 1. Agonist Binding to β2AR GRK_Phosphorylation 2. GRK Phosphorylation of β2AR Agonist_Binding->GRK_Phosphorylation Arrestin_Recruitment 3. β-Arrestin Recruitment GRK_Phosphorylation->Arrestin_Recruitment Uncoupling 4. Uncoupling from Gs Protein Arrestin_Recruitment->Uncoupling Internalization 5. Receptor Internalization Arrestin_Recruitment->Internalization Diminished_Response Outcome: Diminished Relaxation Uncoupling->Diminished_Response Internalization->Diminished_Response

Caption: Workflow illustrating the key steps in β2-agonist-induced tachyphylaxis.

G cluster_2 Experimental Workflow: Assessing Tachyphylaxis Prepare_Tissue 1. Prepare Airway Smooth Muscle Tissue Equilibrate 2. Equilibrate in Organ Bath Prepare_Tissue->Equilibrate Pre-constrict 3. Pre-constrict with Agonist (e.g., MCh) Equilibrate->Pre-constrict Control_CRC 4a. Generate Control Concentration-Response Curve (CRC) Pre-constrict->Control_CRC Desensitize 4b. Incubate with β2-Agonist Pre-constrict->Desensitize Compare 7. Compare EC50 and Emax of Control and Tachyphylaxis CRCs Control_CRC->Compare Washout 5. Washout Desensitize->Washout Tachy_CRC 6. Generate Tachyphylaxis CRC Washout->Tachy_CRC Tachy_CRC->Compare

Caption: Experimental workflow for quantifying β2-agonist-induced tachyphylaxis in vitro.

References

Preventing degradation of Procaterol hydrochloride hemihydrate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of procaterol (B1663013) hydrochloride hemihydrate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is procaterol hydrochloride hemihydrate and why is its stability in cell culture a concern?

This compound is a potent and selective beta-2 adrenergic receptor agonist used in research to study respiratory conditions like asthma. As a catecholamine derivative, it is susceptible to degradation, particularly auto-oxidation, in aqueous solutions like cell culture media.[1] This degradation can lead to a loss of the compound's biological activity, resulting in inaccurate and irreproducible experimental outcomes. Furthermore, degradation products may exhibit unintended pharmacological or cytotoxic effects on the cultured cells.[2][3]

Q2: What are the main factors that cause procaterol to degrade in cell culture media?

The primary factors contributing to the degradation of procaterol in cell culture media include:

  • Oxidation: Procaterol is prone to auto-oxidation in the presence of dissolved oxygen, a process that is often catalyzed by trace metal ions (e.g., iron, copper) present in the media.[4]

  • pH: The rate of procaterol degradation is pH-dependent. Generally, it is more stable in acidic conditions (pH 4-6) and degradation increases as the pH becomes more alkaline. Standard cell culture media are typically buffered around pH 7.4, which is not optimal for procaterol stability.

  • Light: Exposure to light can accelerate the degradation of procaterol.[5][6]

  • Temperature: Higher temperatures, such as the 37°C used for cell culture incubators, can increase the rate of chemical degradation.

  • Moisture and Air: The solid form of procaterol is sensitive to moisture and air, which can initiate oxidative decomposition.[1]

Q3: How can I visually identify potential degradation of my procaterol solution?

A freshly prepared solution of this compound should be clear and colorless to very pale yellowish-white.[6] A common sign of degradation is a change in the color of the solution, often to a pink, brown, or dark green hue.[5] This discoloration is indicative of the formation of oxidation products, such as quinones. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh batch.

Q4: What are the potential consequences of using degraded procaterol in my experiments?

Using a degraded solution of procaterol can have several negative impacts on your research:

  • Reduced Potency: The concentration of the active compound will be lower than intended, leading to a diminished or absent biological effect.

  • Unintended Biological Effects: Degradation products may have their own biological activities, which could interfere with the experimental system or cause off-target effects.[2]

  • Cytotoxicity: Some degradation products of catecholamines can be toxic to cells, affecting cell viability and overall culture health.[2][7]

Troubleshooting Guides

Issue 1: My procaterol solution has changed color (e.g., turned pink or brown).

  • Possible Cause: This is a strong indication of oxidative degradation.

  • Solution:

    • Discard the solution immediately. Do not use it for your experiments.

    • Prepare a fresh solution using a new aliquot of solid procaterol.

    • Implement preventative measures:

      • Prepare the stock solution in a solvent purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

      • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

      • Consider adding an antioxidant, such as ascorbic acid, to the cell culture medium immediately before adding the procaterol.

Issue 2: I am not observing the expected biological effect of procaterol in my cell culture assay.

  • Possible Cause 1: Degradation of procaterol in the cell culture medium during the experiment.

    • Troubleshooting Steps:

      • Conduct a stability test: Use the experimental protocol provided below to determine the stability of procaterol in your specific cell culture medium and under your experimental conditions.

      • Reduce incubation time: If procaterol is degrading rapidly, consider reducing the duration of the experiment if possible.

      • Replenish the medium: For longer experiments, you may need to replace the medium with freshly prepared medium containing procaterol at regular intervals.

      • Add an antioxidant: Supplement your cell culture medium with an antioxidant like ascorbic acid (e.g., 50-100 µM) to slow down oxidation.

  • Possible Cause 2: Incorrect concentration of the active compound due to degradation of the stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from a new vial of solid procaterol.

      • Verify the concentration of your stock solution using a validated analytical method like HPLC-UV if available.

      • Ensure proper storage of the solid compound: Keep it in a tightly sealed container, protected from light and moisture, at the recommended temperature.

Issue 3: I am observing unexpected cytotoxicity or changes in cell morphology after treating my cells with procaterol.

  • Possible Cause: Formation of toxic degradation products.

    • Troubleshooting Steps:

      • Confirm the purity of your procaterol solution. If you suspect degradation, prepare a fresh solution under optimal conditions (see above).

      • Include a "degraded procaterol" control: Intentionally degrade a sample of your procaterol solution (e.g., by exposing it to light and air at room temperature for an extended period) and test its effect on your cells in parallel with a freshly prepared solution. This can help determine if the observed toxicity is due to the degradation products.

      • Use antioxidants: The presence of antioxidants can mitigate the formation of cytotoxic byproducts.

Data Presentation: Stability of Procaterol in Cell Culture Media

The following tables provide representative data on the expected stability of this compound under various conditions. Note: This is illustrative data based on the known chemical properties of procaterol and related catecholamines. For precise quantification, it is essential to perform a stability study using your specific experimental setup.

Table 1: Effect of Temperature and Time on Procaterol Degradation in DMEM at pH 7.4

Time (hours)% Procaterol Remaining (4°C)% Procaterol Remaining (25°C)% Procaterol Remaining (37°C)
0100%100%100%
299%97%94%
697%92%85%
1295%85%72%
2490%70%55%
4882%50%30%

Table 2: Effect of Antioxidants on Procaterol Stability in RPMI-1640 at 37°C

Time (hours)% Procaterol Remaining (No Antioxidant)% Procaterol Remaining (+ 50 µM Ascorbic Acid)% Procaterol Remaining (+ 100 µM Ascorbic Acid)
0100%100%100%
293%98%99%
683%95%97%
1268%90%94%
2448%82%88%
4825%65%75%

Experimental Protocols

Protocol: Stability Testing of Procaterol in Cell Culture Medium using HPLC-UV

This protocol outlines a method to quantify the degradation of procaterol in your specific cell culture medium over time.

1. Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Phosphoric acid

  • Sterile, amber microcentrifuge tubes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase for HPLC analysis. A common mobile phase for procaterol analysis is a mixture of acetonitrile and a phosphate (B84403) buffer at an acidic pH. For example, a mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 20:80 (v/v) ratio.

  • Procaterol Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 1 mg/mL. Prepare this fresh.

  • Procaterol Spiked Cell Culture Medium (e.g., 10 µg/mL): In a sterile environment, spike your cell culture medium with the procaterol stock solution to achieve the final concentration you use in your experiments. Prepare enough volume for all your time points.

3. Experimental Procedure:

  • Time 0 Sample: Immediately after preparing the spiked medium, take an aliquot (e.g., 1 mL), transfer it to an amber microcentrifuge tube, and store it at -80°C. This will serve as your baseline (100% stability) sample.

  • Incubation: Place the remaining spiked cell culture medium in a 37°C incubator under your standard cell culture conditions (e.g., 5% CO2).

  • Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the incubated medium, transfer it to an amber microcentrifuge tube, and immediately freeze it at -80°C to halt any further degradation.

  • Sample Preparation for HPLC:

    • Thaw all samples (including the time 0 sample) simultaneously.

    • If your medium contains proteins (e.g., from fetal bovine serum), you will need to precipitate them. A common method is to add an equal volume of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Set up your HPLC system with the C18 column and the prepared mobile phase.

    • Set the UV detector to the appropriate wavelength for procaterol (typically around 280 nm).

    • Inject your samples and record the chromatograms.

4. Data Analysis:

  • Quantification: The peak area of procaterol in the chromatogram is proportional to its concentration.

  • Calculate Percentage Remaining: For each time point, calculate the percentage of procaterol remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the Data: Create a graph of % procaterol remaining versus time to visualize the degradation kinetics.

Visualizations

degradation_pathway cluster_factors Influencing Factors Procaterol Procaterol (Catechol Structure) o_Quinone o-Quinone Derivative Procaterol->o_Quinone Auto-oxidation (+O2, Metal Ions) Further_Products Further Oxidation and Polymerization Products (Colored Compounds) o_Quinone->Further_Products Further Reactions Light Light Heat (37°C) Heat (37°C) pH > 7 pH > 7 Metal Ions (Fe2+, Cu2+) Metal Ions (Fe2+, Cu2+)

Caption: Oxidative degradation pathway of procaterol.

experimental_workflow start Start prep_media Prepare Procaterol-Spiked Cell Culture Medium start->prep_media time_zero Collect Time 0 Sample (Store at -80°C) prep_media->time_zero incubate Incubate at 37°C, 5% CO2 prep_media->incubate hplc_prep Prepare Samples for HPLC (e.g., Protein Precipitation) time_zero->hplc_prep collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->hplc_prep hplc_analysis Analyze by HPLC-UV hplc_prep->hplc_analysis data_analysis Calculate % Remaining and Plot Data hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for procaterol stability testing.

troubleshooting_tree start Unexpected Experimental Results with Procaterol check_solution Is the procaterol solutiondiscolored? start->check_solution prepare_fresh Discard and prepare fresh solution with preventative measures. check_solution->prepare_fresh Yes no_effect No or reduced biological effect? check_solution->no_effect No prepare_fresh->no_effect cytotoxicity Unexpected cytotoxicity? no_effect->cytotoxicity No run_stability Run stability test (see protocol). Consider replenishing media. no_effect->run_stability Yes degraded_control Test a degraded procaterol control. Use antioxidants. cytotoxicity->degraded_control Yes other_issues Investigate other experimental variables. cytotoxicity->other_issues No run_stability->cytotoxicity check_stock Prepare fresh stock solution. Verify concentration. degraded_control->other_issues

Caption: Troubleshooting decision tree for procaterol experiments.

References

Enhancing the signal-to-noise ratio in Procaterol hydrochloride hemihydrate binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Procaterol hydrochloride hemihydrate in binding assays, with a focus on enhancing the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Procaterol and how does it work? Procaterol is a potent and selective beta-2-adrenergic receptor (β2AR) agonist. Its primary mechanism of action is to bind to and activate β2ARs, which are G-protein coupled receptors (GPCRs). This activation triggers a signaling cascade, most notably the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In respiratory research, this pathway results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Q2: Why is a high signal-to-noise ratio critical in binding assays? The signal-to-noise (S/N) ratio is a measure of assay quality that compares the level of the desired signal (specific binding) to the level of background noise (non-specific binding). A high S/N ratio is essential for:

  • Accuracy: It ensures that the measured signal accurately reflects the specific interaction between the ligand and the receptor.

  • Sensitivity: It allows for the reliable detection of subtle binding events, especially with low-abundance receptors or low-affinity compounds.

  • Reproducibility: A robust S/N ratio leads to less variation between experiments and more confidence in the results.[1] Ideally, non-specific binding should account for less than 50% of the total binding, and for high-quality assays, specific binding should be greater than 80% at the Kd concentration of the radioligand.

Q3: What are the common assay formats for studying Procaterol binding? Given that Procaterol targets a GPCR, the most common formats are radioligand binding assays performed on membranes isolated from cells or tissues expressing the β2-adrenergic receptor.[2] The two main types are:

  • Saturation Binding Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[3]

  • Competition Binding Assays: These assays measure the affinity (Ki) of an unlabeled compound, such as Procaterol, by its ability to compete with a fixed concentration of a radioligand for the receptor binding site.[3][4]

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A low signal-to-noise ratio is a common challenge in binding assays. It typically manifests as either excessively high background (high non-specific binding) or a weak specific signal.

Problem 1: High Non-Specific Binding (NSB)

Q: My assay's background is too high, making it difficult to distinguish the specific signal. What are the common causes and solutions?

A: High non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, assay plate, or lipids. The following table outlines potential causes and recommended optimization strategies.

Potential Cause Recommended Solution & Explanation
Radioligand Issues Reduce Radioligand Concentration: High concentrations increase the likelihood of low-affinity, non-specific interactions. Use a concentration at or below the Kd value.Check Radioligand Purity: Impurities can contribute significantly to NSB. Ensure the radiochemical purity is high.Consider Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher NSB. While the ligand itself cannot be changed, optimizing buffer components can mitigate this.
Membrane Preparation Optimize Protein Concentration: Too much membrane protein can increase the number of non-specific sites. Titrate the amount of protein per well to find the optimal balance between specific signal and NSB.[5]Ensure Thorough Washing: Inadequate washing of membranes during preparation can leave behind endogenous ligands or other interfering substances.
Assay Buffer Composition Adjust pH: The charge of both the ligand and membrane proteins is pH-dependent. Optimizing the pH (typically between 7.2-7.6) can minimize unwanted electrostatic interactions.[6]Add a Carrier Protein: Including Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) can block non-specific sites on the assay apparatus and membranes.Include a Non-ionic Detergent: Low concentrations (0.01% - 0.1%) of detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause NSB. Be cautious, as higher concentrations can solubilize membranes.
Incubation & Washing Optimize Incubation Time/Temp: Shorter incubation times or lower temperatures (e.g., 4°C or room temp) can reduce NSB, but you must ensure specific binding still reaches equilibrium.[7]Improve Washing Procedure: Increase the number of washes (typically 3-4) and use ice-cold wash buffer to slow the dissociation of specifically bound ligand.[5] For filtration assays, rapid filtration is crucial.

Problem 2: Low Specific Binding Signal

Q: My specific binding signal is very weak or undetectable. What should I investigate?

A: A weak signal can result from issues with the receptor, the ligand, or the assay conditions preventing a detectable interaction.

Potential Cause Recommended Solution & Explanation
Receptor Inactivity / Low Density Verify Receptor Expression: Confirm that the cell line or tissue preparation expresses a sufficient quantity of functional β2-adrenergic receptors. For recombinant systems, very high expression can sometimes lead to constitutive signaling and high background, while low expression yields a weak signal.[8]Check Membrane Preparation: Ensure that the membrane preparation protocol did not denature or degrade the receptors. Use fresh protease inhibitors during preparation.
Radioligand Issues Verify Radioligand Integrity: Radioligands can degrade over time. Check the expiration date and ensure proper storage (typically at low temperatures and protected from light).Confirm Specific Activity: The specific activity of the radioligand is crucial for detecting receptors, especially those at low densities. Use a radioligand with high specific activity.
Suboptimal Assay Conditions Extend Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.Check Buffer Components: Ensure the buffer composition (pH, ionic strength, necessary ions like Mg2+) is optimal for receptor-ligand binding.[9][10] The absence of required cofactors can prevent binding.
Incorrect Assay Setup Review Protocol: Double-check all reagent concentrations and volumes. Ensure the correct radioligand and unlabeled competitors are being used to define total and non-specific binding, respectively.

Problem 3: High Variability Between Replicates

Q: My data shows poor consistency across replicate wells. How can I improve the precision of my assay?

A: High variability can undermine the statistical significance of your results. The source is often procedural or related to the assay setup.[1][11]

Potential Cause Recommended Solution & Explanation
Pipetting Inaccuracy Calibrate Pipettes: Ensure all pipettes are properly calibrated.[12]Standardize Technique: Use consistent pipetting techniques (e.g., forward vs. reverse pipetting, tip immersion depth) for all wells.[12] For multi-well plates, prepare a master mix of reagents to add to each well, rather than adding components individually.[13]
"Edge Effects" in Plates Avoid Outer Wells: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical samples or controls.[11]Ensure Proper Sealing/Humidification: Use high-quality plate sealers and consider incubating the plate in a humidified chamber to minimize evaporation.
Inconsistent Washing Automate or Standardize Washing: If using a filtration harvester, ensure the vacuum is consistent and all wells are washed for the same duration. Manual washing should be performed with consistent timing and technique.[5]
Temperature Gradients Ensure Uniform Incubation: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates, which can create temperature gradients.

Key Experimental Protocols

Protocol 1: Membrane Preparation from β2AR-Expressing Cells

This protocol describes the preparation of crude membrane fractions suitable for binding assays.

  • Cell Culture: Grow cells expressing the human β2-adrenergic receptor to ~90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into a collection tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Low-Speed Spin: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Spin: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[5]

Protocol 2: Saturation Radioligand Binding Assay

This protocol determines the Kd and Bmax of a radioligand for the β2AR.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer.

    • 50 µL of radioligand at varying concentrations (e.g., 8-12 concentrations spanning 0.1x to 10x the expected Kd).

    • 100 µL of the membrane preparation.

  • Non-Specific Binding (NSB): To a separate set of wells, add:

    • 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Propranolol).

    • 50 µL of radioligand (at the same concentrations as for total binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting NSB from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.[3]

Visualized Workflows and Pathways

G Procaterol Procaterol (Agonist) b2AR β2-Adrenergic Receptor (GPCR) Procaterol->b2AR Binds to G_Protein Gs Protein Activation (GDP -> GTP) b2AR->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulates cAMP ↑ Intracellular cAMP (Second Messenger) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Canonical signaling cascade following Procaterol binding to the β2-adrenergic receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Radioligand Dilutions, & Competitor add_reagents Add Reagents to 96-Well Plate (Total & NSB Wells) prep_reagents->add_reagents prep_membrane Thaw & Dilute Membrane Preparation prep_membrane->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash count Measure Radioactivity (Scintillation Counting) wash->count calculate Calculate Specific Binding (Total - NSB) count->calculate analyze Non-linear Regression (Determine Kd, Bmax, Ki) calculate->analyze

Caption: Step-by-step experimental workflow for a typical filtration-based binding assay.

G Start Low Signal-to-Noise Ratio Observed Identify Identify Primary Issue Start->Identify HighNSB High Non-Specific Binding (NSB) Identify->HighNSB High Background? LowSignal Low Specific Signal Identify->LowSignal Weak Signal? Sol_HighNSB 1. Reduce Radioligand/Protein Conc. 2. Optimize Assay Buffer (add BSA). 3. Improve Wash Steps. HighNSB->Sol_HighNSB Solutions Sol_LowSignal 1. Verify Receptor Activity. 2. Check Radioligand Integrity. 3. Optimize Incubation Time/Temp. LowSignal->Sol_LowSignal Solutions

Caption: A decision tree to guide troubleshooting efforts for poor signal-to-noise ratios.

References

Adjusting pH for optimal Procaterol hydrochloride hemihydrate activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procaterol (B1663013) hydrochloride hemihydrate. The information is designed to address common issues encountered during experiments, with a focus on the impact of pH on the compound's stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Procaterol hydrochloride hemihydrate solutions?

A1: this compound solutions exhibit greater stability in acidic conditions.[1] The official monograph for Procaterol Hydrochloride indicates that a 1 in 100 aqueous solution should have a pH between 4.0 and 5.0. A kinetic study on the auto-oxidation of procaterol in buffered solutions demonstrated that the degradation rate increases as the pH rises from 4 to 6. Therefore, for short-term storage, maintaining a pH within the 4.0-5.0 range is recommended to minimize degradation. For longer-term storage of stock solutions, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months, ensuring they are sealed and protected from moisture.

Q2: How does pH affect the activity of this compound?

Q3: Which buffer systems are recommended for use with this compound?

A3: Based on its stability in acidic conditions, citrate (B86180) and acetate (B1210297) buffers are suitable choices for experiments with this compound, as they buffer effectively in the optimal pH range for stability (pH 4-6). Phosphate (B84403) buffers can also be used, but it is important to be aware of potential issues such as pH shifts during freezing and the possibility of particle formation due to interactions with components leached from glass vials. When selecting a buffer, consider the specific requirements of your assay, including potential interactions between the buffer components and your experimental system.

Q4: What are the primary signaling pathways activated by Procaterol?

A4: Procaterol is a selective beta-2 adrenergic receptor agonist. Its primary signaling pathway involves the activation of the beta-2 adrenoceptor, which is a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response, such as smooth muscle relaxation in the airways. In addition to the canonical cAMP pathway, some studies suggest that Procaterol can also modulate other signaling pathways, including the NF-κB and MAPK (mitogen-activated protein kinase) pathways.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected drug activity.
Possible Cause Troubleshooting Step
Suboptimal pH of the assay buffer Verify the pH of your experimental buffer. Beta-2 adrenoceptor activity is pH-dependent. While a slightly acidic pH (around 6.5) may increase basal receptor activity, agonist affinity might be affected.[1] Consider performing a pH optimization experiment (e.g., testing a range from pH 6.5 to 7.5) to determine the optimal condition for your specific cell line and assay.
Degradation of Procaterol stock solution Procaterol is more stable in acidic conditions (pH 4-6).[1] Ensure your stock solution is prepared and stored correctly. If the stock was prepared in a neutral or alkaline buffer and stored for an extended period, it may have degraded. Prepare a fresh stock solution in an appropriate acidic buffer or sterile water (which will have a pH of 4.0-5.0 for a 1% solution) and store it at -20°C or -80°C.
Presence of interfering substances Heavy metal ions, such as ferric ions (Fe³⁺), can catalyze the degradation of Procaterol.[1] Ensure all buffers and solutions are prepared with high-purity water and reagents to minimize metal ion contamination.
Cellular factors (e.g., receptor desensitization) Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other beta-agonists. If studying long-term effects, consider the kinetics of receptor desensitization in your experimental design.
Issue 2: Precipitation or instability of Procaterol solution.
Possible Cause Troubleshooting Step
Incorrect pH of the solution Procaterol hydrochloride is more soluble and stable in acidic pH. The pH of a 1% solution in water is between 4.0 and 5.0. If you observe precipitation, check the pH of your solution. Adjusting the pH to the acidic range may improve solubility and stability.
Buffer incompatibility Certain buffer components can interact with the drug. While phosphate buffers are common, they can sometimes cause precipitation issues, especially at high concentrations or during freeze-thaw cycles. Consider switching to a citrate or acetate buffer system.
High concentration of the drug If working with high concentrations of Procaterol, solubility limits may be reached. Refer to the solubility data for the specific solvent you are using and consider preparing a more dilute stock solution.
Contamination Contamination with other substances can lead to precipitation. Ensure that all glassware and reagents are clean and of high purity.

Data Presentation

Table 1: Stability of this compound in Buffered Solutions

pHDegradation RateStabilityReference
4.0LowHigh[1]
5.0ModerateModerate[1]
6.0HighLow[1]

Note: This table summarizes the trend of Procaterol degradation as a function of pH. The degradation follows pseudo-first-order kinetics, and the rate constant increases with an increase in pH. The presence of ferric ions can catalyze this degradation.

Table 2: Expected Effect of pH on Procaterol Activity (Based on Beta-2 Adrenoceptor Studies)

pHReceptor Basal ActivityAgonist AffinityExpected Net Effect on PotencyReference
6.5IncreasedPotentially DecreasedVariable, requires empirical determination[1]
7.4 (Physiological)BaselineBaselineStandard-
8.0DecreasedPotentially IncreasedVariable, requires empirical determination[1]

Note: This table provides a qualitative summary based on general beta-2 adrenoceptor studies. The optimal pH for Procaterol activity in a specific assay should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Procaterol Activity using a cAMP Assay

This protocol outlines a method to measure the intracellular accumulation of cyclic AMP (cAMP) in response to Procaterol stimulation of beta-2 adrenergic receptors.

Materials:

  • Cells expressing beta-2 adrenergic receptors (e.g., HEK293, A549)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with varying pH (6.5, 7.0, 7.5)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of Procaterol in assay buffers of different pH values.

    • Prepare the PDE inhibitor solution in the assay buffer.

  • Assay:

    • Wash the cells once with the corresponding pH assay buffer.

    • Add the PDE inhibitor to each well and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add the different concentrations of Procaterol (in the corresponding pH buffer) to the wells. Include a vehicle control for each pH.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP kit manufacturer's protocol.

    • Measure the intracellular cAMP levels using the detection kit and a suitable plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Procaterol concentration for each pH.

    • Calculate the EC50 value for Procaterol at each pH to determine the optimal pH for activity.

Mandatory Visualization

Procaterol_Signaling_Pathway Procaterol Procaterol (β2-Agonist) B2AR β2-Adrenergic Receptor (GPCR) Procaterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates MAPK_NFkB MAPK / NF-κB Pathways B2AR->MAPK_NFkB May also modulate AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Bronchodilation) Downstream->Response

Caption: Canonical signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent/Low Activity Observed Check_pH Check pH of Assay Buffer Start->Check_pH pH_Optimal Is pH Optimal (e.g., 6.5-7.5)? Check_pH->pH_Optimal Adjust_pH Adjust Buffer pH and Re-run Experiment pH_Optimal->Adjust_pH No Check_Stock Check Procaterol Stock Solution pH_Optimal->Check_Stock Yes Adjust_pH->Check_pH Stock_Fresh Is Stock Fresh and Stored Correctly? Check_Stock->Stock_Fresh Prepare_Fresh_Stock Prepare Fresh Stock in Acidic Buffer Stock_Fresh->Prepare_Fresh_Stock No Check_Contamination Investigate for Contaminants (e.g., Metal Ions) Stock_Fresh->Check_Contamination Yes Prepare_Fresh_Stock->Check_Stock Resolution Problem Resolved Check_Contamination->Resolution

References

Technical Support Center: Overcoming Vehicle Effects in In Vivo Studies with Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Procaterol (B1663013) hydrochloride hemihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome potential vehicle-related challenges in your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of Procaterol hydrochloride hemihydrate?

A1: The choice of vehicle depends on the administration route and the desired formulation (solution or suspension).

  • For oral administration (gavage):

    • Aqueous solutions: this compound is soluble in water[1][2]. Sterile water for injection or phosphate-buffered saline (PBS) are suitable vehicles for preparing a solution. The pH of a 1 in 100 solution in water is between 4.0 and 5.0[2].

    • Suspensions: For higher concentrations or specific experimental needs, a suspension can be prepared. Common suspending vehicles include aqueous solutions of 0.5% w/v carboxymethyl cellulose (B213188) (CMC) or methylcellulose.

  • For parenteral administration (e.g., intravenous, intraperitoneal):

    • Sterile, isotonic solutions are required. This compound can be dissolved in sterile saline (0.9% NaCl) or PBS. Ensure the final solution is filtered through a sterile 0.22 µm filter before injection.

Q2: Can I use DMSO to dissolve this compound for in vivo studies?

A2: While this compound is soluble in DMSO[1], using 100% DMSO as a vehicle for in vivo studies, especially for repeated dosing, is generally not recommended due to its potential for local irritation and systemic toxicity. If DMSO is necessary to achieve the desired concentration, it should be used as a co-solvent at the lowest possible concentration (typically <10% of the final volume) and diluted with a suitable vehicle like saline or corn oil.

Q3: What are the key solubility characteristics of this compound?

A3: this compound is a white to pale yellowish-white crystalline powder with the following solubility properties:

  • Soluble in water and methanol[2].

  • Slightly soluble in ethanol[2].

  • Practically insoluble in diethyl ether[2].

  • Soluble in DMSO at approximately 65 mg/mL[3].

For quantitative solubility data, please refer to the table below.

Troubleshooting Guide

Issue 1: Poor Bioavailability or High Variability in Oral Dosing Studies

  • Possible Cause: Vehicle-drug interaction or improper formulation. The vehicle can significantly affect drug absorption and bioavailability[4].

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: If administering a solution, visually inspect for any undissolved particles. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

    • Optimize Suspension Formulation: If using a suspension, ensure it is homogenous and that the particle size is uniform. Use a mortar and pestle to grind the compound to a fine powder before suspending it in the vehicle. Proper mixing, such as vortexing or stirring, immediately before each administration is crucial.

    • Consider the Effect of Food: The presence of food can delay the onset of action of procaterol. Standardize the fasting period for all animals before dosing to reduce variability.

    • Evaluate Vehicle Viscosity: A highly viscous vehicle can be difficult to administer accurately and may affect the rate of drug release and absorption[5]. If using a high concentration of a suspending agent, consider testing a lower, more manageable viscosity.

    • pH of the Vehicle: The pH of the vehicle can influence the solubility and stability of the drug. Procaterol hydrochloride solution in water has a pH of 4.0-5.0[2]. Ensure your vehicle's pH is compatible.

Issue 2: Animal Distress or Adverse Events After Administration (e.g., Oral Gavage)

  • Possible Cause: Improper administration technique or vehicle-induced irritation.

  • Troubleshooting Steps:

    • Refine Oral Gavage Technique: Ensure proper restraint and gentle insertion of the gavage needle to avoid trauma to the esophagus or accidental administration into the trachea[6]. The use of flexible plastic feeding tubes can minimize the risk of injury[6].

    • Vehicle Osmolality and pH: For parenteral routes, ensure the vehicle is isotonic and has a physiological pH to prevent local irritation and pain.

    • Limit Co-solvents: If using co-solvents like DMSO or ethanol, keep the concentration to a minimum as they can cause local tissue damage.

    • Observe Animals Post-Dosing: Monitor animals for any signs of distress, such as changes in breathing, lethargy, or abdominal distension, which could indicate a dosing error or adverse reaction.

Data Presentation

Table 1: Solubility of Procaterol Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water32.68100[1]
DMSO32.68100[1]
DMSO65198.88[3]

Table 2: Common Vehicles for In Vivo Administration

VehicleRoute of AdministrationFormulation TypeKey Considerations
Sterile Water for InjectionOral, ParenteralSolutionEnsure sterility for parenteral use.
Phosphate-Buffered Saline (PBS)Oral, ParenteralSolutionIsotonic and suitable for parenteral routes.
0.5% w/v Carboxymethyl Cellulose (CMC) in WaterOralSuspensionGood for suspending poorly soluble compounds. Prepare fresh.
0.5% w/v Methylcellulose in WaterOralSuspensionAlternative suspending agent to CMC.
Corn OilOralSuspension/SolutionCan be used for lipophilic compounds, but procaterol is a salt.
Saline with <10% DMSOOral, ParenteralSolutionUse when higher concentration is needed; minimize DMSO concentration.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • For a Solution (e.g., 1 mg/mL in Saline): a. Weigh the required amount of this compound. b. In a sterile container, add the appropriate volume of sterile saline (0.9% NaCl). c. Mix thoroughly using a vortex mixer until the compound is completely dissolved. Gentle warming (to no more than 40°C) can be used if necessary. d. Visually inspect the solution to ensure there are no particulates.

  • For a Suspension (e.g., 5 mg/mL in 0.5% CMC): a. Prepare a 0.5% w/v CMC solution by slowly adding CMC powder to sterile water while stirring continuously. Allow it to hydrate (B1144303) (this may take several hours or overnight at 4°C). b. Weigh the required amount of this compound and triturate it to a fine powder using a mortar and pestle. c. Add a small volume of the 0.5% CMC vehicle to the powder to form a paste. d. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. e. Stir or vortex the suspension thoroughly immediately before each administration to ensure homogeneity.

Protocol 2: In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

This protocol is adapted from established methods for evaluating bronchodilators.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline, p.o.)

    • Group 2: this compound (e.g., 0.1 mg/kg, p.o.)

    • Group 3: this compound (e.g., 1 mg/kg, p.o.)

    • Group 4: Positive control (e.g., Salbutamol)

  • Procedure: a. Administer the vehicle or this compound orally at the desired doses. b. After a set pre-treatment time (e.g., 30-60 minutes), induce bronchoconstriction by exposing the animals to an aerosol of a bronchoconstrictor agent (e.g., 0.1% histamine (B1213489) or methacholine). c. Measure the onset of pre-convulsive dyspnea (the time from the start of the aerosol exposure until the animal shows signs of respiratory distress and falls on its side).

  • Data Analysis: Compare the time to onset of dyspnea between the vehicle-treated and procaterol-treated groups. A significant increase in this time indicates a bronchodilator effect.

Mandatory Visualizations

G cluster_0 Procaterol Procaterol Beta2_AR β2-Adrenergic Receptor Procaterol->Beta2_AR binds to Gs_protein Gs Protein Activation Beta2_AR->Gs_protein AC Adenylyl Cyclase Activation Gs_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Procaterol's β2-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow for In Vivo Bronchodilator Assay Start Acclimatize Animals Grouping Group Animals (Vehicle, Procaterol, Positive Control) Start->Grouping Dosing Oral Administration of Test Substance Grouping->Dosing Pretreatment Pre-treatment Period (e.g., 30-60 min) Dosing->Pretreatment Induction Induce Bronchoconstriction (e.g., Histamine Aerosol) Pretreatment->Induction Measurement Measure Onset of Dyspnea Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End Conclusion on Bronchodilator Effect Analysis->End

Caption: Workflow for assessing in vivo bronchodilator activity.

G cluster_troubleshooting Troubleshooting Logic for Poor Bioavailability Issue Poor Bioavailability / High Variability? Solution_Formulation Is it a Solution? Issue->Solution_Formulation Suspension_Formulation Is it a Suspension? Issue->Suspension_Formulation Check_Dissolution Check for Complete Dissolution Standardize_Fasting Standardize Animal Fasting Check_Dissolution->Standardize_Fasting Optimize_Suspension Optimize Suspension Homogeneity Optimize_Suspension->Standardize_Fasting Evaluate_Viscosity Evaluate Vehicle Viscosity Standardize_Fasting->Evaluate_Viscosity Outcome Improved and Consistent Results Evaluate_Viscosity->Outcome Solution_Formulation->Check_Dissolution Yes Suspension_Formulation->Optimize_Suspension Yes

Caption: Logical steps for troubleshooting poor bioavailability.

References

Technical Support Center: Procaterol Hydrochloride Hemihydrate and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from procaterol (B1663013) hydrochloride hemihydrate in their fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Can procaterol hydrochloride hemihydrate interfere with our fluorescence-based assays?

While direct studies on the interference of this compound with all specific fluorescence assays are limited, the chemical properties of the molecule suggest a potential for interference through several mechanisms:

  • Inner Filter Effect: Procaterol hydrochloride is known to absorb light in the ultraviolet range, which could overlap with the excitation and/or emission spectra of commonly used fluorophores.

  • Autofluorescence: Like many organic molecules with aromatic ring structures, procaterol may exhibit some degree of intrinsic fluorescence (autofluorescence), which could contribute to background signal.

  • Chemical Interaction: Procaterol, as a biologically active small molecule, could potentially interact with assay components, such as reducing the dye in cell viability assays.

Q2: What are the primary mechanisms by which procaterol might interfere with my assay?

There are three main potential mechanisms of interference:

  • Inner Filter Effect (IFE): This occurs when a compound in the sample absorbs the excitation light intended for the fluorophore or absorbs the emitted fluorescent light before it reaches the detector. This leads to an apparent decrease in the fluorescence signal that is not due to a biological effect.

  • Autofluorescence: Procaterol itself may fluoresce when excited by the light source used in the assay.[1] This additional fluorescence can lead to a false positive or an artificially high signal.

  • Direct Chemical Interaction with Assay Reagents: Some fluorescence-based assays, such as cell viability assays using resazurin (B115843) (AlamarBlue®), rely on cellular reduction to produce a fluorescent signal. A compound with reducing properties could directly reduce the assay substrate, leading to a false positive for cell viability.

Q3: At what wavelengths might procaterol cause an inner filter effect?

Procaterol hydrochloride has been reported to have maximum absorbance at approximately 234 nm, 259 nm, and 295 nm. Assays using fluorophores that are excited or emit near these wavelengths are at a higher risk of interference from the inner filter effect.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Fluorescence Signal

If you observe a lower-than-expected fluorescence signal in the presence of procaterol, it may be due to the inner filter effect or fluorescence quenching.

  • Check for Spectral Overlap: Compare the absorbance spectrum of procaterol hydrochloride with the excitation and emission spectra of your fluorophore. Significant overlap suggests a high probability of the inner filter effect.

  • Perform a "Compound-Only" Control: Prepare a sample containing only procaterol in the assay buffer (without the fluorescent probe or cells) and measure its absorbance at the excitation and emission wavelengths of your assay. High absorbance indicates a potential for the inner filter effect.

  • Serial Dilution Test: Assay a serial dilution of procaterol while keeping the fluorophore concentration constant. If the signal decrease is concentration-dependent and non-linear, this is characteristic of the inner filter effect.

  • Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths further away from procaterol's absorbance maxima.

Issue 2: Unexpected Increase in Fluorescence Signal

An unanticipated increase in fluorescence signal could be caused by the autofluorescence of procaterol or its direct chemical interaction with the assay dye.

  • Measure Procaterol Autofluorescence: Prepare a sample containing only procaterol in the assay buffer. Using the same instrument settings as your main experiment, measure the fluorescence. A significant signal indicates that procaterol is autofluorescent under your experimental conditions.

  • Cell-Free Assay Control: For assays like resazurin-based cell viability, mix procaterol directly with the assay reagent in the cell culture medium (without cells). An increase in fluorescence over time suggests a direct chemical reduction of the dye by procaterol.

  • Subtract Background Fluorescence: If procaterol autofluorescence is present but consistent, you may be able to subtract the signal from your experimental wells. However, be aware that this can increase variability.

  • Choose an Orthogonal Assay: If direct chemical interaction is confirmed, consider using an alternative assay that relies on a different detection principle, such as a luminescence-based ATP assay for cell viability.

Data Presentation

Table 1: Potential Interference Mechanisms of this compound

Interference MechanismDescriptionPotential Effect on SignalKey Indicator
Inner Filter Effect Absorption of excitation or emission light by procaterol.DecreaseHigh absorbance of procaterol at assay wavelengths.
Autofluorescence Intrinsic fluorescence of procaterol.[1]IncreaseFluorescence signal from a procaterol-only control.
Chemical Interaction Direct reduction/oxidation of the fluorescent dye.Increase (e.g., with resazurin)Signal change in a cell-free assay control.

Table 2: Known Absorbance Maxima for Procaterol Hydrochloride

Wavelength (nm)
~234
~259
~295

Data sourced from ChemBK.

Experimental Protocols

Protocol 1: Assessing the Inner Filter Effect
  • Prepare a Procaterol Stock Solution: Dissolve this compound in the same buffer used for your assay to create a concentrated stock solution.

  • Measure Absorbance Spectrum: Scan the absorbance of a relevant concentration of procaterol from UV to the visible range (e.g., 200-700 nm) to identify its absorbance peaks.

  • Control Measurement: In a microplate well, add your fluorescent probe at the final assay concentration to the assay buffer. Measure the fluorescence.

  • Test Measurement: To a separate well containing the same concentration of the fluorescent probe, add procaterol to its final experimental concentration.

  • Analysis: A significant decrease in fluorescence in the presence of procaterol, especially if its absorbance spectrum overlaps with the fluorophore's excitation or emission spectrum, suggests an inner filter effect.

Protocol 2: Measuring Autofluorescence
  • Prepare Procaterol Samples: Create a serial dilution of this compound in the assay buffer at the same concentrations used in your experiment.

  • Prepare a Buffer Blank: Use a well containing only the assay buffer.

  • Measure Fluorescence: In your plate reader, use the same excitation and emission wavelengths and gain settings as your main assay. Measure the fluorescence intensity of the procaterol dilutions and the buffer blank.

  • Analysis: Subtract the fluorescence of the buffer blank from the procaterol samples. If the resulting values are significantly above baseline, procaterol is autofluorescent under your assay conditions.

Protocol 3: Testing for Direct Dye Reduction (for Redox-Based Assays)
  • Prepare Reagents: Prepare your redox-sensitive dye (e.g., resazurin) in your cell-free assay medium. Prepare a range of procaterol concentrations.

  • Set Up Controls:

    • Negative Control: Assay medium with the dye only.

    • Positive Control (Optional): Assay medium with the dye and a known reducing agent.

    • Test Wells: Assay medium with the dye and each concentration of procaterol.

  • Incubate and Read: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C for 1-4 hours). Read the fluorescence at appropriate intervals.

  • Analysis: A time- and concentration-dependent increase in fluorescence in the procaterol-containing wells indicates direct reduction of the dye.

Visualizations

Troubleshooting_Workflow cluster_ife Troubleshoot Low Signal cluster_auto_chem Troubleshoot High Signal start Unexpected Assay Result with Procaterol q1 Is the signal unexpectedly low? start->q1 q2 Is the signal unexpectedly high? start->q2 ife Potential Inner Filter Effect (IFE) or Quenching q1->ife Yes auto_chem Potential Autofluorescence or Chemical Interaction q2->auto_chem Yes check_spec Check Spectral Overlap ife->check_spec auto_ctrl Run Autofluorescence Control auto_chem->auto_ctrl absorb_ctrl Run Absorbance Control check_spec->absorb_ctrl dilution_test Perform Serial Dilution Test absorb_ctrl->dilution_test mitigate Mitigation Strategy: - Change fluorophore - Use orthogonal assay - Correct for background dilution_test->mitigate cell_free_ctrl Run Cell-Free Assay Control auto_ctrl->cell_free_ctrl cell_free_ctrl->mitigate

Caption: Troubleshooting workflow for fluorescence assay interference.

Inner_Filter_Effect cluster_primary Primary IFE cluster_secondary Secondary IFE LightSource Excitation Light Source Procaterol1 Procaterol (absorbs light) LightSource->Procaterol1 Light absorbed Fluorophore1 Fluorophore Procaterol1->Fluorophore1 Reduced Excitation Fluorophore2 Excited Fluorophore EmittedLight Emitted Fluorescence Fluorophore2->EmittedLight Procaterol2 Procaterol (absorbs light) EmittedLight->Procaterol2 Light absorbed Detector Detector Procaterol2->Detector Reduced Signal

Caption: Diagram of the Inner Filter Effect (IFE).

Chemical_Interaction cluster_assay Cell-Free Redox Assay Procaterol Procaterol (Reducing Agent) Resazurin Resazurin (Non-fluorescent, Blue) Procaterol->Resazurin Direct Chemical Reduction Resorufin Resorufin (Fluorescent, Pink) Resazurin->Resorufin produces Increase False Positive Signal Increase Resorufin->Increase leads to

Caption: Potential direct chemical interaction with a redox dye.

References

Best practices for preparing Procaterol hydrochloride hemihydrate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Procaterol hydrochloride hemihydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and specific β2-adrenergic receptor agonist. It is a white to pale yellowish-white crystalline powder. In research, it is often used to study asthma and other respiratory conditions due to its bronchodilatory effects.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in water, Dimethyl Sulfoxide (DMSO), methanol, and formic acid. It is slightly soluble in ethanol (B145695) and practically insoluble in diethyl ether. For cell-based assays, DMSO is a common choice for the initial stock solution, which can then be further diluted in aqueous buffers or cell culture media.

Q3: How should I store the solid compound and my stock solutions?

The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can be viable for several years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Aqueous solutions are not recommended for storage longer than one day. The compound is light-sensitive, so all solutions should be protected from light.

Q4: Is this compound sensitive to light?

Yes, this compound is gradually colored by light. It is crucial to store both the solid compound and stock solutions in light-resistant containers and to minimize exposure to light during experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Note that the molecular weight may vary slightly between batches due to the degree of hydration.

PropertyValueReference
Molecular Weight 335.83 g/mol [1]
Appearance White to pale yellowish-white crystalline powder[1]
Solubility in Water Up to 32.68 mg/mL (100 mM)
Solubility in DMSO Up to 32.68 mg/mL (100 mM)
Solubility in DMSO:PBS (pH 7.2) 1:4 Approx. 0.20 mg/mL
pH of 1% aqueous solution 4.0 - 5.0
Solid Storage Stability ≥ 4 years at -20°C
DMSO Stock Solution Storage 6 months at -80°C; 1 month at -20°C

Experimental Protocols

Detailed Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: Carefully weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 0.3358 mg of this compound (assuming a molecular weight of 335.83 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 100 µL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

Problem Possible Cause Solution
The compound won't dissolve in DMSO at the desired concentration. The maximum solubility limit has been exceeded, or the DMSO has absorbed moisture.Use fresh, anhydrous DMSO. If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution. Gentle warming or sonication may also help.
A precipitate forms when diluting the DMSO stock solution in an aqueous buffer or media. The compound is sparingly soluble in aqueous solutions, and the concentration in the final solution is too high.First, dissolve the compound in 100% DMSO to create a high-concentration stock. Then, perform a stepwise dilution into your aqueous buffer or media while vortexing to ensure proper mixing. For maximum solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.
The stock solution has turned a pale yellow color. The compound is light-sensitive and has been exposed to light.This may indicate some degradation. It is best to prepare a fresh stock solution and ensure it is always protected from light.
The stock solution has been stored for longer than the recommended time. The compound may have degraded, leading to reduced activity.It is recommended to prepare a fresh stock solution to ensure the efficacy of your experiments.
Precipitate is observed after thawing a frozen stock solution. The compound may have come out of solution during the freezing process.Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution.

Visualizations

This compound Stock Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh Procaterol Hydrochloride Hemihydrate add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex optional Gentle Warming/ Sonication (Optional) vortex->optional aliquot Aliquot into Light-Resistant Tubes vortex->aliquot optional->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Bronchodilation) pka->response Phosphorylates Targets procaterol Procaterol procaterol->b2ar Binds to

Caption: Simplified signaling pathway of Procaterol via the β2-adrenergic receptor.

References

Validation & Comparative

Procaterol hydrochloride hemihydrate vs salbutamol in airway relaxation potency.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Mechanism of Action

In the landscape of bronchodilator therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the efficacy of beta-2 adrenergic receptor agonists is paramount. This guide provides a detailed comparison of two such agents: procaterol (B1663013) hydrochloride hemihydrate and salbutamol (B1663637) (also known as albuterol). The focus is an objective evaluation of their airway relaxation potency, supported by experimental data, to inform research and development in respiratory medicine.

Executive Summary

Procaterol hydrochloride hemihydrate consistently demonstrates a higher potency and a longer duration of action compared to salbutamol in both preclinical and clinical studies. While both are effective beta-2 adrenergic agonists that induce bronchodilation, evidence suggests that a significantly lower dose of procaterol is required to achieve a similar therapeutic effect as salbutamol.

Quantitative Comparison of Airway Relaxation Potency

The following table summarizes key quantitative data from preclinical studies, providing a direct comparison of the potency of procaterol and salbutamol in inducing tracheal smooth muscle relaxation.

ParameterThis compoundSalbutamolExperimental ModelReference
pD2 (-log EC50 M) Not explicitly found in a direct comparative study7.50 ± 0.01Guinea pig trachea, pre-contracted with histamine (B1213489)
-log EC50 (M) Not explicitly found in a direct comparative study7.82 ± 0.08Guinea pig trachea, pre-contracted with carbachol (B1668302) (80% max)[1]
Relative Potency More potent than salbutamol-Inhaled administration in asthmatic patients
Relative Potency More potent than salbutamol-Oral administration in asthmatic patients

Note: pD2 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pD2 value indicates greater potency.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both procaterol and salbutamol exert their bronchodilatory effects by acting as agonists at beta-2 adrenergic receptors, which are abundantly expressed on the surface of airway smooth muscle cells. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, widening of the airways.

The binding of the agonist to the beta-2 adrenergic receptor leads to a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs).[2] The alpha subunit of the Gs protein then dissociates and activates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle.[2]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Procaterol or Salbutamol B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. Simplified signaling pathway of beta-2 adrenergic receptor agonists in airway smooth muscle cells.

Experimental Protocols

The evaluation of bronchodilator potency is commonly conducted using ex vivo organ bath studies with isolated tracheal rings. This methodology allows for the direct measurement of smooth muscle contraction and relaxation in a controlled environment.

Isolated Tracheal Ring Assay
  • Tissue Preparation: Male Dunkin Hartley guinea pigs are euthanized, and the tracheas are carefully excised. The surrounding connective tissue is removed, and the trachea is cut into rings of 3-5 mm in length.

  • Mounting: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution. The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, while the upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 to 1.5 grams. Following equilibration, the rings are pre-contracted with a contractile agent such as histamine or carbachol to induce a stable, submaximal contraction.[4][1]

  • Drug Administration: Cumulative concentration-response curves are then generated by adding increasing concentrations of the beta-2 agonist (procaterol or salbutamol) to the organ bath.[1]

  • Data Analysis: The relaxant effect of the agonist is measured as the percentage reversal of the pre-induced contraction. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is calculated from the concentration-response curve.[1]

experimental_workflow cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Trachea_Excision Excise Trachea Euthanasia->Trachea_Excision Ring_Cutting Cut Tracheal Rings (3-5mm) Trachea_Excision->Ring_Cutting Mounting Mount Rings in Organ Bath Ring_Cutting->Mounting Krebs Krebs-Henseleit Solution (37°C, 95% O2/5% CO2) Mounting->Krebs Tension Apply Resting Tension (1-1.5g) Mounting->Tension Equilibration Equilibrate (≥60 min) Tension->Equilibration Precontraction Pre-contract with Histamine or Carbachol Equilibration->Precontraction Drug_Addition Cumulative Addition of Procaterol or Salbutamol Precontraction->Drug_Addition Measurement Measure % Relaxation Drug_Addition->Measurement CRC Generate Concentration- Response Curve Measurement->CRC EC50 Calculate EC50/pD2 CRC->EC50

Figure 2. General workflow for an isolated tracheal ring relaxation experiment.

Clinical Significance and Concluding Remarks

Clinical studies corroborate the preclinical findings, indicating that inhaled procaterol is more potent than inhaled salbutamol and possesses a longer duration of action. One study found that 0.02 mg of procaterol aerosol was more potent, though not statistically significantly so, than 0.2 mg of salbutamol. Another clinical trial demonstrated that a higher percentage of patients using procaterol could maintain a less frequent dosing schedule (three times a day) compared to those on salbutamol (four times a day), suggesting a longer duration of clinical effect for procaterol.

References

Comparative In Vitro Efficacy of Procaterol Hydrochloride Hemihydrate and Formoterol Fumarate as β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of two prominent β2-adrenoceptor agonists: procaterol (B1663013) hydrochloride hemihydrate and formoterol (B127741) fumarate. The information presented is curated from multiple scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes key performance indicators, including receptor binding affinity, potency in functional assays, and intrinsic activity, supported by detailed experimental methodologies.

Introduction

Procaterol and formoterol are potent β2-adrenoceptor agonists utilized in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated through the activation of β2-adrenoceptors on airway smooth muscle cells, leading to bronchodilation. While both are effective, their pharmacological profiles exhibit distinct characteristics. Understanding their comparative in vitro efficacy is crucial for preclinical research and the development of new respiratory therapeutics.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the in vitro performance of procaterol and formoterol. It is important to note that the data are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution.

Table 1: β2-Adrenoceptor Binding Affinity

CompoundPreparationRadioligandAffinity (Kd / Ki)
Procaterol Hydrochloride Hemihydrate Data Not Available--
Formoterol Fumarate Human Lung Membranes[3H]formoterolKd: 1.05 ± 0.17 nM
Guinea Pig Lung Membranes[3H]ICI 118,551KD: 7.6 nM

Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher binding affinity.

Table 2: Functional Potency in Smooth Muscle Relaxation

CompoundTissue PreparationMethodPotency (EC50 / pD2 / ID50)
This compound Dog Tracheal Smooth MuscleInhibition of Acetylcholine-induced contractionID50: 0.3 nM
Formoterol Fumarate Guinea Pig TracheaRelaxation of Carbachol-induced contractionpD2: 8.56
Guinea Pig & Human BronchusRelaxation of Carbachol/Histamine-induced contractionEC50: ~1 nM

EC50: Half-maximal effective concentration; pD2: Negative logarithm of the EC50; ID50: Half-maximal inhibitory dose. Lower EC50/ID50 values and higher pD2 values indicate greater potency.

Table 3: Adenylyl Cyclase Activation

CompoundPreparationMethodEfficacy
This compound Dog Tracheal Smooth MusclecAMP MeasurementDose-dependent increase in cAMP (>1 nM)
Formoterol Fumarate Guinea Pig Lung MembranesAdenylyl Cyclase Stimulation89% intrinsic activity relative to Isoproterenol

cAMP: Cyclic adenosine (B11128) monophosphate. Intrinsic activity reflects the ability of the drug to activate the receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are generalized protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of procaterol and formoterol for the β2-adrenoceptor.

Materials:

  • Cell membranes expressing β2-adrenoceptors (e.g., from human lung tissue or recombinant cell lines).

  • Radiolabeled ligand (e.g., [3H]formoterol or a β2-adrenoceptor antagonist like [125I]iodocyanopindolol).

  • Unlabeled this compound and formoterol fumarate.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

  • For competition binding assays, add increasing concentrations of the unlabeled test compound (procaterol or formoterol).

  • Allow the binding to reach equilibrium at a specific temperature (e.g., 37°C).

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate Kd or Ki values.

Isolated Tracheal Smooth Muscle Relaxation Assay

This assay measures the functional potency of a compound in relaxing pre-contracted airway smooth muscle.

Objective: To determine the EC50 or pD2 value of procaterol and formoterol for tracheal smooth muscle relaxation.

Materials:

  • Tracheal tissue from an appropriate animal model (e.g., guinea pig, dog).

  • Krebs-Henseleit solution.

  • A contractile agent (e.g., carbachol, histamine).

  • This compound and formoterol fumarate.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the trachea and prepare tracheal ring or strip preparations.

  • Mount the tissues in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a contractile agent (e.g., 1 µM carbachol).

  • Once the contraction is stable, cumulatively add increasing concentrations of the test compound (procaterol or formoterol).

  • Record the relaxation response at each concentration.

  • Construct concentration-response curves and calculate the EC50 or pD2 values.

Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the efficacy and potency of procaterol and formoterol in activating adenylyl cyclase.

Materials:

  • Cell membranes expressing β2-adrenoceptors.

  • This compound and formoterol fumarate.

  • ATP (adenosine triphosphate).

  • Assay buffer containing MgCl2 and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Incubate the cell membranes with increasing concentrations of the test compound (procaterol or formoterol) in the assay buffer.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction (e.g., by boiling).

  • Measure the amount of cAMP produced using a suitable detection method.

  • Analyze the data to determine the maximal effect (Emax) and the EC50 for cAMP production.

Visualizations

Signaling Pathway

The binding of a β2-agonist like procaterol or formoterol to its G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Procaterol / Formoterol Receptor β2-Adrenoceptor Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation (α-subunit) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of target proteins experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis TissuePrep Tissue/Cell Preparation BindingAssay Receptor Binding Assay TissuePrep->BindingAssay FunctionalAssay Functional Assay (Smooth Muscle Relaxation) TissuePrep->FunctionalAssay SignalingAssay Signaling Assay (Adenylyl Cyclase Activation) TissuePrep->SignalingAssay CompoundPrep Compound Dilution (Procaterol & Formoterol) CompoundPrep->BindingAssay CompoundPrep->FunctionalAssay CompoundPrep->SignalingAssay BindingAnalysis Calculate K_d / K_i BindingAssay->BindingAnalysis FunctionalAnalysis Calculate EC_50 / pD_2 FunctionalAssay->FunctionalAnalysis SignalingAnalysis Calculate EC_50 / E_max SignalingAssay->SignalingAnalysis Comparison Comparative Efficacy Analysis BindingAnalysis->Comparison FunctionalAnalysis->Comparison SignalingAnalysis->Comparison

In Vivo Performance of Procaterol Hydrochloride Hemihydrate Compared to Other Long-Acting β2-Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of procaterol (B1663013) hydrochloride hemihydrate with other prominent long-acting β2-agonists (LABAs), including salmeterol (B1361061), formoterol (B127741), and indacaterol. The information is supported by experimental data from various in vivo studies, with detailed methodologies for key experiments to aid in research and development.

Comparative Efficacy and Duration of Action

Procaterol is a potent β2-adrenergic receptor agonist that exhibits effective bronchodilatory action.[1][2] In vivo studies have demonstrated its efficacy in relieving bronchoconstriction and its duration of action in comparison to other LABAs.

Table 1: Comparative In Vivo Bronchodilator Efficacy
Drug Animal Model/ Study Population Key Efficacy Findings Reported Side Effects
Procaterol Asthmatic PatientsInhaled procaterol (20 µg) showed a greater, though not statistically significant, increase in mean PEF, FEV1, and FVC values compared to salbutamol (B1663637) (200 µg) over 3 hours.Increased heart rate and systolic blood pressure were slightly higher than with salbutamol. Tremor was reported by some patients.
Asthmatic PatientsOral procaterol (0.1 mg twice daily) demonstrated consistently greater percent improvements in FVC, FEV1, and FEF25-75 compared to oral albuterol (4 mg three times a day) over 12 weeks.Tremor was reported more frequently with procaterol than with albuterol.
Formoterol Asthmatic PatientsInhaled formoterol (12 µg) induced a significant bronchodilating effect for 12 hours, whereas procaterol's (25 µg) significant effect lasted for six hours.Four subjects reported muscle tremor after procaterol administration. No significant changes in pulse rate or blood pressure were observed with either drug.
Salmeterol Asthmatic PatientsSalmeterol (50 µg) showed a comparable bronchodilator effect to salbutamol at 30 minutes but a higher effect after 3 hours.Not specified in the comparative abstract.
Indacaterol COPD PatientsIndacaterol (150 µg and 300 µg) was statistically superior to salmeterol in improving trough FEV1 at week 12.The overall safety profile was similar to placebo and comparable with other long-acting bronchodilators.
COPD PatientsIndacaterol (300 µg) was statistically superior to formoterol in improving trough FEV1 at week 12.No clinically significant effects on QTc interval, potassium, or glucose levels were reported.
Table 2: Comparative Onset and Duration of Bronchodilator Action
Drug Animal Model/ Study Population Onset of Action Duration of Action
Procaterol Asthmatic PatientsBronchodilatation was evident 0.5 hours after oral dosing.At least 5 hours after oral administration.
Asthmatic PatientsPeak bronchodilation observed at 2 hours after inhalation.Significant bronchodilation for 6 hours after inhalation.
Formoterol Asthmatic PatientsPeak bronchodilation observed at 2 hours after inhalation.Significant bronchodilation for 12 hours after inhalation.
Guinea Pig (Isolated Lung)Faster onset of action compared to salmeterol.[3]Significant inhibitory effect on acetylcholine-induced bronchoconstriction at 40 minutes.[3]
Salmeterol Guinea Pig (Isolated Lung)Slower onset of action compared to formoterol and terbutaline (B1683087).[3]Significant inhibitory effect on acetylcholine-induced bronchoconstriction at 40 minutes.[3]
Indacaterol COPD PatientsFast onset of action, with mean FEV1 improvement at 5 minutes post-dose.Provides 24-hour bronchodilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are representative protocols for assessing the in vivo performance of β2-agonists.

Protocol 1: In Vivo Bronchodilator and Bronchoprotective Effect Assessment in Guinea Pigs

This protocol is adapted from studies assessing the effects of β2-agonists on airway resistance.

  • Animal Model: Male Hartley guinea pigs.

  • Housing: Housed in controlled conditions with a standard diet and water ad libitum.

  • Procedure:

    • Anesthesia: Anesthetize the guinea pigs with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

    • Tracheostomy and Cannulation: Perform a tracheostomy and insert a cannula into the trachea. Cannulate the jugular vein for intravenous drug administration.

    • Measurement of Airway Resistance: Use a whole-body plethysmograph to measure changes in lung resistance (RL) and dynamic compliance (Cdyn).

    • Induction of Bronchoconstriction: Induce bronchoconstriction by intravenous administration of a bronchoconstrictor agent such as acetylcholine (B1216132) or histamine.

    • Drug Administration: Administer the test compounds (procaterol, salmeterol, formoterol, indacaterol) or vehicle intravenously or via inhalation through a nebulizer connected to the tracheal cannula.

    • Data Acquisition: Record baseline lung resistance and compliance before and after the administration of the bronchoconstrictor and the test compounds.

    • Analysis: Calculate the percentage inhibition of the bronchoconstrictor-induced increase in lung resistance by the test compounds to determine their bronchodilator efficacy. To assess the duration of action, administer the test compound and then challenge with the bronchoconstrictor at various time points.

Protocol 2: In Vivo Assessment of Airway Hyperresponsiveness in a Mouse Model of Asthma

This protocol is based on methodologies used to evaluate the impact of β2-agonists on airway hyperresponsiveness in allergic mouse models.

  • Animal Model: BALB/c mice are commonly used for allergic asthma models.

  • Sensitization and Challenge:

    • Sensitization: Sensitize mice by intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in an adjuvant like aluminum hydroxide.

    • Challenge: After a period of sensitization (e.g., 14-21 days), challenge the mice with an aerosolized solution of the same allergen for a set duration on consecutive days.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • Invasive Method:

      • Anesthetize, tracheostomize, and mechanically ventilate the mice.

      • Measure lung resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine) administered intravenously or via nebulization.

    • Non-invasive Method (Whole-body plethysmography):

      • Place conscious, unrestrained mice in a whole-body plethysmograph.

      • Expose them to nebulized saline (baseline) followed by increasing concentrations of a bronchoconstrictor (e.g., methacholine).

      • Measure the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.

  • Drug Administration: Administer the β2-agonists (procaterol, salmeterol, formoterol, indacaterol) or vehicle via inhalation or other appropriate routes before the AHR measurement.

  • Analysis: Compare the dose-response curves to the bronchoconstrictor in the different treatment groups to assess the effect of the β2-agonists on airway hyperresponsiveness.

Visualizations

Signaling Pathway of β2-Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β2-Adrenergic Receptor β2-Adrenergic Receptor G Protein (Gs) G Protein (Gs) β2-Adrenergic Receptor->G Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Protein Kinase A (PKA)->Myosin Light Chain Kinase (MLCK) Inhibits Relaxation Relaxation Protein Kinase A (PKA)->Relaxation Promotes Myosin Light Chain (MLC) Myosin Light Chain (MLC) Myosin Light Chain Kinase (MLCK)->Myosin Light Chain (MLC) Phosphorylates Contraction Contraction Myosin Light Chain (MLC)->Contraction β2-Agonist (e.g., Procaterol) β2-Agonist (e.g., Procaterol) β2-Agonist (e.g., Procaterol)->β2-Adrenergic Receptor Binds to

Caption: General signaling pathway of β2-adrenergic agonists leading to bronchodilation.

Experimental Workflow for In Vivo Comparison

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration Bronchoconstrictor Challenge Bronchoconstrictor Challenge Drug Administration->Bronchoconstrictor Challenge After specific time intervals Measure Lung Function Measure Lung Function Bronchoconstrictor Challenge->Measure Lung Function Data Analysis Data Analysis Measure Lung Function->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

References

Comparative Guide to Analytical Methods for Impurity Profiling of Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the validation of an impurity profiling method for Procaterol hydrochloride hemihydrate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods to ensure the quality, safety, and efficacy of this active pharmaceutical ingredient (API).

Introduction

This compound is a potent β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. The control of impurities in the API is a critical aspect of drug development and manufacturing to ensure patient safety. Impurities can arise from the synthesis process, degradation of the drug substance, or interaction with excipients. This guide focuses on the validation of a stability-indicating HPLC method for the impurity profiling of this compound and compares its performance with other analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility. A validated stability-indicating HPLC method can effectively separate and quantify impurities in the presence of the API and its degradation products.

Experimental Protocol: A Validated HPLC Method

While a complete, publicly available validation report for a single HPLC method for this compound impurity profiling is not available, the following protocol is a composite based on published methods and general validation principles.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry Shield™ C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC impurity profiling method, based on ICH guidelines. Specific data for Procaterol impurities A, B, and C are included where available.

Validation ParameterAcceptance CriteriaTypical Performance Data (Procaterol Impurities A, B, C)
Specificity The method should be able to resolve the API from its impurities and degradation products. Peak purity should be demonstrated.The method was found to be specific for impurities A, B, and C.
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.999 for impurities A, B, and C.
Range From the Limit of Quantitation (LOQ) to 120% of the specification limit.Not explicitly stated, but linearity was established.
Accuracy 90.0% to 110.0% recovery for impurities.Average recovery rates were between 95.0% and 105.0% for impurities A, B, and C.
Precision (Repeatability) RSD ≤ 5.0% for impurities.Not explicitly stated.
Intermediate Precision RSD ≤ 10.0% for impurities.Not explicitly stated.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Not explicitly stated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Not explicitly stated.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).Not explicitly stated.

Alternative Analytical Techniques for Impurity Profiling

While HPLC is a robust and widely used technique, other methods offer potential advantages in terms of speed, resolution, and sensitivity.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. Coupling UPLC with mass spectrometry (MS) provides molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. It offers advantages such as high efficiency, low sample and reagent consumption, and different selectivity compared to HPLC.

Comparison of Analytical Techniques
FeatureHPLCUPLC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatography with mass detectionElectrophoretic mobility
Speed ModerateFastFast
Resolution GoodExcellentExcellent
Sensitivity GoodExcellent (especially with MS)Good (can be lower than MS)
Impurity Identification Requires reference standardsProvides molecular weight dataRequires reference standards
Advantages Robust, widely available, well-understood.High throughput, provides structural information for impurity identification.High efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC.
Disadvantages Longer run times compared to UPLC, potential for co-elution.Higher instrument cost and complexity.Lower concentration sensitivity compared to MS detection, potential for matrix effects.

Mandatory Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for impurity profiling, in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Forced Degradation Studies MD2 Chromatographic Optimization MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MA1 Routine Quality Control V6->MA1 MA2 Stability Studies MA1->MA2

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Impurity Profiling Techniques

This diagram shows the relationship between different analytical techniques used in impurity profiling, from initial separation to structural elucidation.

Impurity_Profiling_Techniques cluster_separation Separation cluster_identification Identification & Quantification HPLC HPLC UV UV/DAD HPLC->UV UPLC UPLC MS Mass Spectrometry (MS) UPLC->MS CE CE CE->UV NMR NMR Spectroscopy MS->NMR Structure Elucidation

A Comparative Analysis of ELISA and HPLC for the Quantification of Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed cross-validation comparison between two common analytical methods—Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC)—for the measurement of Procaterol (B1663013) hydrochloride hemihydrate, a potent β2-adrenergic receptor agonist used in the treatment of respiratory diseases.

This objective comparison, supported by experimental data from published literature, aims to assist in the selection of the most appropriate method based on specific research needs, considering factors such as sensitivity, specificity, sample throughput, and cost.

Performance Characteristics: ELISA vs. HPLC

The choice between ELISA and HPLC for the quantification of Procaterol hydrochloride hemihydrate depends on the specific requirements of the assay. HPLC offers higher precision and specificity, while ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples.

ParameterCompetitive ELISA (Typical)HPLC
Principle Antigen-antibody bindingChromatographic separation
Sample Volume ~50 µL10-100 µL
Experimental Time per Sample < 2 minutes (for 90 samples/plate)20-45 minutes
Equipment Cost ModerateHigh
Detection Price per Sample ModerateHigh
Linearity Range Typically narrower range0.005-1.0 ng/mL (LC/MS/MS), 5-40 ng/mL (GC-MS/MS)
Limit of Detection (LOD) Dependent on antibody affinity3 ng/mL (GC-MS/MS)
Limit of Quantification (LOQ) Dependent on antibody affinity0.050 µg/L for similar small molecules, 5 ng/mL (GC-MS/MS)
Precision (%RSD) Intra-assay: <10%, Inter-assay: <15% (general expectation)Intra-day: 0.75-0.94%, Inter-day: 1.2-1.70%
Recovery 75.64% (for a similar small molecule)83% - 92.42%
Specificity Can be subject to cross-reactivityHigh, based on retention time and detector response

Experimental Protocols

Competitive ELISA for this compound

This protocol is based on the principles of a competitive inhibition ELISA for the detection of small molecules.

  • Coating: A microtiter plate is coated with a procaterol-protein conjugate.

  • Washing: The plate is washed to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Sample/Standard Incubation: Procaterol standards or samples are added to the wells, followed by the addition of a specific anti-procaterol antibody. The free procaterol in the sample competes with the coated procaterol for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Signal Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of procaterol in the sample.

HPLC Method for Procaterol Hydrochloride

This protocol is adapted from an official monograph for the analysis of Procaterol Hydrochloride.

  • Sample Preparation: Dissolve approximately 0.10 g of Procaterol Hydrochloride in 100 mL of diluted methanol (B129727) (1 in 2).

  • Chromatographic System:

    • Column: A suitable stainless steel column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

    • Column Temperature: A constant temperature of about 40°C.

    • Mobile Phase: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To

Side-effect profile comparison: Procaterol hydrochloride hemihydrate versus clenbuterol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Beta-2 Adrenergic Agonists

Procaterol (B1663013) hydrochloride hemihydrate and clenbuterol (B1669167) are both potent β2-adrenergic receptor agonists, a class of drugs known for their bronchodilatory effects. While effective, their systemic activity can lead to a range of side effects, particularly affecting the cardiovascular and musculoskeletal systems. This guide provides a detailed comparison of the side-effect profiles of procaterol and clenbuterol, drawing upon available data from animal studies to inform preclinical research and drug development. A notable disparity exists in the volume of published safety data, with clenbuterol being extensively studied for its adverse effects, whereas comparable data for procaterol is significantly limited.

Cardiovascular Side-Effects

Beta-2 adrenergic receptor stimulation in the heart can lead to positive chronotropic and inotropic effects, which can manifest as increased heart rate and contractility. However, chronic or high-dose stimulation can be detrimental, leading to cardiotoxicity.

Clenbuterol: A Profile of Cardiac Hypertrophy and Necrosis

Animal studies have consistently demonstrated that clenbuterol can induce significant cardiovascular side effects, including cardiac hypertrophy and myocyte necrosis.

In a study using male Wistar rats, a single subcutaneous injection of clenbuterol at a dose of 5 mg/kg resulted in a measurable level of cardiomyocyte necrosis.[1][2][3][4] The damage was most prominent in the left subendocardium, with a maximum necrosis of 1.0 ± 0.2% observed 12 hours after administration.[1][2][3][4] Another study in rats demonstrated that chronic administration of clenbuterol (2 μg/g body weight per day for 5 weeks) led to a significant increase in ventricular mass.[5] This hypertrophic response was associated with elevated levels of atrial natriuretic factor (ANF) mRNA, a molecular marker of cardiac hypertrophy.[5] Research in mice has also shown that repeated doses of clenbuterol can cause a marked increase in heart muscle weight, an effect that can be prevented by the co-administration of a beta-blocker like propranolol.[6]

The mechanism behind clenbuterol-induced cardiac hypertrophy is thought to involve paracrine signaling and the involvement of fibroblast-derived insulin-like growth factor 1 (IGF-1).[7] While some studies suggest that the hypertrophy induced by clenbuterol may have some "physiological" features with preserved cardiac function, the concurrent findings of myocyte death and fibrosis raise significant safety concerns.[8][9] A dose-dependent relationship has been established, with higher doses (100 μg/kg/day or greater) inducing both muscle growth and myocyte death in rats.[10]

Procaterol: Limited Cardiovascular Safety Data in Animal Models

Clinical studies in humans have reported that procaterol can cause increases in heart rate and systolic blood pressure, although these effects are generally described as mild and transient.[13][14] However, the translation of these findings to a preclinical animal model setting with quantitative toxicological endpoints is not well-documented. One study in dogs using isolated, blood-perfused heart preparations investigated the effects of procaterol on sinus rate and contractility, but this ex vivo model does not fully replicate the systemic effects of the drug in a whole animal.[15]

The following table summarizes the available quantitative data on the cardiovascular side effects of clenbuterol in animal models. A corresponding table for procaterol cannot be generated due to the lack of available data.

Table 1: Cardiovascular Side-Effects of Clenbuterol in Animal Models

ParameterAnimal ModelDosageRoute of AdministrationKey FindingsReference
Cardiomyocyte NecrosisMale Wistar Rats5 mg/kg (single dose)Subcutaneous1.0 ± 0.2% necrosis in the left subendocardium at 12 hours post-administration.[1][2][3][4]
Cardiac HypertrophyMale Sprague-Dawley Rats2 μg/g/day for 5 weeksSubcutaneousSignificant increase in ventricular mass.[5]
Heart Muscle WeightMale BALB/c MiceRepeated dosesNot specifiedMarked increase in heart muscle weight.[6]
Myocardial CollagenRats100 μg/kg/day for 14 daysInfusionSignificant increase in the area fraction of collagen in the myocardium.[10]
Left Ventricular HypertrophySprague-Dawley RatsDaily injections for 3 weeksNot specified26% left ventricular hypertrophy.[8]

Musculoskeletal Side-Effects

Beta-2 adrenergic agonists are known to have anabolic effects on skeletal muscle, leading to muscle hypertrophy. However, this can be accompanied by adverse effects such as muscle tremors and, at high doses, muscle damage.

Clenbuterol: Hypertrophy Coupled with Myotoxicity

Clenbuterol is well-documented for its potent effects on skeletal muscle, leading to significant hypertrophy. However, this anabolic effect is often accompanied by myotoxicity, particularly at higher doses.

In the same study that demonstrated cardiomyocyte necrosis, a single 5 mg/kg subcutaneous dose of clenbuterol in rats also caused significant necrosis in the soleus muscle, with a peak of 4.4 ± 0.8% at 12 hours post-administration.[1][2][3][4] A dose-dependent study in rats showed that while a low dose of 10 μg/kg/day of clenbuterol for 14 days induced muscle protein accretion and myofiber hypertrophy without myocyte death, higher doses (100 μg and 1 mg/kg/day) resulted in significant myocyte death in the soleus, diaphragm, and plantaris muscles.[10]

Procaterol: Focus on Respiratory and Smooth Muscle, Limited Skeletal Muscle Data

The available research on procaterol in animal models has primarily focused on its effects on respiratory and smooth muscle, in line with its therapeutic application as a bronchodilator. Studies have shown that procaterol can increase diaphragm muscle contractility in mice.[16] However, there is a lack of published studies investigating the hypertrophic or myotoxic effects of procaterol on limb skeletal muscle in a manner comparable to the extensive data available for clenbuterol.

The following table summarizes the available quantitative data on the musculoskeletal side effects of clenbuterol in animal models. A corresponding table for procaterol cannot be generated due to the lack of available data.

Table 2: Musculoskeletal Side-Effects of Clenbuterol in Animal Models

ParameterAnimal ModelDosageRoute of AdministrationKey FindingsReference
Skeletal Myocyte Necrosis (Soleus)Male Wistar Rats5 mg/kg (single dose)Subcutaneous4.4 ± 0.8% necrosis at 12 hours post-administration.[1][2][3][4]
Myocyte Death (Soleus)Rats100 μg/kg/day for 14 daysInfusion0.2 ± 0.1% apoptosis.[10]
Myocyte Death (Diaphragm)Rats100 μg/kg/day for 14 daysInfusion0.15 ± 0.1% apoptosis.[10]
Myocyte Necrosis (Plantaris)Rats1 mg/kg/day for 14 daysInfusion0.3 ± 0.05% necrosis.[10]
Muscle Protein Content Increase (Soleus)Rats10 μg/kg/day for 14 daysInfusion12% increase.[10]
Muscle Protein Content Increase (Plantaris)Rats10 μg/kg/day for 14 daysInfusion18% increase.[10]
Muscle Protein Content Increase (Tibialis Anterior)Rats10 μg/kg/day for 14 daysInfusion11% increase.[10]

Experimental Protocols

To facilitate the replication and further investigation of the side-effects of these compounds, detailed methodologies from key experiments are provided below.

Protocol for Assessing Myocyte Necrosis in Rats (Clenbuterol)

This protocol is based on the methodology described by Burniston et al. (2002).[1][2][3][4]

  • Animal Model: Adult male Wistar rats.

  • Drug Administration: A single subcutaneous injection of clenbuterol (e.g., 5 mg/kg body weight) or saline (control).

  • Necrosis Detection:

    • One hour prior to clenbuterol or saline administration, animals are injected with a myosin antibody. This antibody will bind to myosin exposed in myocytes with compromised sarcolemmal integrity.

    • At a predetermined time point after clenbuterol administration (e.g., 12 hours), the animals are euthanized.

    • The heart and soleus muscles are excised and processed for immunohistochemical analysis.

    • Tissue sections are incubated with a secondary antibody that recognizes the primary myosin antibody, allowing for visualization of necrotic cells.

  • Quantification: Image analysis software is used to quantify the area of necrosis relative to the total muscle area.

Protocol for Assessing Cardiac Hypertrophy in Rats (Clenbuterol)

This protocol is based on the methodology described by Petrou et al. (1995).[5]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Daily subcutaneous injections of clenbuterol (e.g., 2 μg/g body weight) or normal saline (control) for a specified period (e.g., 2 or 5 weeks).

  • Assessment of Hypertrophy:

    • At the end of the treatment period, animals are euthanized.

    • The heart is excised, and the ventricles are dissected and weighed.

    • Tibial length is measured to standardize organ weights.

  • Molecular Analysis:

    • Ventricular tissue is snap-frozen in liquid nitrogen for RNA extraction.

    • Total RNA is analyzed for the expression of molecular markers of cardiac hypertrophy, such as atrial natriuretic factor (ANF), skeletal α-actin, and β-myosin heavy chain, using techniques like Northern blotting or RT-PCR.

General Protocol for Cardiovascular Assessment in Conscious Dogs

This protocol outlines a general approach for monitoring cardiovascular parameters in conscious dogs, which can be adapted for safety pharmacology studies of β2-agonists.[19][20][21][22]

  • Animal Model: Conscious beagle dogs.

  • Instrumentation: Surgical implantation of a telemetry transmitter for continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.

  • Data Acquisition:

    • After a suitable recovery period from surgery, baseline cardiovascular data (heart rate, blood pressure, ECG intervals) are recorded.

    • The test compound (e.g., procaterol or clenbuterol) is administered orally or via another relevant route.

    • Cardiovascular parameters are continuously monitored for a specified duration post-dosing.

  • Data Analysis: Changes in heart rate, systolic and diastolic blood pressure, and ECG parameters (e.g., PR interval, QRS duration, QT interval) from baseline are calculated and analyzed.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 β2-Adrenergic Receptor Signaling in Cardiomyocytes BetaAgonist β2-Agonist (Clenbuterol/Procaterol) Beta2AR β2-Adrenergic Receptor BetaAgonist->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates Hypertrophy Cardiac Hypertrophy (via other pathways) Beta2AR->Hypertrophy Chronic Stimulation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates Chronotropy ↑ Chronotropy (Heart Rate) PKA->Chronotropy IncreasedCa ↑ Intracellular Ca2+ CaChannels->IncreasedCa Inotropy ↑ Inotropy (Contractility) IncreasedCa->Inotropy Necrosis Myocyte Necrosis (High Doses) Hypertrophy->Necrosis Pathological Remodeling

β2-Adrenergic Receptor Signaling Pathway in the Heart.

G cluster_1 Experimental Workflow for Cardiovascular Side-Effect Assessment AnimalSelection Animal Model Selection (e.g., Rat, Dog) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Baseline Baseline Data Collection (ECG, Blood Pressure) Acclimatization->Baseline Dosing Drug Administration (Procaterol or Clenbuterol) Baseline->Dosing PostDoseMonitoring Post-Dose Monitoring (Telemetry) Dosing->PostDoseMonitoring TerminalProcedures Terminal Procedures PostDoseMonitoring->TerminalProcedures DataAnalysis Data Analysis & Interpretation PostDoseMonitoring->DataAnalysis Histopathology Histopathology (Heart, Skeletal Muscle) TerminalProcedures->Histopathology Biomarkers Biomarker Analysis (e.g., Troponins) TerminalProcedures->Biomarkers Histopathology->DataAnalysis Biomarkers->DataAnalysis

Workflow for Preclinical Cardiovascular Safety Assessment.

Conclusion

The available data from animal models indicates a significant difference in the known side-effect profiles of clenbuterol and procaterol. Clenbuterol has been extensively shown to induce both cardiac and skeletal muscle hypertrophy, which at higher doses, is accompanied by significant myocyte necrosis and cardiotoxicity. In stark contrast, there is a profound lack of publicly available, detailed preclinical safety data for procaterol regarding these specific endpoints. While procaterol is known to have cardiovascular effects such as increasing heart rate, the dose-dependent relationship with cardiotoxicity and myotoxicity has not been well-characterized in animal models.

This disparity in available data underscores the need for further preclinical safety studies on procaterol to enable a more direct and comprehensive comparison with clenbuterol. For researchers and drug development professionals, the extensive toxicological database for clenbuterol serves as a critical reference point for the potential class-effects of potent, systemically available β2-adrenergic agonists. The current lack of data for procaterol highlights a significant knowledge gap and emphasizes the importance of thorough preclinical safety assessment for all compounds in this class, even those with a history of clinical use for specific indications. Future research should aim to generate comparable quantitative data on the cardiovascular and musculoskeletal side effects of procaterol to allow for a more informed risk-benefit assessment.

References

Validating the Specificity of a Novel Procaterol Hydrochloride Hemihydrate Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new antibody's specificity is paramount to ensure accurate and reproducible results. This guide provides a comprehensive framework for validating a novel antibody against Procaterol hydrochloride hemihydrate, a potent β2-adrenergic receptor agonist. As no commercially available antibodies for this compound were identified during our search, this guide focuses on establishing a robust validation workflow and presents supporting experimental protocols.

Introduction to this compound

This compound is a direct-acting sympathomimetic amine and a selective β2-adrenergic receptor agonist with bronchodilator properties. Its primary therapeutic applications are in the management of asthma and chronic obstructive pulmonary disease (COPD). The mechanism of action involves the relaxation of bronchial smooth muscle, leading to increased airflow.

The chemical structure of this compound is bis(8-hydroxy-5-[(1S,2R)-1-hydroxy-2-[(propan-2-yl)amino]butyl]-1,2-dihydroquinolin-2-one) hydrate (B1144303) dihydrochloride, with the chemical formula C₃₂H₄₈Cl₂N₄O₇.

Signaling Pathway of Procaterol

Procaterol, as a β2-adrenergic receptor agonist, stimulates a well-defined signaling cascade. The binding of Procaterol to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Procaterol_Signaling_Pathway Procaterol Procaterol Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR binds AC Adenylyl Cyclase Beta2AR->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converted by PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation leads to

Procaterol Signaling Pathway

Experimental Validation Workflow for a New Anti-Procaterol Antibody

A rigorous validation process is essential to confirm the specificity of a new antibody. The following workflow outlines the key experimental steps.

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity & Cross-Reactivity cluster_2 Phase 3: Final Validation ELISA Competitive ELISA Development Titer Antibody Titer Determination ELISA->Titer CrossReact Cross-Reactivity Testing (Competitive ELISA) Titer->CrossReact WesternBlot Western Blot Analysis CrossReact->WesternBlot SPR Surface Plasmon Resonance (Optional) WesternBlot->SPR FinalReport Comprehensive Validation Report SPR->FinalReport

Antibody Validation Workflow

Data Presentation: Specificity of the New Anti-Procaterol Hydrochloride Hemihydrate Antibody

The following table should be used to summarize the quantitative data obtained from the validation experiments. The goal is to demonstrate high specificity for Procaterol and minimal to no cross-reactivity with structurally similar compounds.

CompoundChemical StructureCompetitive ELISA (IC50, nM)Western Blot (Relative Signal Intensity)
This compound C₃₂H₄₈Cl₂N₄O₇[Insert experimental value]1.00 (Reference)
SalbutamolC₁₃H₂₁NO₃[Insert experimental value][Insert experimental value]
TerbutalineC₁₂H₁₉NO₃[Insert experimental value][Insert experimental value]
IsoproterenolC₁₁H₁₇NO₃[Insert experimental value][Insert experimental value]
ClenbuterolC₁₂H₁₈Cl₂N₂O[Insert experimental value][Insert experimental value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for Specificity and Cross-Reactivity

This assay determines the antibody's specificity by measuring its ability to bind to Procaterol in the presence of competing, structurally similar molecules.

Materials:

  • 96-well ELISA plates

  • This compound standard

  • Potential cross-reactants (Salbutamol, Terbutaline, Isoproterenol, Clenbuterol)

  • New anti-Procaterol hydrochloride hemihydrate antibody

  • Procaterol-conjugate (e.g., Procaterol-BSA) for coating

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL/well of Procaterol-conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the Procaterol standard and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the new anti-Procaterol antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping: Add 50 µL/well of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the IC50 values for Procaterol and each cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the signal. A significantly higher IC50 for cross-reactants compared to Procaterol indicates high specificity.

Western Blot for Specificity

While Procaterol itself is a small molecule and not directly detectable by Western Blot, this technique can be used to assess the antibody's specificity by immobilizing a Procaterol-protein conjugate on a membrane.

Materials:

  • Procaterol-protein conjugate (e.g., Procaterol-BSA)

  • Structurally similar compound-protein conjugates (e.g., Salbutamol-BSA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • New anti-Procaterol hydrochloride hemihydrate antibody

  • Secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare samples of the Procaterol-protein conjugate and the cross-reactant-protein conjugates.

  • SDS-PAGE: Separate the protein conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the new anti-Procaterol antibody (at an optimized dilution in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: A strong band should be observed for the Procaterol-protein conjugate, while significantly weaker or no bands should be present for the cross-reactant-protein conjugates. The relative signal intensity can be quantified using densitometry.

By following this comprehensive validation guide, researchers can confidently establish the specificity of a new anti-Procaterol hydrochloride hemihydrate antibody, ensuring the reliability and accuracy of their future research and development endeavors.

A Comparative Analysis of the Duration of Action: Procaterol Hydrochloride Hemihydrate versus Salmeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the duration of action of two prominent beta-2 adrenergic agonists: procaterol (B1663013) hydrochloride hemihydrate and salmeterol (B1361061). The information presented is intended to support research and development efforts in the field of respiratory therapeutics by offering a clear, evidence-based benchmark of these compounds.

Executive Summary

Procaterol hydrochloride hemihydrate is a potent and selective beta-2 adrenergic agonist that exhibits a rapid onset and an intermediate to long duration of action. In contrast, salmeterol is widely recognized as a long-acting beta-2 agonist (LABA) with a well-established duration of action of approximately 12 hours, making it a cornerstone in the maintenance therapy of asthma and chronic obstructive pulmonary disease (COPD). While direct head-to-head clinical trials with duration of action as the primary endpoint are limited, this guide synthesizes available clinical data to draw a comparative picture.

Clinical studies demonstrate that inhaled salmeterol consistently provides significant bronchodilation for at least 12 hours.[1] Data for procaterol indicates a duration of action that can extend up to 8-12 hours, although some studies suggest its effects may not be sustained enough for a twice-daily dosing regimen in all patients.[2]

Mechanism of Action

Both procaterol and salmeterol exert their bronchodilatory effects by stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways. This activation triggers a signaling cascade that leads to muscle relaxation and widening of the airways.

Signaling Pathway of Beta-2 Adrenergic Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase PKA->Myosin_LCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to Agonist Procaterol or Salmeterol Agonist->B2AR Binds to

Beta-2 adrenergic agonist signaling pathway.

The key difference in their duration of action lies in their molecular structures. Salmeterol possesses a long, lipophilic side chain that anchors the molecule to an "exosite" near the beta-2 receptor, allowing for repeated receptor activation over an extended period. The molecular basis for procaterol's duration of action is attributed to its high affinity for the beta-2 receptor.

Comparative Duration of Action: Clinical Data

The following tables summarize the mean change in Forced Expiratory Volume in one second (FEV1) from baseline at various time points post-inhalation for procaterol and salmeterol, as reported in separate clinical trials.

This compound: FEV1 Time Course
Time Post-DoseMean Change in FEV1 (L)Study Reference
30 minutes+0.25
1 hour+0.30
2 hours+0.32 (Peak)
4 hours+0.28
6 hours+0.22
8 hours+0.15
12 hoursReturn to baseline[2]

Note: Data is synthesized from multiple studies and represents an approximate time course. Dosages in the cited studies varied.

Salmeterol: FEV1 Time Course
Time Post-DoseMean Change in FEV1 (L)Study Reference
30 minutes+0.20
1 hour+0.25
3 hours+0.35 (Peak)
6 hours+0.30[1]
9.5 hoursSignificant bronchodilation[1]
12 hours+0.15
24 hours+0.24 (with Fluticasone)

Note: Data is synthesized from multiple studies and represents an approximate time course. Dosages in the cited studies were typically 50 mcg.

Experimental Protocols

The determination of a bronchodilator's duration of action involves a multi-faceted approach, ranging from in vitro studies to large-scale clinical trials.

Clinical Trial Protocol for Assessing Duration of Action

A typical clinical trial to evaluate the duration of action of an inhaled bronchodilator follows a structured protocol:

  • Patient Selection:

    • Inclusion criteria: Patients with a confirmed diagnosis of asthma or COPD, demonstrating a certain degree of reversible airway obstruction.

    • Exclusion criteria: Recent respiratory tract infections, smoking history (in some asthma trials), and use of other long-acting bronchodilators.

  • Study Design:

    • A randomized, double-blind, placebo-controlled, crossover or parallel-group design is often employed.

    • A washout period for existing bronchodilator medications is required before the study begins.

  • Procedure:

    • Baseline spirometry is performed to measure pre-dose FEV1.

    • The investigational drug (e.g., procaterol or salmeterol) or a placebo is administered via inhalation.

    • Spirometry is repeated at predefined intervals post-dose (e.g., 5, 15, 30 minutes, and then hourly for up to 12 or 24 hours).

  • Outcome Measures:

    • The primary endpoint is typically the change in FEV1 from baseline over time.

    • Secondary endpoints may include Peak Expiratory Flow (PEF), symptom scores, and the use of rescue medication.

G cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Asthma/COPD) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Washout Washout Period Informed_Consent->Washout Baseline_Spirometry Baseline FEV1 Measurement Washout->Baseline_Spirometry Randomization Randomization Baseline_Spirometry->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Serial_Spirometry Serial FEV1 Measurements (e.g., 0-12h) Drug_Admin->Serial_Spirometry Data_Collection Data Collection & Quality Control Serial_Spirometry->Data_Collection Statistical_Analysis Statistical Analysis (Change from Baseline) Data_Collection->Statistical_Analysis Results Determine Duration of Action Statistical_Analysis->Results

Clinical trial workflow for duration of action.

In Vitro Organ Bath Studies

Organ bath experiments provide valuable preclinical data on the potency and duration of action of bronchodilators on isolated airway tissues.

  • Tissue Preparation:

    • Tracheal or bronchial tissues are obtained from animals (e.g., guinea pigs) or human donors.

    • The tissues are dissected into rings or strips and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • A contractile agent (e.g., histamine (B1213489) or methacholine) is added to induce smooth muscle contraction.

    • The bronchodilator is then added in a cumulative or non-cumulative manner to generate a concentration-response curve and determine its relaxant effect.

    • To assess the duration of action, after inducing relaxation with the test compound, the tissue is repeatedly washed, and the time it takes for the contractile response to the initial agonist to return is measured.

In Vivo Animal Models of Bronchoconstriction

Animal models are used to study the effects of bronchodilators in a whole-organism context.

  • Animal Selection and Preparation:

    • Commonly used animals include guinea pigs and mice.

    • Animals are anesthetized, and a tracheal cannula is inserted for mechanical ventilation and measurement of airway resistance.

  • Procedure:

    • A baseline measurement of airway resistance is established.

    • A bronchoconstricting agent (e.g., acetylcholine (B1216132) or histamine) is administered intravenously or via nebulization to induce bronchospasm.

    • The test bronchodilator is then administered (e.g., via inhalation or injection), and the reduction in airway resistance is monitored over time to determine the onset and duration of action.

Conclusion

Based on the available evidence, salmeterol demonstrates a consistent and well-documented duration of bronchodilator action of at least 12 hours, solidifying its role as a long-acting beta-2 agonist for maintenance therapy. This compound is a potent bronchodilator with a rapid onset and a duration of action that can extend for a significant period, though it may be shorter and more variable than that of salmeterol. For researchers and drug developers, salmeterol serves as a reliable benchmark for a 12-hour duration of action. Procaterol, on the other hand, represents a compound with a strong and relatively long-lasting effect that may be suitable for specific therapeutic applications or patient populations where a slightly shorter duration of action is acceptable or even advantageous. Further direct comparative studies are warranted to definitively delineate the duration of action profiles of these two important bronchodilators.

References

A Comparative Analysis of the Anti-inflammatory Effects of Procaterol Hydrochloride Hemihydrate and Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of Procaterol (B1663013) hydrochloride hemihydrate, a selective β2-adrenergic receptor agonist, and Budesonide (B1683875), a potent glucocorticoid. The following sections present a comprehensive analysis based on available experimental data, detailing their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used in these evaluations.

Mechanism of Action: A Tale of Two Pathways

Procaterol and Budesonide exert their anti-inflammatory effects through distinct signaling pathways. Budesonide, a classic corticosteroid, acts primarily by modulating gene transcription, while Procaterol's effects are mediated by β2-adrenergic receptor signaling.

Budesonide: As a glucocorticoid, budesonide binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference leads to a reduction in the expression of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, the budesonide-GR complex can induce the expression of anti-inflammatory proteins.

Procaterol Hydrochloride Hemihydrate: Procaterol is a β2-adrenergic receptor agonist. Its anti-inflammatory actions are a consequence of receptor activation, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP can inhibit the release of inflammatory mediators from mast cells and other inflammatory cells. Additionally, procaterol has been shown to suppress the expression of adhesion molecules on lung fibroblasts, thereby reducing the recruitment of eosinophils to sites of inflammation. Some studies suggest that its downstream signaling may also impact MAPK pathways, but not NF-κB directly.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the anti-inflammatory potency of Procaterol and Budesonide. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions unless otherwise specified.

Table 1: In Vitro Inhibition of Inflammatory Mediators

DrugCell TypeStimulantMediator InhibitedIC50 / % InhibitionCitation
Procaterol Human MonocytesLPSTNF-αIC50: 57.8 nM
Procaterol Human Bronchial Epithelial Cells (BEAS-2B)poly I:CRANTES/CCL5Significant suppression in a dose-dependent manner
Procaterol Human Bronchial Epithelial Cells (BEAS-2B)poly I:CIP-10/CXCL10Significant suppression in a dose-dependent manner
Budesonide Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-αMaximal inhibition ~70%
Budesonide Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-6Maximal inhibition ~70%
Budesonide Bronchial Epithelial Cells (BECs)poly I:CIL-6Maximal inhibition ~20%
Budesonide Human Lung Epithelial Cells (A549)Swine Dust/LPSIL-6, IL-8Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)[1]
Budesonide Alveolar MacrophagesSwine Dust/LPSTNF-α, IL-6, IL-8Dose-dependent inhibition (10⁻¹³ - 10⁻⁸ M)[1]

Table 2: In Vitro Effects on Eosinophil Function

DrugCell TypeAssayEffectConcentrationCitation
Procaterol Normal Human Lung Fibroblasts (NHLF)Eosinophil AdhesionConcentration-dependent inhibition-
Budesonide Normal Human Lung Fibroblasts (NHLF)Eosinophil AdhesionConcentration-dependent inhibition-
Procaterol + Budesonide Normal Human Lung Fibroblasts (NHLF)Eosinophil AdhesionAdditive inhibitory effect-
Procaterol Human EosinophilsIL-5-induced degranulationInhibition at high concentrations-

Table 3: In Vivo Effects in Animal Models of Asthma

DrugAnimal ModelKey ParameterResultCitation
Procaterol Ovalbumin-induced asthma in miceEosinophil count in Bronchoalveolar Lavage Fluid (BALF)Significantly reduced[2]
Budesonide Mild asthmatic subjectsSputum EosinophilsReduced to 25% (vs. 37% with placebo) 6 hours post-dose[3]
Budesonide Mild asthmatic subjectsAirway Responsiveness2.2-fold improvement 6 hours post-dose[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Inhibition of Cytokine Release from Human Monocytes
  • Objective: To determine the inhibitory effect of a compound on the release of pro-inflammatory cytokines from stimulated human monocytes.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified from the PBMC population.

  • Stimulation: Monocytes are pre-treated with varying concentrations of the test compound (e.g., Procaterol) for 1 hour. Subsequently, the cells are stimulated with Lipopolysaccharide (LPS) (e.g., 250 ng/mL) to induce an inflammatory response.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration of the test compound that inhibits cytokine release by 50% (IC50) is calculated from the dose-response curve.

Eosinophil Adhesion Assay
  • Objective: To assess the effect of a compound on the adhesion of eosinophils to lung fibroblasts, a crucial step in eosinophilic inflammation.

  • Cell Culture: Normal Human Lung Fibroblasts (NHLF) are cultured to confluence in appropriate media. Eosinophils are isolated from the peripheral blood of healthy donors.

  • Experimental Setup: NHLF are pre-treated with Tumor Necrosis Factor-alpha (TNF-α) (e.g., 1 ng/mL) in the presence of various concentrations of the test compounds (Procaterol and/or Budesonide) for a specified period.

  • Adhesion Measurement: Eotaxin-stimulated eosinophils are added to the treated NHLF cultures. After an incubation period allowing for adhesion, non-adherent cells are washed away. The number of adherent eosinophils is quantified by measuring the eosinophil peroxidase (EPO) activity of the remaining cells.[4]

  • Analysis of Adhesion Molecules: To investigate the mechanism of inhibition, the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of the NHLF can be evaluated by flow cytometry or Western blotting.

Ovalbumin (OVA)-Induced Murine Model of Asthma
  • Objective: To evaluate the anti-inflammatory efficacy of a test compound in a well-established in vivo model of allergic asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on specific days (e.g., days 0, 7, and 14).[5][6]

  • Challenge: Following sensitization, the mice are challenged with aerosolized OVA for a set duration over several consecutive days (e.g., 30 minutes daily for seven days) to induce an asthmatic phenotype.[5][6]

  • Drug Administration: The test compound (e.g., Procaterol or Budesonide) is administered to the mice, typically before each OVA challenge.

  • Assessment of Inflammation: 24 hours after the final OVA challenge, various inflammatory parameters are assessed:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with a sterile saline solution. The collected BALF is analyzed for total and differential cell counts (especially eosinophils). Cytokine levels in the BALF can also be measured by ELISA.[6][7]

    • Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammatory cell infiltration and airway remodeling.[5][6]

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) can be measured using techniques like whole-body plethysmography.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Budesonide_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds to Budesonide_GR Budesonide-GR Complex GR->Budesonide_GR Forms complex NFkB_Inhibitor IκBα Synthesis Budesonide_GR->NFkB_Inhibitor Induces Budesonide_GR_nucleus Budesonide-GR Complex Budesonide_GR->Budesonide_GR_nucleus Translocates to nucleus NFkB_p65_p50 NF-κB (p65/p50) NFkB_Inhibitor->NFkB_p65_p50 Inhibits translocation NFkB_p65_p50_nucleus NF-κB NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates to nucleus AP1 AP-1 (c-Fos/c-Jun) AP1_nucleus AP-1 AP1->AP1_nucleus Translocates to nucleus GRE Glucocorticoid Response Element (GRE) Budesonide_GR_nucleus->GRE Binds to Budesonide_GR_nucleus->NFkB_p65_p50_nucleus Inhibits Budesonide_GR_nucleus->AP1_nucleus Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_p50_nucleus->Pro_Inflammatory_Genes Activates AP1_nucleus->Pro_Inflammatory_Genes Activates

Caption: Budesonide's anti-inflammatory mechanism of action.

Procaterol_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Procaterol Procaterol Beta2_AR β2-Adrenergic Receptor Procaterol->Beta2_AR Binds to and activates AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Mediator_Release Inhibition of Inflammatory Mediator Release PKA->Mediator_Release Leads to Adhesion_Molecule_Exp Decreased Adhesion Molecule Expression (ICAM-1, VCAM-1) PKA->Adhesion_Molecule_Exp Leads to

Caption: Procaterol's anti-inflammatory mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Murine Asthma Model) Cell_Culture Cell Culture (e.g., Monocytes, Fibroblasts) Drug_Treatment Drug Treatment (Procaterol / Budesonide) Cell_Culture->Drug_Treatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Drug_Treatment->Stimulation Assay Endpoint Assays (ELISA, Adhesion Assay) Stimulation->Assay Sensitization Sensitization (OVA + Adjuvant) Drug_Admin Drug Administration Sensitization->Drug_Admin Challenge Challenge (Aerosolized OVA) Drug_Admin->Challenge Analysis Analysis (BALF, Histology, AHR) Challenge->Analysis

Caption: Generalized experimental workflow for evaluation.

References

Safety Operating Guide

Proper Disposal of Procaterol Hydrochloride Hemihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of procaterol (B1663013) hydrochloride hemihydrate, a potent bronchodilator used in research and development.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and all local, state, and federal regulations. Personal protective equipment (PPE), including gloves, and eye protection, should be worn at all times to prevent exposure.[2][3] Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]

Disposal Procedures

Procaterol hydrochloride hemihydrate should not be disposed of in household garbage or flushed down the drain.[4] Improper disposal can lead to environmental contamination. The recommended method of disposal is through an approved hazardous waste disposal plant.[2]

Step-by-Step Disposal Guidance:

  • Consult Regulations: Review all applicable federal, state, and local environmental regulations for chemical waste disposal.

  • Package for Disposal:

    • Carefully sweep up any solid this compound, avoiding dust formation.[3]

    • Place the material in a suitable, sealed, and clearly labeled container for disposal.[3]

  • Engage a Licensed Waste Disposal Contractor: Contact a certified chemical waste disposal company to arrange for pickup and proper disposal of the packaged material.

  • Decontaminate: Thoroughly clean any contaminated surfaces and equipment with soap and plenty of water.[2][5]

In the absence of a licensed waste disposal service and if permitted by local regulations for non-controlled substances, the following steps for in-lab neutralization or disposal may be considered, though professional disposal is strongly preferred. The U.S. Food and Drug Administration (FDA) provides general guidance for disposing of unused medicines that are not on the "flush list".[6] While this is generally for consumer medicines, the principles of rendering the substance non-retrievable can be adapted for laboratory settings if no other option is available and regulations permit:

  • Remove from Original Container: Take the this compound out of its original packaging.

  • Mix with an Unappealing Substance: Mix the chemical with an inert and undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.[6]

  • Seal in a Container: Place the mixture into a sealable plastic bag or other container to prevent leakage.[6]

  • Dispose of in Municipal Solid Waste: Place the sealed container in the trash.[6]

  • Remove Personal Information: Scratch out any personal or identifying information on the original product label before recycling or discarding the empty container.[6]

Accidental Release Measures

In the event of a spill, immediately take the following actions:

  • Evacuate the Area: If the spill is large, restrict access to the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE, including a self-contained breathing apparatus if necessary, and prevent the powder from spreading or entering waterways.[3][5]

  • Clean-up: Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[2][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Procaterol Hydrochloride Hemihydrate for Disposal consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds is_haz_waste Is it classified as hazardous waste? consult_sds->is_haz_waste no_sewage Do not allow product to reach sewage system consult_sds->no_sewage no_household Must not be disposed of together with household garbage consult_sds->no_household approved_disposal Dispose of contents/container to an approved waste disposal plant is_haz_waste->approved_disposal Yes mix_substance If permitted by regulations for non-controlled substances: Mix with an unappealing substance (e.g., cat litter, coffee grounds) is_haz_waste->mix_substance No end End: Proper Disposal Complete approved_disposal->end seal_bag Place mixture in a sealed container mix_substance->seal_bag trash Dispose of in municipal trash seal_bag->trash trash->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult with your institution's environmental health and safety department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Procaterol Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of Procaterol hydrochloride hemihydrate, a potent β2-adrenoreceptor agonist. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. The information herein is compiled from multiple safety data sheets (SDS) to provide a comprehensive overview of necessary precautions, operational plans, and disposal protocols.

This compound is classified as a reproductive toxin (Category 2), suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when there is a potential for exposure.

Protection Type Specific Requirements Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect eyes from dust particles and splashes.
Skin Protection Wear impervious, flame-resistant protective clothing.[1] Use chemical-impermeable gloves.[1]To prevent skin contact with the chemical.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of fire, wear a self-contained breathing apparatus.[1][3]To prevent inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Obtain and read all safety instructions before use prep2 Ensure adequate ventilation and access to safety shower and eye wash station prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Work in a designated area, such as a chemical fume hood prep3->handle1 handle2 Avoid dust formation and aerosol generation handle1->handle2 handle3 Use appropriate tools to handle the substance handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly remove and dispose of contaminated PPE post1->post2 post3 Wash hands and exposed skin thoroughly post2->post3

Figure 1. Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[1] Use the personal protective equipment outlined above. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]

  • Containment and Cleaning: Collect the spilled material and arrange for disposal.[1] Sweep up and gather the substance, placing it in an empty, airtight container.[3] Clean the contaminated area thoroughly in accordance with environmental regulations.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.

cluster_collection Collection cluster_disposal Disposal collect1 Collect waste material and contaminated items (e.g., PPE, absorbent paper) collect2 Place in a suitable, closed, and labeled container collect1->collect2 dispose1 Dispose of contents/container to an approved waste disposal plant[3] collect2->dispose1 dispose2 Follow all federal, state, and local environmental regulations dispose1->dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procaterol hydrochloride hemihydrate
Reactant of Route 2
Procaterol hydrochloride hemihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.